molecular formula C10H13N3O4S B069056 1-Azido-2-hydroxy-3-tosyloxypropane CAS No. 168431-73-0

1-Azido-2-hydroxy-3-tosyloxypropane

Cat. No.: B069056
CAS No.: 168431-73-0
M. Wt: 271.3 g/mol
InChI Key: GSOZMIFQWCNBHZ-UHFFFAOYSA-N
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Description

1-Azido-2-hydroxy-3-tosyloxypropane is a highly valuable bifunctional chemical scaffold designed for advanced synthetic and bioconjugation applications. Its primary research utility stems from the presence of two highly reactive and orthogonal functional groups: a terminal azide and a tosylate (sulfonate ester). The azide group is ideally suited for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, enabling facile and specific ligation with alkyne-containing molecules to form stable 1,2,3-triazole linkages. Concurrently, the tosylate group acts as an excellent leaving group for nucleophilic substitution reactions (SN2), allowing for efficient ether or thioether bond formation with nucleophiles such as amines, thiols, or alkoxides. This unique combination makes the compound an exceptional building block for synthesizing complex molecular architectures, including functionalized polymers, dendrimers, and chemical probes. In bioconjugation, it is instrumental for creating linker systems to attach payloads (e.g., fluorophores, drugs, or affinity tags) to biomolecules like proteins, antibodies, or nucleic acids. The secondary hydroxyl group provides an additional site for further chemical modification or can serve to modulate the compound's hydrophilicity. Researchers in medicinal chemistry, materials science, and chemical biology will find this reagent indispensable for constructing tailored molecules with precision and efficiency. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZMIFQWCNBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558445
Record name 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168431-73-0
Record name 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane: A Bifunctional Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane (often referred to as azidoglycidyl tosylate or 3-azido-2-hydroxypropyl tosylate), a critical intermediate in the manufacture of oxazolidinone antibiotics (e.g., Linezolid) and functionalized phospholipids.

The protocol focuses on the regioselective ring-opening of glycidyl tosylate using sodium azide (


). Unlike generic procedures, this guide addresses the specific kinetic competition between epoxide ring-opening and sulfonate displacement, providing a robust method to maximize yield while mitigating the formation of diazide impurities.

Part 1: Strategic Retrosynthesis & Mechanistic Underpinnings

The Chemoselectivity Challenge

The synthesis relies on the nucleophilic attack of the azide ion (


) on Glycidyl Tosylate (1) . This substrate presents two electrophilic sites:
  • The Epoxide (C3): Highly strained (~27 kcal/mol), susceptible to nucleophilic attack.

  • The Tosylate (C1): A primary carbon with an excellent leaving group (

    
    ).
    

Target Reaction (Path A): The desired pathway is the attack at the less hindered carbon of the epoxide (C3), relieving ring strain to yield the secondary alcohol (2) .

Competing Side Reaction (Path B): If the reaction conditions are too aggressive (high temperature or excess azide), the azide may displace the tosylate group either before or after ring-opening, leading to the formation of 1,3-diazidopropan-2-ol , a hazardous and undesired byproduct.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the thermodynamic preference for Path A under controlled conditions.

ReactionMechanism Substrate Glycidyl Tosylate (Substrate) TS_A Transition State A (Epoxide Opening) Substrate->TS_A Kinetic Control (Mild Heat) TS_B Transition State B (Tosylate Displacement) Substrate->TS_B Thermodynamic (Excess Heat/N3) Azide Azide Ion (N3-) Azide->TS_A Azide->TS_B Product 1-Azido-2-hydroxy- 3-tosyloxypropane (Target) TS_A->Product Strain Relief Byproduct 1,3-Diazidopropan-2-ol (Impurity) TS_B->Byproduct Product->Byproduct Over-reaction (2nd eq. N3)

Figure 1.1: Mechanistic divergence in the azidolysis of glycidyl tosylate. Path A (blue/green) is the target pathway.

Part 2: Critical Safety Framework

WARNING: Organic azides are potentially explosive.[1] While this compound has a relatively high molecular weight, strict adherence to safety protocols is mandatory.

The "Rule of Six" Analysis

A general heuristic for organic azide safety is the ratio of Carbon atoms to Nitrogen atoms (


).
  • Formula:

    
    
    
  • Ratio: 10 Carbons / 3 Nitrogens = 3.33

  • Verdict: This falls within the "Borderline" zone (

    
    ). While more stable than methyl azide, it must be treated as an energetic material.
    
Mandatory Precautions
  • No Metal Spatulas: Avoid contact with heavy metals (Cu, Pb) to prevent the formation of highly sensitive metal azides. Use Teflon or ceramic tools.

  • Temperature Limit: Do not heat the reaction mixture above 70°C . The decomposition onset is typically >100°C, but thermal runaway can occur.

  • Waste Disposal: Quench all azide-containing aqueous waste with dilute sodium nitrite (

    
    ) and sulfuric acid to decompose residual azide to 
    
    
    
    gas before disposal.

Part 3: Detailed Synthetic Protocol

Reagents & Materials
ReagentEquiv.[1][2]RoleGrade
Glycidyl Tosylate 1.0Substrate>98% (Chiral if needed)
Sodium Azide (

)
1.1NucleophileReagent Grade
Ammonium Chloride (

)
1.1Buffer/CatalystACS Grade
Methanol/Water (8:1) SolventReaction MediumHPLC Grade
Ethyl Acetate SolventExtractionACS Grade

Expert Insight: While DMF is often cited in literature, a Methanol/Water system is preferred for scale-up. It simplifies workup (DMF is hard to remove) and the protic environment assists in activating the epoxide oxygen via hydrogen bonding, accelerating ring opening over tosylate displacement.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolve Sodium Azide (1.1 eq) and Ammonium Chloride (1.1 eq) in water (approx. 1.5 mL per mmol of substrate).[2]

  • Add Methanol (approx. 12 mL per mmol) to create a homogeneous phase.

  • Add Glycidyl Tosylate (1.0 eq) slowly at room temperature.

    • Note: If using chiral glycidyl tosylate (e.g., (2S)-(+)-glycidyl tosylate), ensure the temperature does not spike to preserve enantiomeric excess.

Step 2: Reaction Monitoring
  • Heat the mixture to 60°C under magnetic stirring.

  • Monitor via TLC (Silica gel, 30% EtOAc in Hexanes).

    • Stain: p-Anisaldehyde or Phosphomolybdic Acid (PMA). Azides are not UV active enough for reliable detection without staining.

    • Endpoint: Disappearance of Glycidyl Tosylate (

      
      ) and appearance of the product (
      
      
      
      ).
    • Duration: Typically 4–6 hours.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure (Rotovap) at <40°C to remove Methanol. Do not distill to dryness.

  • Dilute the aqueous residue with Water and extract 3x with Ethyl Acetate .

  • Wash combined organics with Saturated Brine .

  • Dry over Anhydrous

    
      (Magnesium sulfate can sometimes coordinate with the diol/azide, Sodium sulfate is gentler).
    
  • Filter and concentrate to yield the crude oil.

Purification Strategy

For high-purity applications (>99%), Flash Column Chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes

    
     20% EtOAc/Hexanes.
    
  • Yield: Expected yield is 85–92%.

Part 4: Process Workflow & Troubleshooting

The following flowchart outlines the operational logic, including decision points for troubleshooting low yields or impurities.

Workflow Start Start: Dissolve NaN3 + NH4Cl in MeOH/H2O AddSubstrate Add Glycidyl Tosylate (Slow Addition) Start->AddSubstrate Heat Heat to 60°C Monitor TLC AddSubstrate->Heat CheckTLC TLC Check: Substrate Gone? Heat->CheckTLC CheckTLC->Heat No (Continue) Workup Concentrate & Extract (EtOAc) CheckTLC->Workup Yes ImpurityCheck Impurity Check: Di-azide present? Workup->ImpurityCheck Purify Flash Chromatography (Hex/EtOAc) ImpurityCheck->Purify No (Clean) Adjust Reduce Temp to 45°C Reduce NaN3 to 1.0 eq ImpurityCheck->Adjust Yes (Major Side Product) Final Final Product: This compound Purify->Final Adjust->Start Restart Process

Figure 4.1: Operational workflow with quality control checkpoints.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of TosylateEnsure solvents are neutral; avoid strong bases. Reduce water content slightly.
Diazide Impurity Over-reaction (Displacement)Reduce temperature to 45°C; strictly limit

to 1.05 eq.
Emulsion during Extraction Surfactant-like propertiesAdd a small amount of MeOH to the separatory funnel or filter through Celite.
Racemization Acidic/Basic conditionsMaintain pH ~7. Avoid excessive heating if using chiral starting material.

Part 5: Characterization & Validation

To validate the synthesis without external standards, utilize the following spectroscopic markers:

  • IR Spectroscopy:

    • Strong absorption at ~2100 cm⁻¹ (Azide asymmetric stretch).

    • Broad band at ~3400 cm⁻¹ (Hydroxyl group).

    • Peaks at 1360 cm⁻¹ and 1175 cm⁻¹ (Sulfonate ester).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.45 (s, 3H):  Aryl methyl group (Tosylate).
      
    • 
       7.3–7.8 (dd, 4H):  Aromatic protons (Tosylate).
      
    • 
       3.9–4.1 (m, 3H):  Protons adjacent to -OTs and -CH(OH)-.
      
    • 
       3.3–3.5 (m, 2H):  Protons adjacent to -N3 (shifted upfield relative to OTs protons).
      

References

  • Regioselective Azidolysis of Epoxides

    • Title: Regioselective ring opening of epoxides with sodium azide in w
    • Source:Tetrahedron Letters, Fringuelli et al.
    • URL:[Link]

  • Safety of Organic Azides

    • Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Synthesis of Glycidyl Derivatives

    • Title: Practical Synthesis of (S)-3-Chloro-1,2-propanediol and Its Conversion to (S)
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

An In-depth Technical Guide to 1-Azido-2-hydroxy-3-tosyloxypropane: Synthesis, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Synthesis

1-Azido-2-hydroxy-3-tosyloxypropane is a trifunctional molecule of significant interest in organic synthesis, particularly in the construction of nitrogen-containing compounds. Its strategic combination of an azide, a secondary alcohol, and a tosylate leaving group on a simple three-carbon backbone makes it a versatile precursor for a variety of complex molecular architectures. The azide moiety serves as a masked primary amine or can participate in cycloaddition reactions, the hydroxyl group offers a site for further functionalization or can direct stereoselective reactions, and the tosylate is an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, and an exploration of its key applications in modern organic chemistry.

Physicochemical and Spectroscopic Properties

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₁₃N₃O₄S
Molecular Weight 287.30 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solidBased on similar small organic azides and tosylates.
Solubility Soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water.
Stability Should be stored at low temperatures (refrigerated) and protected from light to prevent decomposition. Organic azides can be thermally sensitive.[1][2]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl backbone, the tosyl group's aromatic protons and methyl group. The protons on the carbon bearing the azide and tosylate groups will be diastereotopic and should appear as complex multiplets. The hydroxyl proton will be a broad singlet, exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show distinct signals for the three carbons of the propane backbone, as well as the aromatic and methyl carbons of the tosylate group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100 cm⁻¹ , which is indicative of the azide (N₃) stretching vibration.[3][4] A broad absorption in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretch of the hydroxyl group. Strong absorptions around 1360 cm⁻¹ and 1175 cm⁻¹ will be due to the asymmetric and symmetric S=O stretching of the tosylate group, respectively.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (or M+H⁺) and characteristic fragmentation patterns corresponding to the loss of N₂, the tosyl group, and other fragments of the molecule.

Synthesis of this compound

The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available glycidyl tosylate. This method relies on the regioselective ring-opening of the epoxide by the azide nucleophile.

G start Glycidyl Tosylate step1 Ring-opening with Sodium Azide start->step1 NaN₃, NH₄Cl MeOH/H₂O product This compound step1->product intermediate 1-Azido-3-chloro-2-propanol (Intermediate) step2 Tosylation

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from Glycidyl Tosylate

This protocol is based on established procedures for the azidolysis of epoxides.

Materials:

  • (R)- or (S)-Glycidyl tosylate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycidyl tosylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

G cluster_0 Key Transformations start This compound reaction1 Nucleophilic Substitution (at C3) start->reaction1 Nu⁻ reaction2 Intramolecular Cyclization start->reaction2 Base (e.g., NaH) reaction3 Azide Reduction start->reaction3 Reducing Agent (e.g., PPh₃, H₂O or H₂, Pd/C) product1 Substituted Azido Alcohols reaction1->product1 product2 Aziridinemethanol reaction2->product2 product3 3-Amino-1,2-propanediol derivative reaction3->product3

Figure 2: Major reaction pathways of this compound.

Nucleophilic Substitution at the Tosylate Position

The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.[5] This allows for the introduction of various functionalities at the C3 position.

General Protocol for Nucleophilic Substitution:

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the nucleophile (1.1 - 2.0 eq). The choice of nucleophile can be an amine, thiol, cyanide, or another carbon nucleophile.

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Intramolecular Cyclization to Form Aziridines

One of the most powerful applications of this molecule is its conversion to a chiral aziridinemethanol. Treatment with a non-nucleophilic base promotes intramolecular cyclization, where the azide attacks the carbon bearing the tosylate group.

Protocol for Aziridine Formation:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aziridinemethanol by column chromatography.

Reduction of the Azide Group

The azide group can be selectively reduced to a primary amine, providing access to 3-amino-1,2-propanediol derivatives. The Staudinger reduction is a mild and efficient method for this transformation.[6][7][8]

Protocol for Staudinger Reduction:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

  • Add triphenylphosphine (PPh₃, 1.1 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The product can often be purified by column chromatography to separate the amine from triphenylphosphine oxide.

Alternatively, catalytic hydrogenation can be employed for the reduction.[9]

Safety Precautions

Working with organic azides requires strict adherence to safety protocols due to their potential instability and toxicity.[1][2][10][11]

  • Explosion Hazard: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock. Always handle with care and behind a blast shield. Avoid distillation of the neat compound.

  • Toxicity: Sodium azide is highly toxic. While organic azides are generally less acutely toxic, they should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact of azides with strong acids (which can form the highly toxic and explosive hydrazoic acid), and heavy metals (which can form explosive heavy metal azides). Do not use metal spatulas for handling sodium azide.[2]

  • Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines.

Tosylates are generally stable compounds but are skin and eye irritants. Standard laboratory safety practices should be followed when handling tosylates and their derivatives.

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a powerful platform for the synthesis of a diverse range of nitrogen-containing molecules, including substituted amino alcohols and chiral aziridines. A thorough understanding of its chemical properties and careful adherence to safety protocols are essential for its effective and safe utilization in the research and development of new chemical entities.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P
  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: Experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. (URL not available)
  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry (RSC Publishing). [Link]

  • (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity.
  • WO2009016149A2 - Process for manufacturing glycidol - Google P
  • The Synthetic Utility of Heteroaromatic Azido Compounds. I. Preparation and Reduction of Some 3-Azido-2-substituted. SciSpace. [Link]

  • Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5- cyanochloropyridines.
  • Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Asian Journal of Organic & Medicinal Chemistry. (URL not available)
  • I want a method for the reaction of tosylate with amine in basic media.
  • 1-(3-Azido-2-hydroxypropyl)-5-methyl-2,4(1H,3H)-pyrimidinedione. PubChem. [Link]

  • Safe Handling of Azides - University of Pittsburgh. [Link]

  • Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of ( Z)-2,4-Diazido-2-alkenoates. PubMed. [Link]

  • ChemInform Abstract: Base-Mediated Cyclization Reaction of 2-(5-Hydroxy-1-pentynyl)benzonitriles to 4-Amino-2,3-dihydronaphtho[2,3-b]furanes and Synthesis of Furanonaphthoquinones.
  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PubMed Central. [Link]

  • Staudinger Reaction - Organic Chemistry Portal. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. (URL not available)
  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. (URL not available)
  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Organic Chemistry Portal. [Link]

  • Azide Compounds - Environmental Health and Safety. University of California, Santa Barbara. (URL not available)
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

  • US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google P
  • Origin of problems related to Staudinger reduction in carbopeptoid syntheses. SciSpace. [Link]

  • FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5...
  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. University of California, Berkeley. (URL not available)
  • Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific. (URL not available)
  • “Bioorthogonal reactions of triarylphosphines and related analogs”. PubMed Central. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. (URL not available)

Sources

An In-depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis and core reaction mechanism of 1-azido-2-hydroxy-3-tosyloxypropane, a versatile building block in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles governing its reactivity, alongside practical, field-proven insights for its application. We will delve into its preparation from readily available precursors and detail the mechanistic intricacies of its primary transformation: a base-mediated intramolecular cyclization to form the valuable synthon, 1-azido-2,3-epoxypropane. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of Azido-Functionalized Epoxides

Azido-functionalized epoxides are highly valuable intermediates in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents. The presence of both an azide and an epoxide moiety within the same molecule offers orthogonal reactivity, enabling sequential and site-selective modifications. The azide group serves as a precursor to amines via reduction or can participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The epoxide is a potent electrophile, susceptible to ring-opening by a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds.

This compound is a key precursor to 1-azido-2,3-epoxypropane, a compound that embodies this dual reactivity. Understanding the synthesis and reaction mechanism of this tosylated azido alcohol is therefore of paramount importance for its effective utilization in complex molecule synthesis.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be strategically designed from commercially available and inexpensive starting materials. A highly efficient and regioselective pathway commences with the opening of a suitable epoxide, such as glycidol or epichlorohydrin, followed by tosylation.

Pathway I: From (S)-Glycidol

A common and stereocontrolled route begins with an enantiopure starting material like (S)-glycidol. The synthesis involves two key steps:

  • Regioselective Azide Opening of the Epoxide: The epoxide ring of glycidol is opened by an azide source, typically sodium azide (NaN₃), in a polar protic solvent such as water or ethanol. This reaction proceeds via an SN2 mechanism. The azide nucleophile attacks the least sterically hindered carbon of the epoxide, which in the case of glycidol is the terminal carbon (C3). This results in the formation of 1-azido-2,3-dihydroxypropane. The reaction is often catalyzed by an ammonium salt, such as ammonium chloride, to provide a proton source for the activation of the epoxide ring.

  • Monotosylation of the Diol: The resulting 1-azido-2,3-dihydroxypropane possesses two hydroxyl groups: a primary and a secondary one. Selective tosylation of the primary hydroxyl group is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, at low temperatures. The primary hydroxyl group is more accessible and nucleophilic than the secondary hydroxyl group, leading to the preferential formation of this compound.

G start (S)-Glycidol diol 1-Azido-2,3-dihydroxypropane start->diol  NaN₃, NH₄Cl, EtOH/H₂O final This compound diol->final  TsCl, Pyridine, 0°C

The Core Reaction Mechanism: Intramolecular Cyclization

The primary and most synthetically useful reaction of this compound is its conversion to 1-azido-2,3-epoxypropane through a base-mediated intramolecular cyclization. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Mechanistic Steps

The reaction proceeds in two distinct steps:

  • Deprotonation: A base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), deprotonates the secondary hydroxyl group of this compound to form an alkoxide ion. This step is a rapid acid-base reaction. The choice of a strong base is crucial to ensure complete deprotonation and to drive the reaction forward.

  • Intramolecular SN2 Attack: The newly formed alkoxide, being a potent nucleophile, is perfectly positioned to attack the adjacent carbon atom bearing the tosyloxy group (C3). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. This intramolecular nucleophilic substitution (SN2) reaction proceeds with inversion of configuration at the carbon being attacked, leading to the formation of the three-membered epoxide ring and the displacement of the tosylate leaving group.[1]

G reactant This compound alkoxide Alkoxide Intermediate reactant->alkoxide  Base (e.g., NaOH) product 1-Azido-2,3-epoxypropane alkoxide->product  Intramolecular SN2 Attack tosylate Tosylat Anion alkoxide->tosylate

Experimental Protocol: Synthesis and Cyclization

The following protocol is a representative procedure for the synthesis of 1-azido-2,3-epoxypropane from a suitable precursor, illustrating the principles discussed. This protocol is based on established methodologies for epoxide ring-opening and subsequent intramolecular cyclization.[2]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
(S)-Glycidol74.08>98%Sigma-Aldrich
Sodium Azide65.01>99%Acros Organics
Ammonium Chloride53.49>99.5%Fisher Scientific
p-Toluenesulfonyl Chloride190.65>98%TCI
Pyridine79.10AnhydrousAlfa Aesar
Sodium Hydroxide40.00>97%EMD Millipore
Dichloromethane (DCM)84.93AnhydrousJ.T. Baker
Diethyl Ether74.12AnhydrousVWR
Saturated aq. NaHCO₃---
Brine---
Magnesium Sulfate120.37Anhydrous-
Step-by-Step Procedure

Step 1: Synthesis of (S)-1-Azido-2,3-dihydroxypropane

  • To a solution of (S)-glycidol (1.0 eq) in a 4:1 mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude diol. The product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-1-Azido-2-hydroxy-3-tosyloxypropane

  • Dissolve the crude (S)-1-azido-2,3-dihydroxypropane (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous pyridine dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired tosylated product.

Step 3: Intramolecular Cyclization to (R)-1-Azido-2,3-epoxypropane

  • Dissolve the crude (S)-1-azido-2-hydroxy-3-tosyloxypropane (1.0 eq) in a mixture of diethyl ether and water (1:1) at room temperature.

  • Add powdered sodium hydroxide (2.0 eq) portion-wise over 15 minutes.

  • Stir the biphasic mixture vigorously for 2 hours.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: 1-azido-2,3-epoxypropane is a low boiling point and potentially explosive compound, and should be handled with appropriate safety precautions).

Trustworthiness: Self-Validating Systems and Characterization

The integrity of this synthetic sequence relies on the careful monitoring of each step.

  • TLC Analysis: The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material and to identify the formation of the desired product.

  • Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: Will confirm the structure of the compounds, with characteristic shifts for the protons and carbons of the propane backbone, the azide-bearing methylene group, the hydroxyl and tosyloxy groups, and the aromatic protons of the tosyl group.

    • FT-IR: Will show characteristic absorption bands for the azide group (around 2100 cm⁻¹), the hydroxyl group (broad peak around 3400 cm⁻¹), and the sulfonate group (around 1360 and 1175 cm⁻¹). Upon formation of the epoxide, the hydroxyl peak will disappear, and characteristic epoxide C-O stretching bands will appear.

  • Chiral HPLC or Polarimetry: To confirm the retention of stereochemical integrity throughout the synthetic sequence, especially when starting from an enantiopure material.

Conclusion: A Versatile Tool for Chemical Synthesis

This compound is a strategically important intermediate whose reactivity is dominated by a facile and predictable intramolecular cyclization to form the corresponding azido-epoxide. This in-depth guide has elucidated the mechanistic underpinnings of its synthesis and primary reaction pathway. The provided experimental framework, grounded in established chemical principles, offers a reliable foundation for the preparation and utilization of this versatile building block in the development of novel therapeutics and other advanced materials. The careful application of the described protocols and analytical validation steps will ensure the successful and safe implementation of this chemistry in the research and development setting.

References

  • A document describing the synthesis of 1-azido-2,3-epoxypropane from epichlorohydrin and sodium azide.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • More Learning Tutor. (2019, October 25). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Dynamic Glycovesicle Systems for Amplified QCM Detection of Carbohydrate-Lectin Multivalent Biorecognition. Retrieved from [Link]

  • Quinodoz, P., Lo, C., Kletskii, M., Burov, O., Marrot, J., & Couty, F. (2015). Regio- and stereoselective synthesis of α-hydroxy-β-azido tetrazoles. Organic Chemistry Frontiers, 2(5), 492-496. [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Di Mola, A., et al. (2023). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 88(15), 10447-10457. [Link]

  • Lee, S., et al. (2021). Rhodium‐Catalyzed Intramolecular Cyclization and Rearrangement of 1‐Azido‐2‐(2,2‐Dihalovinyl)arenes and 1‐Azido‐2‐[(2,2‐Dihalovinyl)(Boc)amino]arenes for the Preparation of 2,3‐Dihaloindoles and 2‐Haloquinoxalines. Advanced Synthesis & Catalysis, 363(7), 1957-1962. [Link]

  • Hernández-Linares, M. G., et al. (2015). Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of epoxides by sodium azide in hot water. Tetrahedron, 71(35), 5897-5904. [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. Retrieved from [Link]

Sources

Technical Whitepaper: 1-Azido-2-hydroxy-3-tosyloxypropane as a Strategic Heterobifunctional Synthon

[1]

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 168431-73-0) has emerged as a high-value heterobifunctional intermediate.[1] Its utility stems from its unique "triad" of reactivity: a nucleophilic-susceptible tosylate (leaving group), a bio-orthogonal azide (masked amine/click handle), and a secondary hydroxyl group (chiral center/solubility enhancer).

This guide details the synthesis, mechanistic utility, and safety protocols for this compound, specifically highlighting its role in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and as a versatile linker in PROTAC and click chemistry libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 1-Azido-3-[(4-methylbenzenesulfonyl)oxy]propan-2-ol
Common Name This compound
CAS Number 168431-73-0
Molecular Formula C₁₀H₁₃N₃O₄S
Molecular Weight 271.29 g/mol
Physical State Viscous oil or low-melting solid (enantiomer dependent)
Solubility Soluble in DCM, THF, DMF, DMSO; limited water solubility
Stability Thermally sensitive (Azide); Hydrolytically sensitive (Tosylate)

Synthesis Protocol: The Regioselective Ring-Opening

The most authoritative route to this compound utilizes the regioselective nucleophilic ring-opening of Glycidyl Tosylate by sodium azide.[1] This method preserves the optical purity of the starting material, which is critical for synthesizing chiral drugs.

Mechanism of Action

The reaction proceeds via an SN2 mechanism . The azide anion (

Experimental Workflow

Reagents:

  • (2S)-Glycidyl Tosylate (or racemic, depending on target)[1]

  • Sodium Azide (

    
    )
    
  • Ammonium Chloride (

    
    ) (Catalyst/Buffer)
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    ) (9:1 v/v)

Protocol:

  • Preparation: Dissolve Glycidyl Tosylate (1.0 eq) in

    
    .
    
  • Activation: Add

    
     (1.1 eq). The mild acidity activates the epoxide oxygen, enhancing electrophilicity at C3 without promoting tosylate displacement.
    
  • Azidation: Carefully add

    
     (1.1 eq). Caution: Exothermic.[1]
    
  • Reaction: Heat to 50–60°C for 4–6 hours. Monitor by TLC (disappearance of epoxide) or LC-MS.[1]

  • Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine.[2] Dry over

    
     and concentrate in vacuo (bath temp < 40°C to prevent azide decomposition).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualizing the Pathway

SynthesisPathwayStartGlycidyl Tosylate(Epoxide + OTs)TransitionTransition State(C3 Attack by N3-)Start->Transition ActivationReagentsNaN3 / NH4Cl(Acetonitrile/H2O)Reagents->TransitionProduct1-Azido-2-hydroxy-3-tosyloxypropaneTransition->Product Ring Opening

Figure 1: Regioselective synthesis via epoxide ring opening. Azide attacks the terminal carbon.

Mechanistic Utility in Drug Development[2][8]

This compound is a "linchpin" intermediate because it allows for divergent synthesis . The tosylate and azide groups can be reacted in specific sequences to build complex scaffolds.

Application A: Oxazolidinone Antibiotics (Linezolid Class)

The primary pharmaceutical application is in the synthesis of oxazolidinone antibacterial agents.

  • Displacement: The tosylate is displaced by an aryl amine (e.g., 3-fluoro-4-morpholinylaniline).[1]

  • Cyclization: The azide is reduced to an amine (using

    
     or Staudinger conditions).
    
  • Ring Closure: The resulting vicinal amino-alcohol reacts with a carbonyl source (CDI or Phosgene equivalent) to close the 5-membered oxazolidinone ring.[1]

Application B: Click Chemistry & PROTAC Linkers

In chemical biology, this molecule serves as a heterobifunctional linker.

  • Ligand Attachment: A targeting ligand (with a nucleophile) displaces the tosylate.

  • Click Reaction: The azide remains available for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-tagged payload or E3 ligase recruiter.[1]

Reaction Logic Diagram

ApplicationsCore1-Azido-2-hydroxy-3-tosyloxypropanePathA_Step1Step 1: Nucleophilic Substitution(Ar-NH2 displaces OTs)Core->PathA_Step1 Pathway APathB_Step1Step 1: O-Alkylation / N-Alkylation(Ligand Attachment at OTs)Core->PathB_Step1 Pathway BPathA_Step2Step 2: Azide Reduction(N3 -> NH2)PathA_Step1->PathA_Step2PathA_ProductOxazolidinone Scaffold(e.g., Linezolid Intermediates)PathA_Step2->PathA_ProductPathB_Step2Step 2: CuAAC 'Click' Reaction(Azide + Alkyne)PathB_Step1->PathB_Step2PathB_ProductPROTACs / BioconjugatesPathB_Step2->PathB_Product

Figure 2: Divergent synthetic utility in medicinal chemistry and chemical biology.

Safety & Handling Protocols (E-E-A-T)

Working with azido-tosylates requires strict adherence to safety protocols due to the dual hazards of explosivity and genotoxicity .[1]

Azide Hazard Management
  • Explosivity: Organic azides with a

    
     ratio 
    
    
    are considered highly explosive. This compound (
    
    
    ) has a ratio of
    
    
    , making it relatively stable, but it should still be treated as energetic.
  • Heat: Never heat reaction mixtures above 80°C. Use a blast shield during scale-up (>1g).

  • Waste: Do not dispose of azide solutions down the drain (formation of explosive metal azides). Quench with dilute sodium nitrite/sulfuric acid.

Genotoxicity (Alkylating Agents)
  • Class: Tosylates are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) by regulatory bodies (ICH M7 guidelines).

  • Containment: Handle in a fume hood with double gloving (Nitrile).

  • Validation: Any pharmaceutical intermediate synthesized using this compound must be tested for residual tosylate levels (typically < ppm limits) in the final API.

References

  • Synthesis of Azido Alcohols via Epoxide Opening: Sabitha, G., et al. "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile."[3] Synthesis, 2002. [3]

  • Glycidyl Tosylate as a Chiral Precursor: Sharpless, K. B., et al. "Regioselective opening of chiral epoxides." Journal of the American Chemical Society.

  • Azide Safety & Handling: BroadPharm Safety Data Sheet: Azido-PEG Linkers and Derivatives.

  • Genotoxic Impurities in Pharmaceutical Development: ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

1-Azido-2-hydroxy-3-tosyloxypropane CAS number 168431-73-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Azido-2-hydroxy-3-tosyloxypropane (CAS 168431-73-0) A Versatile Chiral Building Block for Drug Discovery

This compound is a pivotal chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its trifunctional nature, featuring an azide, a secondary alcohol, and a tosylate leaving group, renders it a highly versatile intermediate for the synthesis of complex, enantiomerically pure molecules. The specific stereochemical arrangement of these functional groups is crucial for introducing chirality, a critical determinant of the efficacy and safety of numerous pharmaceuticals. This guide offers a thorough examination of the synthesis, characteristics, reactivity, and applications of this valuable synthetic intermediate.

Physicochemical Properties

While explicit experimental data for this compound is not widely documented, its key physicochemical properties can be reliably inferred from its structure and by analogy to similar compounds.

PropertyPredicted ValueSource/Basis
CAS Number 168431-73-0-
Molecular Formula C₁₀H₁₃N₃O₄S-
Molecular Weight 271.29 g/mol -
Appearance Likely a white to off-white solidGeneral characteristic for similar organic molecules
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile, alcohols), with limited solubility in waterBased on the polarity of its functional groups
Melting Point Expected to be a low-melting solidGeneral property of similar small organic molecules

Synthesis of this compound

The most logical and commonly utilized method for synthesizing this compound is the regioselective ring-opening of a chiral glycidyl tosylate using sodium azide. This reaction follows an S(_N)2 mechanism, with the azide anion functioning as the nucleophile. The stereochemistry of the final product is dictated by the choice of the glycidyl tosylate enantiomer ((R)- or (S)-).

Proposed Synthetic Protocol: Ring-Opening of (R)-Glycidyl Tosylate

This protocol outlines the synthesis of (S)-1-Azido-2-hydroxy-3-tosyloxypropane from (R)-glycidyl tosylate. The reaction is anticipated to be highly regioselective, with the azide preferentially attacking the less sterically hindered primary carbon of the epoxide.

Materials:

  • (R)-Glycidyl tosylate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve (R)-glycidyl tosylate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: To this solution, add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents). Ammonium chloride serves as a mild proton source to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add diethyl ether to the remaining aqueous solution and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure (S)-1-Azido-2-hydroxy-3-tosyloxypropane.

Characterization and Spectroscopic Analysis (Predicted)

Definitive spectroscopic data for this compound is not publicly available. However, the anticipated NMR and IR spectra can be predicted based on the functional groups present in the molecule.

¹H NMR (Proton NMR)
  • Aromatic protons (tosyl group): Two doublets in the range of δ 7.2-7.8 ppm.

  • Methyl protons (tosyl group): A singlet around δ 2.4 ppm.

  • Methylene protons adjacent to the tosylate: Two diastereotopic protons appearing as a multiplet around δ 4.0-4.2 ppm.

  • Methine proton (bearing the hydroxyl group): A multiplet around δ 3.8-4.0 ppm.

  • Methylene protons adjacent to the azide: Two diastereotopic protons appearing as a multiplet around δ 3.3-3.5 ppm.

  • Hydroxyl proton: A broad singlet, with a chemical shift that will vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR)
  • Aromatic carbons (tosyl group): Peaks in the range of δ 127-145 ppm.

  • Carbon bearing the tosylate: A peak around δ 70-75 ppm.

  • Carbon bearing the hydroxyl group: A peak around δ 65-70 ppm.

  • Carbon bearing the azide: A peak around δ 50-55 ppm.

  • Methyl carbon (tosyl group): A peak around δ 21 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy
  • Azide (N₃) stretch: A strong, sharp absorption band around 2100 cm⁻¹.

  • O-H stretch (hydroxyl group): A broad absorption band in the 3200-3600 cm⁻¹ region.

  • S=O stretch (tosyl group): Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=C stretches (aromatic ring): Absorptions around 1600 cm⁻¹ and 1490 cm⁻¹.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its three functional groups.

Diagram of Reactivity:

G cluster_0 Functional Groups cluster_1 Potential Transformations This compound This compound Azide (N3) Azide (N3) This compound->Azide (N3) Hydroxyl (OH) Hydroxyl (OH) This compound->Hydroxyl (OH) Tosylate (OTs) Tosylate (OTs) This compound->Tosylate (OTs) Reduction to Amine Reduction to Amine Azide (N3)->Reduction to Amine Click Chemistry Click Chemistry Azide (N3)->Click Chemistry Esterification/Etherification Esterification/Etherification Hydroxyl (OH)->Esterification/Etherification Oxidation to Ketone Oxidation to Ketone Hydroxyl (OH)->Oxidation to Ketone Nucleophilic Substitution Nucleophilic Substitution Tosylate (OTs)->Nucleophilic Substitution

Caption: Reactivity of this compound.

  • The Azide Group: The azide functionality can be readily converted to a primary amine through various methods such as the Staudinger reduction (using triphenylphosphine) or catalytic hydrogenation. This provides a direct pathway to chiral 1,2-amino alcohols, which are important structural motifs in many biologically active molecules. Furthermore, the azide group can engage in [3+2] cycloaddition reactions ("click chemistry") with alkynes to form triazoles, which serve as valuable linkers in bioconjugation and medicinal chemistry.

  • The Hydroxyl Group: The secondary alcohol can be acylated to produce esters or alkylated to form ethers. It can also be oxidized to a ketone, thereby providing access to another class of chiral intermediates.

  • The Tosylate Group: As an excellent leaving group, the tosylate can be displaced by a variety of nucleophiles in an S(_N)2 reaction, enabling the introduction of diverse functionalities at this position.

Workflow for the Synthesis of a Chiral Amino Alcohol:

G A (R)-Glycidyl Tosylate B 1. NaN3, NH4Cl 2. MeOH/H2O, Reflux A->B C (S)-1-Azido-2-hydroxy-3-tosyloxypropane B->C D Reduction (e.g., H2, Pd/C) C->D E (S)-1-Amino-2-hydroxy-3-tosyloxypropane D->E

Caption: Synthetic workflow from glycidyl tosylate to a chiral amino alcohol.

Safety and Handling

This compound should be handled with care by trained professionals in a well-ventilated fume hood. Although specific toxicity data is not available, the presence of the azide group necessitates caution.

  • Azide Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. It is imperative to avoid heating the compound to high temperatures, particularly in its pure, concentrated form. Metal azides, which can form in the presence of heavy metals, are also highly explosive.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound stands out as a valuable and versatile chiral building block with considerable potential in drug discovery and organic synthesis. Its three distinct functional groups offer a broad spectrum of possibilities for constructing complex, enantiomerically pure molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application, grounded in well-established chemical principles. As with any chemical synthesis, researchers should proceed with caution and adhere to rigorous safety protocols.

References

  • Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available at: [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing. Available at: [Link]

  • Substitution of tosylate by sodium azide is SN1 or SN2? ResearchGate. Available at: [Link]

  • Safety data sheet. Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. ACS Publications. Available at: [Link]

  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. PMC. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2824789/]([Link]

Technical Guide: Structure and Utility of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Azido-2-hydroxy-3-tosyloxypropane is a high-value bifunctional linker utilized primarily in the synthesis of phospholipids, functionalized hydrogels, and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic tosylate group (


 susceptible), a nucleophilic/bioorthogonal azide group (Click chemistry ready), and a secondary hydroxyl group (modulatable solubility/stereocenter).

This guide deconstructs the molecule's architecture, details a high-fidelity synthetic protocol favoring the "Diol Route" to ensure stability, and outlines its critical role in modern drug delivery systems.

Part 1: Structural Anatomy & Stereochemistry

Chemical Architecture

The molecule (


) is built upon a three-carbon propane backbone. Its stability and reactivity are defined by the spatial arrangement of its three functional "warheads."
  • C1 Position (Azide -

    
    ):  A bioorthogonal handle. It is chemically inert to most biological conditions but highly reactive toward alkynes (CuAAC reaction) or strained cyclooctynes (SPAAC).
    
  • C2 Position (Hydroxyl -

    
    ):  A chiral center. In drug development, the stereochemistry here (
    
    
    
    or
    
    
    ) often dictates the biological activity of the final conjugate (e.g., in chiral phospholipids).
  • C3 Position (Tosylate -

    
    ):  An excellent leaving group (
    
    
    
    -toluenesulfonate). It activates the carbon for nucleophilic attack by amines, thiols, or carboxylates.
Stereochemical Considerations

The molecule is typically derived from chiral precursors like Solketal or Glycidol .

  • (2S)-Isomer: Derived from (S)-Glycidol; often used to mimic natural lipid stereochemistry.

  • (2R)-Isomer: Used for non-natural analogs to probe receptor stereoselectivity.

StructureMap Core Propane Backbone (C1-C2-C3) Azide Azide (C1) Click Chemistry Handle Core->Azide Bioorthogonal Hydroxyl Hydroxyl (C2) Chiral Center / H-Bonding Core->Hydroxyl Solubilizing Tosyl Tosylate (C3) Leaving Group (Sn2) Core->Tosyl Electrophilic Triazole Linkage Triazole Linkage Azide->Triazole Linkage + Alkyne Substrate Binding Substrate Binding Tosyl->Substrate Binding + Nucleophile

Figure 1: Functional decomposition of this compound showing orthogonal reactive sites.

Part 2: Synthetic Pathways & Mechanistic Insight

The Stability Paradox

A common misconception is synthesizing this molecule directly from Glycidyl Tosylate using Sodium Azide.

  • The Trap: Nucleophilic attack of azide (

    
    ) on glycidyl tosylate often leads to Glycidyl Azide  (via direct displacement of OTs) or polymerization.
    
  • The Solution (The Diol Route): A stepwise approach starting from 3-chloro-1,2-propanediol . This route guarantees the retention of the tosyl group by introducing it last or selectively on the primary alcohol.

Recommended Protocol: The Selective Tosylation Route

This protocol utilizes the difference in steric hindrance between the primary (C3) and secondary (C2) hydroxyl groups of 3-azido-1,2-propanediol.

Reaction Scheme:

  • Precursor: 3-Azido-1,2-propanediol (Synthesized from epichlorohydrin or 3-chloro-1,2-propanediol).

  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl).
    
  • Catalyst/Base: Dibutyltin oxide (

    
    ) or Pyridine/DCM.
    
  • Mechanism: Selective activation of the primary alcohol.

SynthesisFlow Start Start: 3-Chloro-1,2-propanediol Step1 Step 1: Azidation (NaN3, 80°C, 12h) Start->Step1 Inter Intermediate: 3-Azido-1,2-propanediol Step1->Inter Step2 Step 2: Selective Tosylation (TsCl, Pyridine, 0°C) Inter->Step2 Product Target: This compound Step2->Product Safety SAFETY ALERT: Maintain C/N Ratio > 3 (Rule of Six Compliant) Safety->Step1

Figure 2: Step-by-step synthetic pathway prioritizing regioselectivity and safety.

Part 3: Experimental Protocol

Safety Note: While this molecule satisfies the "Rule of Six" (10 Carbons vs 3 Nitrogens), sodium azide is acutely toxic and potentially explosive. Perform all reactions behind a blast shield.

Materials
  • 3-Azido-1,2-propanediol (10 mmol)

  • 
    -Toluenesulfonyl chloride (11 mmol, recrystallized)
    
  • Anhydrous Pyridine (Solvent/Base)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Preparation: Dissolve 3-azido-1,2-propanediol (1.17 g, 10 mmol) in anhydrous pyridine (10 mL) in a flame-dried round-bottom flask under Argon.

  • Addition: Cool the solution to 0°C. Add TsCl (2.1 g, 11 mmol) portion-wise over 30 minutes. Rationale: Slow addition prevents exotherms and improves regioselectivity for the primary alcohol.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor via TLC (Hexane:EtOAc 1:1). The monotosylated product will appear as a distinct spot (

    
    ).
    
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (

      
       mL) to remove pyridine.
      
    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo (Do not exceed 40°C bath temp).
      
  • Purification: Flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).

Analytical Characterization Data (Expected)
TechniqueFeatureExpected Signal
IR Spectroscopy Azide StretchStrong peak at ~2100 cm⁻¹
Sulfonate StretchPeaks at ~1360 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric)
Hydroxyl StretchBroad band at 3400–3500 cm⁻¹
1H NMR (CDCl3) Aromatic Ring

7.8 (d, 2H), 7.3 (d, 2H)
Methyl (Tosyl)

2.45 (s, 3H)
CH2-OTs

4.0–4.1 (m, 2H)
CH-OH

3.9 (m, 1H)
CH2-N3

3.3–3.4 (m, 2H)

Part 4: Applications in Drug Development

Phospholipid Mimetics

This molecule serves as the "glycerol backbone" for synthetic lipids.

  • Workflow: The tosylate is displaced by a long-chain fatty acid or amine (Tail 1), and the hydroxyl is esterified with a second fatty acid (Tail 2). The azide remains available to "click" onto polar headgroups or drug payloads.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition are critical.

  • Utility: This molecule introduces a rigid, chiral 3-carbon spacer that can be further extended via the azide group using PEG-alkynes.

Clickable Hydrogels

Used to functionalize PEG-based hydrogels. The tosylate binds to the polymer network (via nucleophilic substitution), leaving the azide exposed on the surface for cell-adhesion peptide attachment.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie. Link

  • Gao, J., et al. (2013). Safe Handling of Azides in Organic Synthesis. University of Pittsburgh Safety Manual. Link

  • Smith, P. A. S. (1984). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings.
  • Stanford University. (2023). Information on Azide Compounds & The Rule of Six. Stanford Environmental Health & Safety. Link

Sources

Technical Guide: 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 1-Azido-2-hydroxy-3-tosyloxypropane , a critical bifunctional linker in medicinal chemistry and materials science.

A Bifunctional Scaffold for Modular "Click" Ligations

Executive Summary & Chemical Identity

This compound is a versatile heterobifunctional building block characterized by the coexistence of an electrophilic tosylate group and a nucleophilic/bioorthogonal azide moiety. This dual functionality allows for sequential derivatization: the tosylate serves as a leaving group for nucleophilic substitution (SN2), while the azide remains intact for downstream Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Physicochemical Profile
PropertySpecification
IUPAC Name 1-Azido-2-hydroxy-3-(p-toluenesulfonyloxy)propane
CAS Number 168431-73-0
Molecular Formula C₁₀H₁₃N₃O₄S
Molecular Weight 271.29 g/mol
Appearance Viscous pale yellow oil or low-melting solid (grade dependent)
Solubility Soluble in DCM, DMSO, DMF, MeOH; Insoluble in water
Stability Moisture sensitive (Tosylate hydrolysis); Heat sensitive (Azide decomposition >90°C)

Synthetic Pathway & Mechanism

The synthesis of this compound typically proceeds via the regioselective ring-opening of Glycidyl Tosylate (2,3-epoxypropyl tosylate) using an azide source. This route preserves the tosylate leaving group while installing the azide functionality.

Reaction Mechanism

The reaction follows an SN2 mechanism where the azide anion (N₃⁻) attacks the less sterically hindered terminal carbon (C3) of the epoxide ring. This regioselectivity is crucial to ensure the secondary alcohol is formed at the C2 position, leaving the C1-tosylate intact.

Experimental Protocol

Reagents: Glycidyl Tosylate (1.0 eq), Sodium Azide (NaN₃, 1.1 eq), Ammonium Chloride (NH₄Cl, 1.1 eq).[1] Solvent: Methanol/Water (9:1 v/v).

  • Preparation : Dissolve Glycidyl Tosylate in MeOH/Water in a round-bottom flask equipped with a magnetic stir bar.

  • Addition : Add NH₄Cl and NaN₃. The ammonium chloride acts as a mild proton source to buffer the alkoxide intermediate, preventing base-catalyzed hydrolysis of the tosylate.

  • Reaction : Heat to 60°C for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 2:1) for the disappearance of the epoxide.

  • Workup : Concentrate under reduced pressure to remove MeOH. Dilute residue with Ethyl Acetate and wash with water (2x) and brine (1x).[1]

  • Purification : Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography if necessary (yields typically >85%).[1]

Synthesis Workflow Diagram

SynthesisPath Start Glycidyl Tosylate (Epoxide) Reagents NaN3 / NH4Cl MeOH/H2O, 60°C Start->Reagents Dissolution Inter Transition State (Terminal Attack) Reagents->Inter SN2 Attack Product 1-Azido-2-hydroxy- 3-tosyloxypropane Inter->Product Ring Opening

Figure 1: Regioselective synthesis via epoxide ring-opening. The azide attacks the less hindered carbon.

Applications in Drug Development

This molecule acts as a "linchpin" in convergent synthesis strategies, particularly for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1]

Modular Linker Construction

The tosylate group can be displaced by amines, thiols, or carboxylates to attach a drug payload or ligand.[1] The remaining azide group serves as a bioorthogonal handle for "clicking" onto a PEG chain or targeting moiety.

  • Step A (Substitution): R-NH₂ + Linker-OTs → R-NH-Linker-N₃

  • Step B (Click): R-NH-Linker-N₃ + Alkyne-PEG → Conjugate

Glycidyl Azide Polymer (GAP) Precursors

While GAP is usually made from polyepichlorohydrin, this monomeric unit represents a precise structural analogue used to study the energetics and cross-linking behavior of energetic plasticizers without the heterogeneity of polymers.

Application Workflow Diagram

ApplicationFlow Linker 1-Azido-2-hydroxy- 3-tosyloxypropane Step1 S_N2 Displacement (Nucleophile: Amine/Thiol) Linker->Step1 Targeting Ligand Intermed Functionalized Azide (R-NH-CH2-CH(OH)-CH2-N3) Step1->Intermed Step2 CuAAC 'Click' Reaction (Alkyne-Tag) Intermed->Step2 Bioorthogonal Coupling Final Triazole Conjugate (Drug-Linker-Tag) Step2->Final

Figure 2: Stepwise functionalization strategy utilizing the orthogonal reactivity of tosylate and azide groups.

Safety & Handling Protocols

Working with organic azides and sulfonate esters requires strict adherence to safety protocols to mitigate explosion and toxicity risks.[2][3]

Azide Stability (C/N Ratio)

The stability of organic azides is governed by the Carbon-to-Nitrogen ratio.

  • Rule:

    
    
    
  • Calculation for C₁₀H₁₃N₃O₄S:

    • Ratio:

      
      [1]
      
  • Verdict: The ratio is

    
    , indicating the molecule is stable  for storage and handling under standard laboratory conditions. However, it should still be treated as potentially shock-sensitive.[1]
    
Critical Safety Rules
  • No Metal Spatulas: Avoid contact with transition metals (Cu, Pb) to prevent the formation of highly explosive metal azides. Use Teflon or ceramic tools.

  • Temperature Control: Do not heat reaction mixtures above 90°C. Azides can decompose exothermically.

  • Alkylation Hazard: The tosylate moiety is a potent alkylating agent. Double-gloving (Nitrile + Laminate) and use of a fume hood are mandatory to prevent DNA alkylation risks.

  • Waste Disposal: Quench unreacted azide with phosphines or specific azide-waste protocols before disposal. Do not pour down the drain.

References

  • Local Pharma Guide. (n.d.). This compound Chemical Properties and CAS 168431-73-0. Retrieved from 4[1]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from 5[1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Contextual citation for mechanism).

  • University of New Mexico. (2021).[2] Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from 2[1]

Sources

An In-depth Technical Guide to the Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Azido-2-hydroxy-3-tosyloxypropane is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its trifunctional nature, possessing an azide, a hydroxyl group, and a tosylate leaving group, allows for a variety of subsequent chemical transformations. The azide group serves as a precursor to amines or can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The hydroxyl group provides a site for further functionalization, and the tosylate is an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several common starting materials. The choice of starting material often depends on factors such as cost, availability, desired stereochemistry, and scalability. The most prevalent precursors are glycidol, epichlorohydrin, and 3-chloro-1,2-propanediol.

Synthesis from Glycidol

Glycidol is a common and direct precursor for the synthesis of this compound. The strategy involves a two-step process: tosylation of the primary alcohol followed by nucleophilic opening of the epoxide ring with an azide source.

Mechanism and Rationale:

The first step is the reaction of glycidol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine. The base serves to neutralize the HCl generated during the reaction. This step selectively tosylates the primary hydroxyl group to form glycidyl tosylate.[1][2]

The second step involves the ring-opening of the glycidyl tosylate epoxide with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide nucleophile attacks one of the epoxide carbons. The regioselectivity of this ring-opening is crucial. Under neutral or basic conditions, the azide will predominantly attack the less sterically hindered terminal carbon of the epoxide, leading to the desired this compound.

Experimental Protocol: Two-Step Synthesis from Glycidol

Step 1: Synthesis of Glycidyl Tosylate

  • To a stirred solution of glycidol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield glycidyl tosylate.

Step 2: Synthesis of this compound

  • Dissolve the glycidyl tosylate in a polar aprotic solvent such as DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Synthesis from Epichlorohydrin

Epichlorohydrin is an inexpensive and readily available starting material. The synthetic strategy from epichlorohydrin involves the initial opening of the epoxide with sodium azide, followed by hydrolysis of the resulting chlorohydrin and subsequent tosylation.

Mechanism and Rationale:

The reaction of epichlorohydrin with sodium azide in the presence of a proton source (e.g., acetic acid) or in a protic solvent mixture leads to the formation of 1-azido-3-chloro-2-propanol.[3] The azide attacks the terminal carbon of the epoxide. The subsequent hydrolysis of the chlorohydrin to a diol can be achieved under basic conditions, which may also lead to the formation of the azido-epoxide as an intermediate. A more controlled approach is to first protect the hydroxyl group, then substitute the chloride with a tosylate, and finally deprotect the hydroxyl group. A more direct route involves the formation of 1-azido-2,3-epoxypropane, which is then opened with a tosylating agent under acidic conditions, though this can be less regioselective.

Experimental Protocol: Multi-step Synthesis from Epichlorohydrin

Step 1: Synthesis of 1-Azido-3-chloro-2-propanol

  • To a solution of sodium azide in a solvent mixture (e.g., water/acetone), add epichlorohydrin.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by removing the organic solvent and extracting the aqueous layer with a suitable solvent.

  • Purify the resulting 1-azido-3-chloro-2-propanol.

Step 2: Tosylation and Hydrolysis

  • The 1-azido-3-chloro-2-propanol is then reacted with p-toluenesulfonyl chloride in the presence of a base to tosylate the hydroxyl group.

  • The resulting 1-azido-3-chloro-2-tosyloxypropane is then subjected to hydrolysis to replace the chlorine with a hydroxyl group, which can be challenging and may lead to side products. A more robust method involves protecting the hydroxyl group of 1-azido-3-chloro-2-propanol before proceeding with the tosylation of the chloride.

Synthesis from 3-Chloro-1,2-propanediol

This approach is an efficient "one-pot" method that avoids the isolation of the relatively unstable glycidol.[4][5] 3-Chloro-1,2-propanediol is treated with a base to form glycidol in situ, which then reacts with p-toluenesulfonyl chloride to yield glycidyl tosylate. The subsequent steps are similar to the synthesis from isolated glycidol.

Mechanism and Rationale:

The addition of a base, such as an alkali metal carbonate or hydroxide, to 3-chloro-1,2-propanediol promotes an intramolecular Williamson ether synthesis, forming glycidol and a salt byproduct.[5] In the same reaction vessel, p-toluenesulfonyl chloride is present to react with the newly formed glycidol. This method can improve yield and purity by minimizing the decomposition of glycidol.[4] The resulting glycidyl tosylate is then reacted with sodium azide as previously described.

Experimental Protocol: One-Pot Synthesis of Glycidyl Tosylate from 3-Chloro-1,2-propanediol

  • To a solution of 3-chloro-1,2-propanediol in a suitable organic solvent, add a base (e.g., potassium carbonate) and p-toluenesulfonyl chloride.

  • A tertiary amine or a pyridine derivative can be added as a catalyst.[5]

  • Stir the reaction at room temperature or with gentle heating until the formation of glycidyl tosylate is complete.

  • The reaction mixture is then worked up to isolate the glycidyl tosylate, which can be carried forward to the azidation step without further purification.

Data Summary

Starting MaterialKey IntermediatesAdvantagesDisadvantages
GlycidolGlycidyl tosylateDirect, two-step synthesis.Glycidol can be unstable.
Epichlorohydrin1-Azido-3-chloro-2-propanolInexpensive starting material.Can require more steps and lead to regioselectivity issues.
3-Chloro-1,2-propanediolGlycidol (in situ), Glycidyl tosylate"One-pot" synthesis of glycidyl tosylate, avoids isolation of unstable glycidol, potentially higher yield and purity.[4]May require careful control of reaction conditions.

Visualizing the Synthetic Pathways

Synthesis_Pathways Glycidol Glycidol Glycidyl_Tosylate Glycidyl Tosylate Glycidol->Glycidyl_Tosylate  p-TsCl, Base   Epichlorohydrin Epichlorohydrin Azido_Chloropropanol 1-Azido-3-chloro-2-propanol Epichlorohydrin->Azido_Chloropropanol  NaN₃   Propanediol 3-Chloro-1,2-propanediol Propanediol->Glycidyl_Tosylate  Base, p-TsCl (One-Pot)   Final_Product 1-Azido-2-hydroxy- 3-tosyloxypropane Glycidyl_Tosylate->Final_Product  NaN₃   Azido_Chloropropanol->Final_Product  1. Tosylation  2. Hydrolysis  

Caption: Key synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved from several readily available starting materials. The choice between glycidol, epichlorohydrin, and 3-chloro-1,2-propanediol will depend on the specific requirements of the synthesis, including cost, scale, and desired purity. The "one-pot" synthesis from 3-chloro-1,2-propanediol represents a particularly efficient and high-yielding approach by avoiding the isolation of the unstable intermediate, glycidol. Careful consideration of the reaction conditions, particularly for the nucleophilic ring-opening of the epoxide, is critical to ensure the desired regioselectivity and to maximize the yield of the final product.

References

  • A Safe Two-Step Process for Manufacturing Glycidyl Nitrate from Glycidol Involving Solid–Liquid Phase-Transfer Catalysis. ACS Publications. Available at: [Link]

  • Structures of glycidyl tosylate and glycidyl mesylate, used to prepare... ResearchGate. Available at: [Link]

  • Synthetic approach to glycidyl tosylate containing copolymers. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. ACS Publications. Available at: [Link]

  • Process for the Preparation of Glycidyl Derivatives. Google Patents.
  • Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PMC. Available at: [Link]

  • Process for preparation of glycidyl sulfonate derivative. Google Patents.
  • Enantioselective Synthesis of Chiral α-Azido and α-Aryloxy Quaternary Stereogenic Centers via the Phase-Transfer-Catalyzed α-Alkylation of α-Bromomalonates, Followed by SN2 Substitution. PubMed. Available at: [Link]

  • Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. Available at: [Link]

  • Synthesis of 1-azido-2,3-epoxypropane. III. ResearchGate. Available at: [Link]

Sources

Technical Guide: Stability Profile and Storage of 1-Azido-2-hydroxy-3-tosyloxypropane

[1]

Executive Summary & Chemical Identity

This compound (also known as 3-azido-2-hydroxypropyl 4-methylbenzenesulfonate) is a critical bifunctional intermediate often employed in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).[1]

Its structure combines two high-energy/reactive functional groups: an organic azide (

sulfonate ester

11

Chemical Profile:

  • CAS Number: 70976-93-3 (Generic/Related) / 14283797 (PubChem CID)[1]

  • Formula:

    
    
    
  • Molecular Weight: 271.29 g/mol [1]

  • Physical State: Typically a viscous, pale yellow oil or low-melting solid.[1]

  • Primary Hazards: Shock sensitivity (moderate), thermal decomposition, genotoxicity (alkylating agent).[1]

Stability Mechanisms & Hazards

To manage this compound effectively, one must understand the causality of its degradation.[1] It is not merely "unstable"; it fails through specific, predictable pathways.[1]

The Azide Hazard (Thermal & Shock)

While the Carbon-to-Nitrogen (C/N) ratio of ~3.3 (10 carbons / 3 nitrogens) satisfies the "Rule of Six" suggests manageability, the azide group remains thermodynamically unstable.[1]

  • Mechanism: Upon thermal initiation (

    
    ), the azide group eliminates nitrogen gas (
    
    
    ), generating a highly reactive nitrene intermediate.[1] This reaction is exothermic and can lead to runaway decomposition if confined.[1]
  • Incompatibility: Azides react with heavy metals (Cu, Pb) to form highly explosive metal azides.[1] Never use metal spatulas.

The Tosylate Hazard (Hydrolysis & Alkylation)

The tosylate group is an excellent leaving group, making the molecule a potent electrophile.[1]

  • Hydrolysis: In the presence of moisture, the

    
     group is displaced by water, yielding the corresponding diol (1-azido-2,3-propanediol) and p-toluenesulfonic acid (TsOH).[1]
    
  • Autocatalysis: The TsOH byproduct is acidic.[1] Acidic conditions can catalyze further hydrolysis or, more dangerously, protonate the azide group, potentially forming hydrazoic acid (

    
    ) in situ.[1]
    

Storage & Handling Protocol

This protocol is designed as a self-validating system.[1] Adherence to these steps minimizes the kinetic probability of the degradation pathways described above.[1]

Storage Conditions
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius suppression of hydrolysis and thermal decomposition rates.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture ingress (hydrolysis protection).[1]
Container Amber Glass / HDPE Amber protects from UV-initiated nitrene formation.[1] Plastic avoids metal azide formation.[1]
Cap Liner PTFE (Teflon) Prevents leaching of plasticizers and resists solvent vapor swelling.[1]
Headspace Minimised Reduces volume of potential moisture-laden air.[1]
Handling "Golden Rules"
  • No Metal Contact: Use only ceramic, Teflon, or glass tools.[1]

  • Cold Chain: Allow the container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the product, accelerating hydrolysis.[1]

  • Shielding: Perform all transfers behind a blast shield. While the C/N ratio suggests stability, "safe" azides can detonate if concentrated or impure.[1]

Experimental Validation Workflows

Do not rely solely on literature values. Every batch must be validated for stability, especially if stored for >6 months.[1]

Thermal Stability Testing (DSC)

Before scaling up any reaction involving this intermediate, perform Differential Scanning Calorimetry (DSC).[1]

  • Protocol: Seal 2-5 mg of sample in a gold-plated high-pressure crucible. Scan from 25°C to 350°C at 5°C/min.[1]

  • Critical Limit: Identify

    
    .[1] Process temperature must never exceed 
    
    
    .[1]
Purity Re-test (HPLC)
  • Method: Reverse-phase HPLC (C18 column), Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

  • Marker: Watch for the appearance of p-toluenesulfonic acid (TsOH) peak, which indicates hydrolysis.[1]

Visualized Decision Logic

The following diagrams illustrate the critical decision pathways for storage and decomposition logic.

Storage & Handling Decision Tree

StorageLogicStartReceive this compoundCheckTempCheck Temperature LoggersStart->CheckTempInspectVisual Inspection(Color/State)CheckTemp->InspectDecisionIs container intact & cold?Inspect->DecisionStoreStore at -20°C(Amber Glass, Inert Gas)Decision->StoreYesQuarantineQuarantine & Test (HPLC/DSC)Decision->QuarantineNoUsageUsage RequestStore->UsageThawThaw to RT in Desiccator(Prevent Condensation)Usage->ThawOpenOpen under N2/Ar FlowThaw->Open

Figure 1: Decision logic for the receipt, storage, and accessing of the material to prevent moisture intrusion and thermal excursions.[1]

Degradation Pathways[1]

DegradationCompoundThis compoundHeatHeat (>100°C)or UV LightCompound->HeatMoistureMoisture (H2O)Compound->MoistureMetalHeavy Metals(Cu, Pb)Compound->MetalNitreneNitrene Intermediate(Highly Reactive)Heat->NitreneHydrolysisHydrolysis Products(Diol + TsOH acid)Moisture->HydrolysisMetalAzideMetal Azide(Shock Sensitive)Metal->MetalAzideExplosionRunaway Decomposition/ ExplosionNitrene->ExplosionHydrolysis->CompoundAutocatalysis (Acid)MetalAzide->Explosion

Figure 2: Mechanistic pathways of degradation.[1] Note the autocatalytic loop where hydrolysis generates acid, potentially accelerating further degradation.[1]

Emergency & Disposal

  • Spill: Do not wipe with metal tools.[1] Absorb with inert material (vermiculite).[1] Decontaminate surface with 10% Cerium Ammonium Nitrate (CAN) solution or mild bleach to oxidize the azide functionality safely.[1]

  • Disposal: Never dispose of down the drain (explosion hazard in lead pipes).[1] Incinerate in a chemical waste facility equipped with scrubbers for sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    ).[1]

References

  • PubChem. this compound (CID 14283797).[1] National Library of Medicine.[1] [Link][1]

  • Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition.[1] [Link][1]

  • University of Pittsburgh. Safe Handling of Azides. Department of Environmental Health and Safety.[1] [Link]

  • American Chemical Society. Safety Guidelines for Organic Azides.[1] ACS Division of Chemical Health and Safety.[1] [Link]

High-Consequence Intermediate Handling: 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol for Dual-Hazard (Energetic & Genotoxic) Intermediates [1]

Executive Summary: The "Dual-Threat" Profile

1-Azido-2-hydroxy-3-tosyloxypropane presents a complex safety profile characterized by two distinct, high-consequence hazard classes. Unlike standard reagents, this molecule requires a hybrid containment strategy that addresses energetic instability (due to the azido group) and genotoxicity (due to the sulfonate ester).

  • The Energetic Hazard: The organic azide moiety (

    
    ) possesses a high enthalpy of formation (
    
    
    
    ), creating a risk of exothermic decomposition or explosion if subjected to heat, shock, or friction.
  • The Biological Hazard: The tosylate group (

    
    ) acts as a potent alkylating agent.[1] Under ICH M7 guidelines, alkyl tosylates are classified as Class 1 Mutagenic Impurities (known mutagenic carcinogens) due to their ability to directly alkylate DNA.
    

This guide defines the engineering controls, process boundaries, and emergency protocols required to handle this compound with zero tolerance for exposure or incident.

Hazard Characterization & Metrics

Before any manipulation, the compound must be evaluated against thermodynamic stability rules.

2.1 Thermodynamic Stability Assessment

While the Carbon-to-Nitrogen (C/N) ratio provides a preliminary safety check, it is not a substitute for experimental data.[1]

MetricValue for

Safety ThresholdImplication
C/N Ratio


(Safe)
Borderline Stable. The molecule exceeds the minimum safety ratio, suggesting it can be handled at ambient temperature, but process heating increases risk significantly [1].[1]
Rule of Six 10 Carbons / 1 Azide

Pass. Sufficient carbon framework exists to dilute the energetic density of the azide group [2].
Oxygen Balance Negative--Fuel-rich; decomposition will not be fully oxidized but will generate significant gas (

).[1]

CRITICAL PROTOCOL: Differential Scanning Calorimetry (DSC) is mandatory before scaling above 1 gram.[1] Determine the Onset Temperature (


).[2][3] Maintain process temperatures at least 

below

for adiabatic operations, or

below for actively cooled, small-scale reactions.
2.2 Toxicological Classification[1]
  • Hazard Class: DNA-Reactive Alkylating Agent.[1]

  • Regulatory Status: ICH M7 Class 1 (Known Mutagen).[1][4]

  • Exposure Limit: Handling must ensure exposure remains below the Threshold of Toxicological Concern (TTC), often

    
     for lifetime exposure, necessitating high-containment strategies [3].
    
Engineering Controls & PPE

The hierarchy of controls must prioritize isolation over personal protective equipment (PPE).

3.1 Primary Containment[1]
  • Solids/Powders: Must be weighed and handled inside a Single-Pass HEPA-Filtered Enclosure or a Glovebox under negative pressure.[1] The dusting potential of tosylates poses the highest genotoxic risk.

  • Solutions: Can be handled in a standard chemical fume hood with a face velocity of 100 fpm, provided a secondary containment tray is used.

3.2 Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Laminate film (e.g., Silver Shield® or Barrier®). Standard nitrile is permeable to alkylating agents over time.[1]

  • Eye/Face: Chemical splash goggles + Face shield.[1] (Explosion protection + Splash protection).[1]

  • Body: Tyvek® lab coat or sleeve covers to prevent particulate accumulation on street clothes.[1]

Operational Protocols
4.1 Synthesis and Reaction Setup

Goal: Prevent thermal runaway and accidental concentration.

  • Solvent Selection:

    • NEVER use halogenated solvents (DCM, CHCl3) if free sodium azide is present in the preceding step.[5] This prevents the formation of di- and tri-azidomethane, which are extremely unstable explosives [4].[6]

    • Preferred: Ethyl acetate, Toluene, or THF.

  • Shielding: All reactions involving >500 mg of the azide must be conducted behind a blast shield made of polycarbonate.[1]

  • Light Protection: Wrap reaction vessels in aluminum foil. Organic azides are photosensitive and can decompose to nitrenes, initiating non-specific insertions and polymerization.

4.2 Isolation and Purification

The Danger Zone: The highest risk of explosion occurs during solvent removal.

  • Do Not Distill to Dryness: Never concentrate the azide to a dry residue on a rotary evaporator. The friction of the dry solid against the glass flask can trigger detonation.

  • Telescoping is Preferred: If possible, use the intermediate as a solution in the next step without isolation ("telescoped process").

  • Co-Distillation: If solvent exchange is needed, keep a high-boiling "chaser" solvent present to ensure the azide remains solvated.[1]

4.3 Waste Management & Quenching

Waste streams must be chemically deactivated before disposal.[1] Do not dispose of active azide/tosylate waste in general solvent drums.

Step-by-Step Quenching Protocol:

  • Dilute: Dilute the reaction mixture with a compatible solvent (e.g., Ethanol).

  • Azide Destruction (Staudinger Method): Add Triphenylphosphine (

    
    ) or a phosphite.[1] This reduces the azide to an amine (phosphazene intermediate), eliminating the explosion hazard.
    
    • Validation: Monitor by TLC/HPLC for disappearance of the starting material.

  • Tosylate Hydrolysis: Once the azide is reduced, treat the mixture with aqueous NaOH (1M) to hydrolyze the tosylate ester to the alcohol and p-toluenesulfonic acid (salt). This eliminates the alkylating genotoxicity.

  • Disposal: Adjust pH to neutral and dispose of as non-hazardous chemical waste (or standard organic waste depending on local regulations).

Visualized Workflows
5.1 Safety Decision Logic (DSC & Scale)

This diagram illustrates the "Go/No-Go" decision process based on thermal data.

SafetyLogic cluster_limit Operational Limits start Start: this compound calc Calculate C/N Ratio & Rule of Six start->calc check_ratio Is C/N > 3? calc->check_ratio dsc_test Run DSC (5-10 mg sample) check_ratio->dsc_test Yes high_risk HIGH RISK: Redesign Synthesis or Dilute Stream check_ratio->high_risk No (Unstable) eval_dsc Determine T(onset) dsc_test->eval_dsc safe_proc Proceed with Controls (T_process < T_onset - 50°C) eval_dsc->safe_proc Exotherm > 200°C eval_dsc->high_risk Exotherm < 100°C limit_txt NEVER Concentrate to Dryness Use Blast Shield > 0.5g

Caption: Decision logic for thermal safety assessment. DSC data is the primary gatekeeper for scale-up.[1]

5.2 Decontamination & Quenching Pathway

This workflow ensures both hazards (Energetic + Toxic) are neutralized.[1]

QuenchFlow waste Active Waste Stream (Azide + Tosylate) step1 Step 1: Azide Reduction Add PPh3 or H2/Pd waste->step1 check1 Check for N2 Evolution Confirm by TLC step1->check1 step2 Step 2: Tosylate Hydrolysis Add 1M NaOH / Heat check1->step2 Azide Gone safe Neutralized Waste (Amine + Tosylate Salt) step2->safe

Caption: Sequential quenching protocol. The energetic hazard is removed first, followed by the genotoxic hazard.

Emergency Response
ScenarioImmediate ActionRationale
Spill (Solid) Evacuate area. Do not sweep (friction).[1][7] Cover with wet paper towels (phlegmatization).[1]Wetting desensitizes the azide to friction/shock and prevents dust inhalation.
Skin Contact Wash with soap and water for 15 mins.[1] Do not use ethanol or DMSO.[1]Organic solvents enhance skin absorption of the alkylating agent.
Fire Use Carbon Dioxide (

) or Dry Chemical.[1][8]
Water may spread the organic azide if not miscible; however, for small fires, water fog is acceptable to cool the area.
References
  • Kappe, C. O., & Dallinger, D. (2009). Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH.[1] (See Section on Azide Safety and C/N Ratios).

  • Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. Benjamin/Cummings.[1] (Foundational text establishing the "Rule of Six" for organic azides).[9][10]

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][11]

  • Keicher, T., & Löbbecke, S. (2013). Organic Azides: Syntheses and Applications. In Organic Azides (Eds. S. Bräse, K. Banert). Wiley.[1] (Details the hazard of azidomethane formation in DCM).

Sources

Technical Guide: Solubility Profile & Handling of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Azido-2-hydroxy-3-tosyloxypropane (also known as 1-azido-3-tosyloxy-2-propanol) is a bifunctional chiral building block critical in the synthesis of energetic binders (Glycidyl Azide Polymer - GAP) and pharmaceutical intermediates (e.g.,


-blockers, oxazolidinones).

This guide provides a definitive technical analysis of its solubility profile. Unlike simple organic solutes, this molecule possesses conflicting solubility domains: a lipophilic tosyl group, a hydrophilic hydroxyl group, and a dipolar azide moiety. Successful processing requires a solvent strategy that balances these competing polarities while mitigating the specific safety hazards associated with organic azides.

Part 1: Physicochemical Profile & Solubility Mechanism

To predict solubility behavior, we must analyze the molecule's structural domains. The solubility of this compound is governed by three distinct interaction zones:

  • The Tosyl Domain (Hydrophobic/Aromatic): The

    
    -toluenesulfonyl group provides significant lipophilicity and 
    
    
    
    -
    
    
    stacking potential. This drives solubility in chlorinated solvents and aromatics.
  • The Hydroxyl Domain (H-Bond Donor/Acceptor): The secondary alcohol at the C2 position allows for hydrogen bonding. This necessitates solvents with moderate polarity to prevent aggregation or oiling out.

  • The Azide Domain (Dipolar): The terminal azide group (

    
    ) contributes a dipole moment, enhancing solubility in polar aprotic solvents like DMSO or DMF.
    
Theoretical Solubility Parameters (Estimated)

Based on group contribution methods, the Hansen Solubility Parameters (HSP) suggest:

ParameterValue (MPa

)
Implication

(Dispersion)
~18.5Good affinity for aromatics and chlorinated solvents.

(Polarity)
~12.0Requires solvents with moderate dipole moments (e.g., esters, ketones).

(H-Bonding)
~10.5Moderate H-bonding capability; alcohols are good solvents but pose reactivity risks.

Part 2: Solubility Matrix & Solvent Selection

The following data consolidates empirical observations and standard process development protocols.

Table 1: Solubility Performance by Solvent Class
Solvent ClassRepresentative SolventsSolubility StatusApplication Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary Extraction Solvent. High solubility due to dispersion force matching with the tosyl group. See Safety Warning below.
Esters Ethyl Acetate, Isopropyl AcetateGood Preferred for chromatography and crystallization. Safer alternative to DCM.
Ketones Acetone, MEKExcellent Highly soluble. Often used as a co-solvent during synthesis (e.g.,

substitution).
Polar Aprotics DMF, DMSO, AcetonitrileHigh Soluble, but difficult to remove due to high boiling points. Avoid unless necessary for subsequent

reactions.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Soluble. Caution: Protophilic solvents may facilitate solvolysis of the tosyl group at elevated temperatures.
Ethers THF, MTBE, Diethyl EtherGood THF is excellent. MTBE/Ether are good but may require warming; useful for precipitation.
Alkanes Hexane, Heptane, CyclohexanePoor / Insoluble The molecule is too polar. Used as an antisolvent to induce precipitation or oiling out.
Water WaterInsoluble / Sparingly Soluble Forms a biphasic system. Crucial for washing away inorganic salts (

,

) during workup.
Visualization: Solubility Mechanism

The following diagram illustrates the interaction between the solvent types and the specific functional groups of the molecule.

SolubilityMechanism Molecule 1-Azido-2-hydroxy- 3-tosyloxypropane Tosyl Tosyl Group (Hydrophobic) Molecule->Tosyl Hydroxyl Hydroxyl Group (H-Bonding) Molecule->Hydroxyl Azide Azide Group (Dipolar) Molecule->Azide DCM DCM / Chloroform (Dispersion Forces) Tosyl->DCM Strong Interaction Water Water (Hydrophobic Effect) Tosyl->Water Repulsion EtOAc Ethyl Acetate (Polar/Dispersion Balance) Hydroxyl->EtOAc H-Bond Acceptance Hexane Hexane (Polarity Mismatch) Hydroxyl->Hexane Insoluble

Figure 1: Mechanistic interactions between functional domains and solvent classes.

Part 3: Operational Protocols

Protocol A: Extraction Workflow (Post-Synthesis)

Context: After reacting Glycidyl Tosylate with Sodium Azide in aqueous acetone.

  • Quench: Dilute the reaction mixture with Water (3x reaction volume). This dissolves unreacted

    
     and inorganic byproducts.
    
  • Phase Separation: The product will likely oil out.

  • Extraction: Add Dichloromethane (DCM) or Ethyl Acetate .

    • Why DCM? It is denser than water, allowing for easy bottom-draining of the product layer. It solubilizes the tosylate efficiently.

    • Why Ethyl Acetate? A greener alternative, but requires top-layer separation.

  • Wash: Wash the organic layer with saturated Sodium Bicarbonate (to neutralize trace acid) followed by Brine (to remove residual water).

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Concentration: Rotary evaporate at

    
    . Do not distill to dryness at high heat due to azide stability.
    
Protocol B: Purification via Column Chromatography

Stationary Phase: Silica Gel 60. Mobile Phase Gradient:

  • Start: 100% Hexane (Product binds to silica).

  • Ramp: 10%

    
     40% Ethyl Acetate in Hexane.
    
  • Observation: The tosyl group allows UV detection (254 nm). The product typically elutes in the mid-polar range (20-30% EtOAc).

Visualization: Extraction Decision Tree

ExtractionWorkflow Start Crude Reaction Mixture (Aq. Acetone/DMF) Dilution Dilute with Water (Dissolve NaN3/Salts) Start->Dilution Check Check Phase Separation Dilution->Check Oiling Product Oils Out Check->Oiling Clear Biphasic NoSep Emulsion / No Separation Check->NoSep Cloudy ExtractDCM Add DCM (Preferred) Bottom Layer = Product Oiling->ExtractDCM ExtractEtOAc Add Ethyl Acetate Top Layer = Product Oiling->ExtractEtOAc SaltAdd Add Brine / Filter NoSep->SaltAdd Wash Wash: NaHCO3 -> Brine ExtractDCM->Wash ExtractEtOAc->Wash SaltAdd->ExtractEtOAc Dry Dry (MgSO4) & Concentrate (< 40°C) Wash->Dry

Figure 2: Decision matrix for isolation and solvent selection during workup.

Part 4: Safety & Stability (Critical)

The Halogenated Solvent Hazard

CRITICAL WARNING: While DCM is recommended for extraction of the pure organic azide, it must NEVER be used as a reaction solvent in the presence of Sodium Azide (


) .
  • Mechanism:

    
    
    
  • Risk: Formation of Diazidomethane , an extremely unstable and explosive compound.[1]

  • Protocol: Ensure all unreacted ionic azide (

    
    ) is quenched with water and washed away before adding DCM, or use Ethyl Acetate for the initial extraction if unsure.
    
Thermal Stability (C/N Ratio)
  • Formula:

    
    
    
  • Carbon Count: 10 | Nitrogen Count: 3

  • C/N Ratio: 3.33

  • Assessment: The ratio is >3, indicating the molecule is generally stable and non-explosive under ambient conditions. However, the presence of the sulfonate group adds oxygen balance.

  • Rule: Do not heat solutions >60°C. Do not distill the neat oil.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gao, J., et al. (2011). Synthesis and characterization of glycidyl azide polymer (GAP) copolymers. Journal of Applied Polymer Science.
  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational text for azido-alcohol synthesis). Retrieved from [Link][2][3]

Sources

electrophilic and nucleophilic sites of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Azido-2-hydroxy-3-tosyloxypropane (AHTP) represents a "linchpin" intermediate in the synthesis of functionalized heterocycles, energetic polymers (such as GAP), and oxazolidinone antibiotics. Its utility stems from its trifunctional orthogonal reactivity : it possesses a nucleophilic azide, a modifiable hydroxyl, and a highly electrophilic tosylate group.

This guide provides a technical deep-dive into the electronic landscape of AHTP, offering researchers a roadmap to control its reactivity. By manipulating pH and solvent conditions, chemists can selectively trigger intramolecular cyclization (to glycidyl azide) or intermolecular substitution (chain extension), preventing the common "polymerization pitfall" associated with this class of molecules.

Electronic Landscape & Reactivity Map

The molecule is defined by a "Push-Pull-Cyclize" dynamic. Understanding the competition between the internal nucleophile (


) and the leaving group (

) is critical for yield optimization.
The Electrophilic Site (C3)
  • Locus: The carbon atom bonded to the tosylate group (

    
    ).
    
  • Nature: Hard electrophile. The tosylate group is an exceptional leaving group (

    
     of conjugate acid 
    
    
    
    ), making C3 highly susceptible to
    
    
    attack.
  • Reactivity: Reacts rapidly with external nucleophiles (amines, thiols) or the internal hydroxyl oxygen.

The Nucleophilic Sites (C1 & C2)
  • Azide (

    
     at C1):  While formally a nucleophile, in this scaffold it primarily serves as a dipole for 1,3-dipolar cycloadditions (Click Chemistry). It is relatively inert to substitution conditions unless reduced to an amine.
    
  • Hydroxyl (

    
     at C2):  The "Switch."
    
    • Neutral pH: Acts as a hydrogen bond donor, stabilizing the molecule.

    • Basic pH: Deprotonates to form an alkoxide, which immediately attacks C3 to close the epoxide ring (Payne Rearrangement-like mechanism).

Visualization: The Reactivity Architecture

ReactivityMap Molecule This compound Azide Azide (C1) Latent Nucleophile / Dipole (Click Chemistry Ready) Molecule->Azide Hydroxyl Hydroxyl (C2) Internal Nucleophile (The 'Trigger') Molecule->Hydroxyl Tosyl Tosylate (C3) Primary Electrophile (Leaving Group) Molecule->Tosyl Hydroxyl->Tosyl Intramolecular Attack (Basic Conditions)

Figure 1: Functional decomposition of AHTP. Note the dashed line indicating the propensity for self-cyclization under basic conditions.

Synthetic Utility & Mechanisms[1]

The chemist's primary challenge is directing the reaction down one of three orthogonal pathways.

Pathway A: Intramolecular Cyclization (Glycidyl Azide Synthesis)

This is the thermodynamic sink. Upon treatment with base (e.g.,


 or 

), the C2 hydroxyl deprotonates. The resulting alkoxide performs a 5-exo-tet (or effectively 3-exo-tet for epoxide) displacement of the tosylate.
  • Outcome: Formation of Glycidyl Azide (1-azido-2,3-epoxypropane).

  • Application: Precursor for Glycidyl Azide Polymer (GAP) energetic binders.

Pathway B: Intermolecular Substitution (Chain Extension)

To attach a new group at C3 without closing the ring, one must suppress the internal nucleophilicity of the -OH.

  • Strategy: Use non-basic nucleophiles or protect the -OH (e.g., TMS ether) prior to substitution.

  • Outcome: 1-Azido-2-hydroxy-3-(R)-propane.

Pathway C: Click Chemistry (Triazole Formation)

The azide moiety can be engaged in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1]

  • Critical Control: The copper catalyst system must be non-basic to prevent premature epoxide closure or tosylate hydrolysis.

Experimental Protocols

Synthesis of this compound

Rationale: Direct opening of glycidyl tosylate with azide often leads to mixtures. The Selective Tosylation of 1-azido-2,3-propanediol offers higher regiochemical purity.

Reagents:

  • 1-Azido-2,3-propanediol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)

  • Dibutyltin oxide (

    
    ) (Catalytic, 5 mol%) - Promotes regioselectivity for primary alcohol.
    
  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 1-azido-2,3-propanediol (10 mmol) in anhydrous DCM (50 mL).

  • Catalyst Activation: Add

    
     (0.5 mmol). Stir at room temperature for 30 minutes. Note: This forms a stannylene acetal intermediate that activates the primary hydroxyl.
    
  • Tosylation: Cool the mixture to 0°C. Add

    
     followed by the dropwise addition of TsCl (10.5 mmol) dissolved in DCM (10 mL).
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, Hexane:EtOAc 2:1). The monotosylated product (

    
    ) should appear; di-tosylate formation is minimized by the tin catalyst.
    
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

    • Yield Target: 75-85%.

Controlled Cyclization to Glycidyl Azide

Rationale: Demonstrating the "switch" to the epoxide form.

Protocol:

  • Dissolve AHTP (1 mmol) in

    
     (10 mL).
    
  • Add 30% aqueous NaOH (2 mL) and tetrabutylammonium bromide (TBAB, 5 mol%) as a phase transfer catalyst.

  • Stir vigorously at 0°C for 2 hours.

  • Observation: TLC will show the disappearance of the starting material and the appearance of a less polar spot (Glycidyl Azide).

  • Isolation: Separate layers, dry ether phase, and carefully remove solvent. Warning: Glycidyl Azide is volatile and energetic.

Workflow Visualization

SynthesisWorkflow Start Start: 1-Azido-2,3-propanediol Step1 Selective Tosylation (TsCl, Bu2SnO, Et3N) Start->Step1 Target TARGET: this compound Step1->Target Decision Reaction Choice Target->Decision PathA Path A: Base Treatment (NaOH, PTC) Decision->PathA PathB Path B: Nucleophilic Attack (R-SH, R-NH2, Neutral) Decision->PathB ProductA Glycidyl Azide (Epoxide Closure) PathA->ProductA ProductB Chain Extension (1-Azido-2-hydroxy-3-R-propane) PathB->ProductB

Figure 2: Divergent synthetic pathways controlled by pH and nucleophile selection.

Safety & Handling (The "Self-Validating" Protocol)

Working with azido-tosylates requires strict adherence to safety protocols due to the synergistic energy of the azide (explosophore) and the tosylate (oxidizing potential).

Hazard ClassRisk FactorMitigation Strategy
Energetic Azide group (

)
Never concentrate to dryness if mass > 1g. Use plastic/Teflon spatulas (no metal).
Alkylating C-OTs bondTreat as a potent mutagen/alkylator. Double-glove (Nitrile) and work in a fume hood.
Incompatibility AcidsContact with strong acid can liberate

(Hydrazoic acid), which is highly toxic and explosive.

Waste Disposal: Quench all azide residues with 10% Sodium Nitrite (


) in 20% Sulfuric Acid (

) slowly in a fume hood to degrade the azide to

and nitrogen oxides before disposal.

References

  • Gao, J., et al. (2014). "Regioselective Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of Organic Chemistry. (General reference for Azide reactivity).

  • Scriven, E. F. V., & Turnbull, K. (1988). "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 88(2), 297–337.

  • Pfizenmayer, A. J., et al. (1983). "Synthesis of Glycidyl Azide Polymer (GAP)." Propellants, Explosives, Pyrotechnics.
  • Sharpless, K. B., et al. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information.

Sources

Technical Guide: Hazard Profile & Control Strategies for 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Azido-2-hydroxy-3-tosyloxypropane (CAS: 168431-73-0) represents a critical "Dual Hazard" intermediate in pharmaceutical synthesis, particularly in the manufacturing of oxazolidinone antibiotics (e.g., Linezolid). Its structure combines a high-energy azido group (-N₃) with a potent alkylating tosylate ester (-OTs) .

This guide provides a technical framework for researchers to manage the explosion risks (physical hazard) and genotoxicity (health hazard) associated with this compound. It moves beyond standard SDS data to offer process safety engineering controls and impurity management strategies compliant with ICH M7 guidelines.

Part 1: Chemical Identity & Structural Hazard Analysis

Structural Deconstruction

The molecule acts as a bifunctional electrophile and energetic material. Its reactivity is defined by two distinct pharmacophores of concern:

Functional GroupHazard ClassMechanism of ActionCritical Risk
Azide (-N₃) Energetic / ExplosophoreReleases N₂ gas upon decomposition; forms reactive nitrenes.Explosion / Shock Sensitivity: High energy density; unstable if heated or concentrated.
Tosylate (-OTs) Alkylating AgentExcellent leaving group (

of conjugate acid ~ -2.8), facilitating nucleophilic attack by DNA bases.
Genotoxicity: Direct-acting mutagen capable of forming DNA adducts without metabolic activation.
2-Hydroxy Propyl Solubilizer / LinkerBeta-hydroxy group can facilitate intramolecular cyclization (epoxide formation).Chemical Instability: May revert to glycidyl tosylate or form azido-epoxides under basic conditions.
Physical Properties & Stability
  • Molecular Formula:

    
    
    
  • Molecular Weight: 271.29 g/mol

  • C/N Ratio: 3.33 (10 Carbons / 3 Nitrogens).

    • Rule of Thumb: Organic azides with

      
       are generally extremely hazardous. This compound is borderline stable  (Ratio > 3), allowing isolation but requiring strict thermal control.
      
  • Thermal Onset: Decomposition often begins >100°C, but autocatalytic decomposition can occur at lower temperatures in the presence of metals or acids.

Part 2: Toxicological Profile (Genotoxicity Focus)

Mutagenicity & ICH M7 Classification

Under ICH M7 guidelines, this compound is classified as a Class 2 or Class 3 impurity (Mutagenic or Potentially Mutagenic).

  • Mechanism: The tosylate group allows the molecule to alkylate DNA (specifically the N7 position of guanine), leading to replication errors.

  • Azide Contribution: While organic azides are primarily acute toxins (cytochrome c oxidase inhibitors), metabolic reduction to amino-alcohols can generate further genotoxic intermediates.

  • Threshold of Toxicological Concern (TTC):

    • If Ames positive (or treated as such due to structural alert): Intake must be limited to 1.5 µ g/day for chronic treatment.

    • Action: This requires ppm-level detection limits (LOD/LOQ) in the final drug substance.

Acute Toxicity
  • Systemic: Azides act similarly to cyanides, inhibiting mitochondrial respiration.

  • Route: High absorption potential through skin due to the lipophilic tosyl group.

Part 3: Risk Management & Control Strategies

Visualization of Hazard Pathways

The following diagram illustrates the dual hazard pathways and the required engineering controls.

HazardControl cluster_Physical Physical Hazards (Explosion) cluster_Health Health Hazards (Genotoxicity) Compound 1-Azido-2-hydroxy- 3-tosyloxypropane Heat Heat / Friction Compound->Heat Sensitizes Metals Heavy Metals (Cu, Pb) Compound->Metals Forms Azides DNA DNA Nucleophiles Compound->DNA SN2 Attack (Tosylate Leaving) Decomp Explosive Decomposition (N2) Heat->Decomp Trigger Metals->Decomp Catalyzes Adduct Alkylated DNA (Mutation) DNA->Adduct Replication Error

Caption: Dual hazard pathway showing physical triggers (heat/metals) leading to explosion and biological mechanism (alkylation) leading to genotoxicity.

Process Safety Controls (Synthesis & Isolation)

When synthesizing or using this intermediate:

  • Temperature Control: Maintain reaction temperatures < 40°C. Ensure emergency cooling is available.

  • Concentration Limits:

    • NEVER distill to dryness.

    • Keep in solution whenever possible. If isolation is required, keep the solid wet with solvent (phlegmatized).

  • Material Compatibility:

    • Prohibited: Metal spatulas (use Teflon/ceramic), ground glass joints (friction hazard), copper/lead plumbing (forms explosive metal azides).

    • Recommended: Glass-lined reactors, PTFE gaskets.

Impurity Purging Strategy

To meet ICH M7 limits (1.5 µ g/day ), a "Purge Factor" argument is often required.

  • Downstream Chemistry: Plan synthesis so that subsequent steps destroy the azide (e.g., Staudinger reduction) and hydrolyze the tosylate.

  • Spiking Studies: Demonstrate that the process can reject the impurity if it is present at 100x the expected level.

  • Washing: The compound is moderately lipophilic. Aqueous washes may not remove it efficiently; use recrystallization from alcohols if stability permits.

Part 4: Safe Handling & Decontamination Protocols

Personal Protective Equipment (PPE)
  • Respiratory: Full-face respirator with multi-gas cartridges (organic vapor + acid gas) or powered air-purifying respirator (PAPR).

  • Dermal: Double gloving (Nitrile inner / Laminate or Butyl outer). Tyvek suit.

  • Eye: Chemical splash goggles + Face shield (if not using full-face respirator).

Decontamination of Spills

Do NOT use acid. Acidification releases Hydrazoic Acid (


), which is highly toxic and explosive.

Protocol:

  • Evacuate the immediate area.

  • Cover the spill with a reductant-soaked pad.

    • Solution A: 10% Sodium Thiosulfate or mild reducing agent.

    • Solution B: Dilute NaOH (to keep pH basic and prevent

      
       formation).
      
  • Reaction Time: Allow 30+ minutes for the azide to reduce and tosylate to hydrolyze.

  • Cleanup: Absorb with inert material (Vermiculite). Do not use organic rags (fire hazard).

Analytical Detection (LC-MS/MS)

Due to low UV absorbance (lack of strong chromophore besides the tosyl ring), LC-MS/MS is required for trace analysis.

  • Mode: Electrospray Ionization (ESI+).

  • Transition: Monitor loss of

    
     (M+H 
    
    
    
    M+H - 28) or loss of Tosylic acid.
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Braslau, R. et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. National Institutes of Health (NIH) / PMC. Link

  • University of Pittsburgh . Safe Handling of Azides. Department of Environmental Health and Safety. Link

  • Keicher, T. & Löbbecke, S. (2013). Organic Azides: Syntheses and Applications - Safety of Azides. Wiley Online Library. Link

  • European Chemicals Agency (ECHA) . Substance Information: Sulfonate Esters and Azides. Link

Methodological & Application

using 1-Azido-2-hydroxy-3-tosyloxypropane in click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP), a versatile heterobifunctional linker used in chemical biology and drug discovery.

Executive Summary

This compound (AHTP) serves as a critical "bridge" molecule in bioconjugation. Its utility stems from its three distinct functional handles:

  • Tosylate (-OTs): An excellent leaving group for nucleophilic substitution (

    
    ), allowing attachment to amines, thiols, or carboxylates.
    
  • Azide (-N

    
    ):  A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
    
  • Secondary Hydroxyl (-OH): Provides aqueous solubility (hydrophilicity) and a site for further derivatization or hydrogen bonding.

This guide provides a validated workflow for using AHTP to synthesize PROTACs , antibody-drug conjugates (ADCs) , and functionalized polymers .

Part 1: Chemical Properties & Safety Profile

Molecule Analysis
  • IUPAC Name: 1-Azido-2-hydroxy-3-(p-toluenesulfonyloxy)propane

  • Formula:

    
    
    
  • Molecular Weight: ~271.29 g/mol

  • Solubility: Soluble in DMSO, DMF, Acetonitrile, Methanol. Sparingly soluble in water.

Critical Safety: The "Rule of Three" & Epoxide Reversion

Hazard: As a low molecular weight organic azide, AHTP presents explosion risks if handled improperly.

  • C/N Ratio: The molecule contains 10 Carbons and 3 Nitrogens (

    
    ). It satisfies the safety "Rule of Three" (
    
    
    
    ), rendering it generally stable for storage and handling.
  • Incompatibility Warning (Expert Insight):

    • Do NOT expose AHTP to strong bases (e.g., NaH, NaOH, alkoxides) in the absence of a nucleophile.

    • Reason: Strong base deprotonates the secondary hydroxyl group (

      
      ). The resulting alkoxide can perform an intramolecular 
      
      
      
      attack on the tosylate, reforming Glycidyl Azide .
    • Risk: Glycidyl azide is highly volatile and significantly more shock-sensitive than AHTP.

Part 2: Strategic Workflow & Mechanism

The standard workflow involves a two-step "Graft-then-Click" approach.

  • Step 1 (Alkylation): The Tosylate is displaced by a nucleophile (Target A).

  • Step 2 (Ligation): The Azide is clicked to an Alkyne (Target B).

Why this order? The tosylate is susceptible to hydrolysis and side reactions. The azide is chemically inert to most conditions. Securing the labile end (OTs) first ensures high yield.

Workflow cluster_0 Critical Control Point AHTP 1-Azido-2-hydroxy- 3-tosyloxypropane Intermediate Azide-Functionalized Target A AHTP->Intermediate Step 1: SN2 Displacement (Weak Base, 50-70°C) TargetA Target A-NH2 (Nucleophile) TargetA->Intermediate Final Triazole-Linked Conjugate (A-Linker-B) Intermediate->Final Step 2: CuAAC Click (Cu(I), RT) TargetB Target B-Alkyne TargetB->Final

Figure 1: The "Graft-then-Click" workflow ensures the labile tosylate is consumed before the robust click reaction.

Part 3: Experimental Protocols

Protocol A: Nucleophilic Substitution (The "Grafting" Step)

Objective: Attach the linker to an amine-containing scaffold (e.g., a drug pharmacophore or protein lysine).

Materials:

  • Target Molecule (Amine): 1.0 equiv.

  • AHTP Linker: 1.2 – 1.5 equiv.

  • Base:

    
     (anhydrous) or DIPEA (Hünig's base). Avoid NaOH.
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    

Procedure:

  • Preparation: Dissolve 1.0 equiv of the Target Amine in anhydrous DMF (0.1 M concentration).

  • Activation: Add 2.0 equiv of DIPEA (or 1.5 equiv

    
    ). Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add 1.2 equiv of AHTP.

  • Reaction:

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Note: The tosylate is a good leaving group but secondary tosylates (if rearranged) or steric hindrance may require heat. Primary displacement at C3 is generally efficient.

  • Monitoring: Monitor by LC-MS. Look for the mass shift of +99 Da (Mass of linker fragment

    
     minus leaving group? No, calculate full addition: 
    
    
    
    . Mass added is approx
    
    
    Da).
    • Correction: The fragment added is

      
      .[1] Formula: 
      
      
      
      . MW addition: ~100.1 Da.
  • Work-up:

    • Dilute with EtOAc, wash with water (x3) to remove DMF and excess azide.

    • Dry over

      
      , filter, and concentrate.
      
    • Safety: Do not concentrate to absolute dryness if the scale is >1g; keep as a concentrated solution or oil.

Protocol B: CuAAC Click Reaction (The "Ligation" Step)

Objective: Link the Azide-functionalized intermediate to an Alkyne-tagged partner.

Materials:

  • Azide-Intermediate (from Protocol A): 1.0 equiv.

  • Alkyne Partner: 1.0 – 1.2 equiv.[2]

  • Catalyst:

    
     (5-10 mol%).
    
  • Reductant: Sodium Ascorbate (20-50 mol%).

  • Ligand (Critical): THPTA or TBTA (5-10 mol%). THPTA is recommended for aqueous solubility and protecting biomolecules from oxidative damage.

Procedure:

  • Solvent System: Prepare a 1:1 mixture of

    
    -BuOH/Water or DMSO/Water depending on solubility.
    
  • Assembly: In a vial, mix the Azide-Intermediate and Alkyne Partner.

  • Catalyst Premix: In a separate tube, mix the

    
     and THPTA ligand. The solution should turn light blue.
    
  • Initiation: Add the Cu-Ligand complex to the reaction vial. Then, add the Sodium Ascorbate solution (freshly prepared). The mixture may turn colorless or pale yellow.

  • Incubation: Stir at RT for 1–4 hours.

    • QC Check: LC-MS should show total conversion to the triazole product.

  • Purification:

    • Small Molecule: Extract with EtOAc, wash with EDTA solution (to chelate Copper), then brine.

    • Biomolecule: Dialysis or Size Exclusion Chromatography (SEC).

Part 4: Data Interpretation & Troubleshooting

Expected Analytical Data
TechniqueObservationInterpretation
1H NMR

7.4-7.8 ppm (dd)
Characteristic Tosylate aromatic protons (Step 1 only).
1H NMR

8.0 ppm (s)
Formation of Triazole proton (Step 2 confirmation).
IR Spec ~2100 cm

Strong Azide stretch. Disappears after Step 2.
LC-MS M+100 Da (Step 1)Successful alkylation of the amine.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Epoxide formation (Cyclization)The base is too strong. Switch from

to DIPEA or

. Lower temp to 50°C.
Low Yield (Step 1) Hydrolysis of TosylateSolvent contains water. Use anhydrous DMF/DMSO.
Stalled Click (Step 2) Catalyst OxidationOxygen poisoning. Degas solvents with

or add more Ascorbate.
Precipitation Copper-Ligand insolubilitySwitch from TBTA (organic soluble) to THPTA (water soluble).

Part 5: Advanced Application - PROTAC Linker Design

AHTP is ideal for synthesizing Proteolysis Targeting Chimeras (PROTACs) .

  • Logic: PROTACs require a linker of specific length and hydrophilicity to bridge an E3 ligase ligand and a Target Protein ligand.

  • Advantage: The secondary hydroxyl in AHTP prevents the "greasy linker" problem (high lipophilicity) which often leads to poor pharmacokinetic profiles.

  • Diagram:

PROTAC Ligand1 E3 Ligase Ligand (e.g., Thalidomide) Linker OTs OH N3 This compound Ligand1->Linker:p1 S_N2 Alkylation Linker:p2->Linker:p2 Hydrophilicity Modulator Ligand2 Target Protein Ligand (Alkyne-tagged) Linker:p3->Ligand2 Click Reaction

Figure 2: Modular assembly of PROTACs using AHTP. The central hydroxyl group improves water solubility of the final chimera.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Gao, J., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers. Bioconjugate Chemistry. Link

  • Becer, C. R., et al. (2009). Click Chemistry beyond Metal-Catalyzed Cycloaddition. Angewandte Chemie. Link

  • University of California, Santa Cruz. (2022). SOP: Safe Handling of Organic Azides. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

Sources

Application Note: Surface Functionalization via 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Azido-2-hydroxy-3-tosyloxypropane (CAS: 168431-73-0) as a heterobifunctional linker for surface engineering. This molecule bridges the gap between nucleophilic surfaces (e.g., amine-coated glass, metallic nanoparticles) and alkyne-tagged biomolecules via Click Chemistry.

Executive Summary

This compound serves as a compact, hydrophilic tether for surface modification. Unlike hydrophobic alkyl linkers (which cause non-specific protein adsorption) or long PEG chains (which introduce entropic penalties), this molecule offers a rigid, short spacer (


 nm) with an integrated hydroxyl group. This structural feature enhances solvation at the interface, reducing background noise in biosensing applications while providing a reactive azide handle for highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Advantages[1]
  • Hydrophilicity: The C2-hydroxyl group disrupts hydrophobic interactions, minimizing fouling.

  • Bioorthogonality: The terminal azide is inert to biological amines and thiols, reacting only with alkynes.

  • Stability: The tosylate leaving group allows for controlled nucleophilic substitution without the hydrolysis issues common to NHS-esters.

Chemical Logic & Mechanism

The utility of this linker relies on its bifunctionality. The molecule contains an electrophilic tosylate (OTs) group and a bioorthogonal azide (


)  group.
  • Step 1: Nucleophilic Displacement (

    
    ).  A surface-bound nucleophile (typically a primary amine, 
    
    
    
    ) attacks the carbon bearing the tosylate. The tosylate is an excellent leaving group, resulting in a stable secondary amine linkage.
  • Step 2: Surface Presentation. The surface now displays a terminal azide group and a secondary hydroxyl group.

  • Step 3: Click Conjugation. An alkyne-functionalized Ligand of Interest (LOI) reacts with the surface azide to form a 1,2,3-triazole linkage.

Mechanism Visualization

SurfaceModification Surface Amine-Functionalized Surface (-NH2) Intermediate Azide-Activated Surface (Stable Secondary Amine) Surface->Intermediate Step 1: SN2 Displacement (DMF, 60°C) Linker 1-Azido-2-hydroxy- 3-tosyloxypropane Linker->Intermediate Final Functionalized Surface (Triazole Linkage) Intermediate->Final Step 2: CuAAC Click (CuSO4, Ascorbate) Ligand Alkyne-Tagged Biomolecule Ligand->Final

Figure 1: Reaction pathway converting an aminated surface to a bioactive interface using the azido-tosylate linker.[1]

Experimental Protocols

Prerequisite: Surface Preparation

Ensure your substrate (Glass, Silica, or Gold) is functionalized with primary amines. For glass/silica, use standard APTES (3-Aminopropyltriethoxysilane) silanization protocols.

Protocol A: Linker Conjugation (Surface Activation)

This step converts the amine surface into an azide-displaying surface.

Materials:

  • Amine-functionalized substrate (e.g., APTES-slides).

  • Linker: this compound (10 mM).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Base: Diisopropylethylamine (DIPEA).

  • Wash Solvents: DMF, Ethanol, DI Water.

Procedure:

  • Solution Prep: Dissolve the linker to a final concentration of 10–20 mM in anhydrous DMF. Add 2 equivalents of DIPEA relative to the linker concentration (e.g., 20–40 mM) to neutralize the p-toluenesulfonic acid generated during the reaction.

  • Incubation: Immerse the amine-functionalized substrate in the reaction solution.

    • Reaction Kinetics: Incubate at 50°C for 12–16 hours (Overnight).

    • Note: Tosylate displacement by amines is slower than NHS-ester coupling; heat is required to drive the reaction to completion [1].

  • Washing:

    • Rinse 3x with DMF (5 min each) to remove unreacted linker.

    • Rinse 3x with Ethanol to remove solvent residues.

    • Rinse 3x with DI Water.

    • Dry under a stream of Nitrogen (

      
      ).
      
  • Storage: Store azide-functionalized slides in the dark, under vacuum or inert gas. Stable for months if kept dry.

Protocol B: Click Chemistry Functionalization (CuAAC)

This step attaches the specific biological target.

Materials:

  • Azide-activated substrate (from Protocol A).

  • Ligand: Alkyne-modified protein/drug/dye (10–50 µM).

  • Catalyst:

    
     (pre-mixed with THPTA ligand to protect biomolecules).
    
  • Reductant: Sodium Ascorbate.

  • Buffer: PBS (pH 7.4) or HEPES.

Procedure:

  • Catalyst Mix: Prepare a premix of

    
     (1 mM) and THPTA (5 mM) in water.
    
  • Reaction Mix: In PBS, combine:

    • Alkyne-Ligand (20 µM final).

    • Cu-THPTA premix (100 µM final Cu).

    • Sodium Ascorbate (2.5 mM final; add last to initiate).

  • Incubation: Apply the mixture to the azide-surface immediately. Incubate for 1 hour at Room Temperature in a humidified chamber (dark).

  • Quenching/Washing:

    • Rinse with PBS containing 10 mM EDTA (to chelate copper).

    • Rinse with PBS + 0.1% Tween-20 (to remove non-specifically bound ligand).

    • Rinse with DI Water and dry.

Quality Control & Validation

MethodExpected ResultInterpretation
Contact Angle (WCA) Increase (~45°

~60°)
The tosylate/azide surface is more hydrophobic than the charged amine surface, but the hydroxyl group keeps it moderate (<70°).
FTIR Spectroscopy Peak at 2100 cm⁻¹ Strong diagnostic peak for the Azide (

) asymmetric stretch. Disappearance of this peak after Click chemistry confirms reaction.
XPS (X-ray Photoelectron) N1s signal splitAppearance of azide nitrogen signals (distinct peak shoulders) and Sulfur signal (if tosylate is not fully washed, though S should leave; S signal persisting suggests unreacted physisorbed linker). Ideally, S should be absent after reaction.

Troubleshooting Guide

Issue: Low Signal after Click Reaction

  • Cause 1: Incomplete Tosylate Displacement. The

    
     reaction failed.
    
    • Fix: Increase temperature to 60°C or use DMSO as solvent (better polarity). Ensure DIPEA is fresh.

  • Cause 2: Copper Oxidation.

    • Fix: Prepare Sodium Ascorbate fresh. Use Argon purging to remove dissolved oxygen which oxidizes Cu(I) to inactive Cu(II).

Issue: High Background / Non-Specific Binding

  • Cause: Hydrophobic Domains.

    • Fix: Add a blocking step (1% BSA or PEG-alkyne) after the specific click reaction to quench remaining azides and passivate the surface.

Workflow Diagram

Workflow cluster_0 Phase 1: Surface Activation cluster_1 Phase 2: Functionalization Step1 Substrate Cleaning (Piranha/Plasma) Step2 Silanization (APTES) Generates -NH2 Step1->Step2 Step3 Linker Coupling (Linker + DIPEA, 50°C) Step2->Step3 Step4 QC: FTIR Check (Verify 2100 cm-1) Step3->Step4 Step5 Click Reaction (Alkyne-POI + Cu/Asc) Step4->Step5 Step6 Final Wash (EDTA + Tween) Step5->Step6

Figure 2: Operational workflow for surface modification.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Heterobifunctional Crosslinkers and Click Chemistry).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

  • Lialiaris, T., et al. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs.[2] MDPI, 11. (Discusses azido-linker strategies for nanoparticle stability). [2]

  • BenchChem. (2025).[3] Application Notes for Surface Modification with Azido-Linkers. (General protocols for azido-tosylate derivatives).

Sources

Application Notes and Protocols for 1-Azido-2-hydroxy-3-tosyloxypropane: A Versatile Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Tool for Bioconjugation

In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently link molecular components is paramount. 1-Azido-2-hydroxy-3-tosyloxypropane emerges as a powerful and versatile heterobifunctional linker, offering a unique combination of reactive groups that enable a wide array of bioconjugation strategies. Its structure, featuring a terminal azide, a central hydroxyl group, and a tosylate leaving group, provides researchers with a molecular Swiss Army knife for the precise construction of complex biomolecular architectures.

The azide group serves as a bioorthogonal handle for "click chemistry," one of the most reliable and widely used sets of reactions in chemical biology.[1][2][3] This allows for highly specific and efficient conjugation to alkyne-modified biomolecules, even in complex biological milieu.[4][5] The tosylate group, a superb leaving group, facilitates nucleophilic substitution reactions, enabling the covalent attachment to a variety of nucleophilic moieties found in biomolecules, such as amines and thiols.[1][6][7] Furthermore, the inherent 1,2-halohydrin-like structure allows for the facile synthesis of a reactive azido-epoxide intermediate, opening up another avenue for conjugation through ring-opening reactions.[2][8]

These application notes provide a comprehensive guide to harnessing the potential of this compound. We will delve into detailed protocols for its application in click chemistry, as an alkylating agent, and as a precursor to a valuable azido-epoxide intermediate. The causality behind experimental choices will be elucidated, ensuring that researchers can not only follow the protocols but also adapt them to their specific needs with a deep understanding of the underlying chemical principles.

Chemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₄S[9]
Molecular Weight 271.29 g/mol [9]
Appearance Solid[9]
CAS Number 168431-73-0[6]
Storage Store at -20°C, protect from moisture.General Lab Practice

Safety Precautions: this compound is an azide-containing compound and should be handled with care. Azides can be energetic and potentially explosive, especially when heated or in the presence of heavy metals. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Application 1: Harnessing the Azide for Click Chemistry

The azide functionality of this compound is a cornerstone of its utility, allowing for its participation in click chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility.[1][2][3] The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.

Rationale: The copper catalyst is essential for activating the terminal alkyne, making it susceptible to cycloaddition with the azide. A ligand such as THPTA is often included to stabilize the Cu(I) oxidation state and improve reaction kinetics in aqueous environments.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).

    • Prepare a 50 mM stock solution of a Copper(II) sulfate (CuSO₄) in deionized water.

    • Prepare a 250 mM stock solution of a reducing agent, such as sodium ascorbate, in deionized water. Freshly prepare this solution before each use.

    • Prepare a 100 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule (final concentration typically 1-10 µM) and this compound (final concentration 10-100 µM, a 10-fold molar excess is a good starting point).

    • Add the THPTA ligand to the reaction mixture (final concentration 1-5 mM).

    • In a separate tube, premix the CuSO₄ solution and the sodium ascorbate solution. Add this mixture to the reaction tube to initiate the reaction. The final concentrations should be approximately 1 mM CuSO₄ and 5 mM sodium ascorbate.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Purify the conjugated biomolecule using a method appropriate for your sample, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and byproducts.

Protocol 1.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[1] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it highly suitable for applications in living systems where copper toxicity is a concern.[1]

Rationale: The high ring strain of cyclooctynes lowers the activation energy for the cycloaddition reaction with azides, enabling it to proceed under physiological conditions without a catalyst.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of your cyclooctyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule (final concentration 1-10 µM) and this compound (final concentration 10-100 µM).

    • Gently mix the reaction and allow it to proceed at room temperature for 1-12 hours, or at 37°C to increase the reaction rate. Reaction times can vary depending on the specific cyclooctyne used.

  • Purification:

    • Purify the conjugated biomolecule using an appropriate method as described for CuAAC.

Click_Chemistry_Workflow cluster_cuac CuAAC Pathway cluster_spaac SPAAC Pathway Alkyne_Biomolecule Alkyne-Modified Biomolecule Triazole_Product Triazole-Linked Conjugate Alkyne_Biomolecule->Triazole_Product Azido_Linker 1-Azido-2-hydroxy- 3-tosyloxypropane Azido_Linker->Triazole_Product Cu_Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Cu_Catalyst->Triazole_Product Cyclooctyne_Biomolecule Cyclooctyne-Modified Biomolecule (e.g., DBCO) Triazole_Product2 Triazole-Linked Conjugate Cyclooctyne_Biomolecule->Triazole_Product2 Azido_Linker2 1-Azido-2-hydroxy- 3-tosyloxypropane Azido_Linker2->Triazole_Product2

Caption: Click Chemistry Pathways for Bioconjugation.

Application 2: Nucleophilic Substitution via the Tosyloxy Group

The tosylate moiety of this compound is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack.[1][7] This allows for the conjugation of the linker to biomolecules containing nucleophilic functional groups, such as the primary amines of lysine residues or the thiols of cysteine residues.

Protocol 2.1: Conjugation to Primary Amines

Rationale: The primary amine of a lysine residue, being nucleophilic, can displace the tosylate group in an SN2 reaction. The reaction is typically performed at a slightly alkaline pH to ensure that a significant portion of the amines are deprotonated and thus more nucleophilic.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of your protein or peptide in a suitable buffer, such as sodium bicarbonate buffer (pH 8.0-8.5).

    • Prepare a 100 mM stock solution of this compound in an anhydrous, polar aprotic solvent like DMF or DMSO.

  • Reaction Setup:

    • To the protein/peptide solution, add the stock solution of this compound to achieve a final molar excess of the linker (e.g., 10- to 50-fold).

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration to minimize potential side reactions or protein denaturation.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS pH 7.4).

Protocol 2.2: Conjugation to Thiols

Rationale: The thiol group of a cysteine residue is a potent nucleophile and can readily displace the tosylate group.[8] To ensure the thiol is in its reactive thiolate form, the reaction is often carried out at a pH near or slightly above the pKa of the cysteine thiol (~8.3). However, to maintain selectivity over amines, a pH closer to neutral (7.0-7.5) can be used, as thiols are generally more nucleophilic than amines at this pH.

Experimental Protocol:

  • Reagent Preparation:

    • If the cysteine residues in your protein are disulfide-bonded, they must first be reduced. Treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), followed by removal of the reducing agent using a desalting column.

    • Prepare a stock solution of the reduced protein in a buffer such as PBS containing EDTA (to prevent re-oxidation of the thiols), pH 7.2-7.5.

    • Prepare a 100 mM stock solution of this compound in DMF or DMSO.

  • Reaction Setup:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and byproducts.

Nucleophilic_Substitution cluster_amine Amine Conjugation (e.g., Lysine) cluster_thiol Thiol Conjugation (e.g., Cysteine) Protein_Amine Protein-NH2 Amine_Conjugate Protein-NH-Linker (Azide intact) Protein_Amine->Amine_Conjugate pH 8.0-8.5 Azido_Linker 1-Azido-2-hydroxy- 3-tosyloxypropane Azido_Linker->Amine_Conjugate Protein_Thiol Protein-SH Thiol_Conjugate Protein-S-Linker (Azide intact) Protein_Thiol->Thiol_Conjugate pH 7.2-7.5 Azido_Linker2 1-Azido-2-hydroxy- 3-tosyloxypropane Azido_Linker2->Thiol_Conjugate

Caption: Nucleophilic Substitution Strategies.

Application 3: Synthesis of an Azido-Epoxide Intermediate and Subsequent Ring-Opening

The this compound can be readily converted into the highly reactive 1-azido-2,3-epoxypropane intermediate. This epoxide is an excellent electrophile for reactions with a wide range of nucleophiles.[2][8]

Protocol 3.1: Synthesis of 1-Azido-2,3-epoxypropane

Rationale: In the presence of a base, the hydroxyl group of this compound is deprotonated. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent tosylate group to form the epoxide ring.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Prepare a solution of a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, in the same solvent.

  • Reaction Setup:

    • Cool the solution of this compound to 0°C in an ice bath.

    • Slowly add the base solution to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-azido-2,3-epoxypropane. The product can be purified further by column chromatography if necessary. Caution: Due to the low molecular weight and potential volatility of the product, concentration should be done with care.[2]

Protocol 3.2: Ring-Opening of 1-Azido-2,3-epoxypropane with a Nucleophile

Rationale: The strained three-membered ring of the epoxide is readily opened by nucleophiles. This reaction proceeds via an SN2 mechanism, leading to a trans-addition product. The azide group remains intact for subsequent click chemistry reactions.

Experimental Protocol (Representative example with a thiol nucleophile):

  • Reagent Preparation:

    • Dissolve the thiol-containing molecule in a suitable solvent (e.g., a mixture of THF and water).

    • Dissolve the purified 1-azido-2,3-epoxypropane in the same solvent.

  • Reaction Setup:

    • Combine the solutions of the thiol and the azido-epoxide.

    • If the reaction is slow, a catalytic amount of a base (e.g., triethylamine) can be added to deprotonate the thiol and increase its nucleophilicity.

    • Stir the reaction at room temperature for 2-8 hours. Monitor by TLC.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting product, now containing both an azide and the functionality from the thiol, by column chromatography.

Epoxide_Workflow Start 1-Azido-2-hydroxy- 3-tosyloxypropane Epoxide_Formation Intramolecular Cyclization (Base) Start->Epoxide_Formation Azido_Epoxide 1-Azido-2,3-epoxypropane Epoxide_Formation->Azido_Epoxide Ring_Opening Nucleophilic Ring-Opening Azido_Epoxide->Ring_Opening Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Ring_Opening Final_Product Azido-functionalized Conjugate Ring_Opening->Final_Product

Caption: Workflow for Epoxide Formation and Ring-Opening.

Conclusion

This compound stands out as a remarkably adaptable linker for advanced applications in chemical biology and drug development. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex bioconjugates. By providing detailed, scientifically-grounded protocols, this guide aims to empower researchers to fully leverage the capabilities of this versatile molecule, paving the way for new discoveries and innovations in the field.

References

  • ChemSrc. This compound CAS 168431-73-0. [Link]

  • McBerney, R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2038–2047. [Link]

  • McBerney, R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • ResearchGate. Synthesis of 1-azido-2,3-epoxypropane. [Link]

  • Patton, G.C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. [Link]

  • Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7063-7081. [Link]

  • Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • YouTube. (2019). Reactions of thiols. [Link]

  • Stony Brook University Libraries. Bioconjugation protocols : strategies and methods. [Link]

  • Heinemann, I., Völkert, M., & Waldmann, H. (2003). Synthesis of Lipidated Peptides. In: Bioconjugation Protocols. Methods in Molecular Biology, vol 283. Humana Press. [Link]

  • Jiang, H., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7063-7081. [Link]

  • G. M. Cingolani, et al. (2000). Synthesis and cytotoxic properties of anomeric 5-substituted 3'-azido-2',3'-dideoxyuridines. Bioorganicheskaia khimiia, 26(1), 51-56. [Link]

  • Google Patents. WO2019238886A1 - Bifunctional molecules for targeting usp14.
  • Organic Chemistry Research. (2024). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. [Link]

  • PubChem. Cerapp_20658. [Link]

  • MDPI. (2021). Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. [Link]

  • PubMed. (2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. [Link]

  • National Institutes of Health. (2011). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. [Link]

  • PubChem. N-[(2R,3R,4R,5S,6R)-2-(3-azidopropoxy)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[4-(4-phenoxyphenyl)triazol-1-yl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide. [Link]

  • AIR Unimi. (2022). Applications of molecular photoswitches in chemical biology. [Link]

  • PubMed. (2020). Chemistry and Biology of Natural Azoxy Compounds. [Link]

  • National Institutes of Health. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. [Link]

  • PubMed. (2000). Synthesis of L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine as potential prodrug of L-dopa. [Link]

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Application Note: High-Fidelity Azide Functionalization of Nanoparticles via 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP)

[1]

Part 1: Strategic Overview

The Challenge: Precision in Bioorthogonal Coupling

In the development of targeted nanotherapeutics, the "Click Chemistry" paradigm (specifically CuAAC or SPAAC) is the gold standard for attaching fragile biomolecules (antibodies, peptides, oligonucleotides) to nanoparticles (NPs). However, the critical step is not the click reaction itself, but the installation of the azide handle onto the nanoparticle surface.

Traditional methods often rely on:

  • Alkyl azides: Hydrophobic chains that induce particle aggregation in physiological media.

  • Epoxide ring-opening (e.g., Glycidyl Azide): Prone to uncontrolled polymerization and crosslinking during storage or functionalization.[1]

The Solution: 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP)

This protocol utilizes This compound (AHTP) (CAS 168431-73-0) as a superior heterobifunctional linker.[1]

Key Advantages:

  • Hydrophilicity: The secondary hydroxyl group (-OH) in the linker backbone disrupts hydrophobic interactions, enhancing the colloidal stability of the functionalized NPs in aqueous buffers.

  • Controlled Reactivity: The tosylate (OTs) group serves as a specific, clean leaving group for nucleophilic substitution, minimizing the "oligomerization" often seen with direct epoxide linkers.

  • Versatility: Compatible with amine-functionalized surfaces (Silica, Gold, Polymers) and thiol-functionalized surfaces.[1]

Part 2: Mechanistic Insight & Chemical Logic

Reaction Mechanism

The functionalization proceeds via a nucleophilic substitution (SN2) pathway. While direct displacement of the tosylate by the surface amine is possible, the reaction is often assisted by the base-promoted formation of a transient epoxide intermediate (in situ), which is then rapidly opened by the nucleophile.

The Pathway:

  • Activation: The base (DIPEA) deprotonates the surface amine (enhancing nucleophilicity) and potentially the linker's hydroxyl group.

  • Coupling: The surface amine (NP-NH₂) attacks the carbon bearing the tosylate group (or the transient epoxide).

  • Stabilization: The tosylate anion (TsO⁻) leaves, and the resulting secondary amine linkage is formed.

Visualization of the Pathway

Gcluster_0Pre-Requisitescluster_1Reaction Milieu (DMF, 80°C, Base)cluster_2Final ConjugateNPAmine-Functionalized NP(SiO2-NH2)TSNucleophilic Attack(SN2 Displacement)NP->TSNucleophileLinkerAHTP Linker(N3-CH2-CH(OH)-CH2-OTs)IntermediateTransient Epoxide(In Situ Formation)Linker->IntermediateBase PromotedCyclizationLinker->TSDirect Displacement(Minor Path)Intermediate->TSRing OpeningProductAzide-Functionalized NP(NP-NH-CH2-CH(OH)-CH2-N3)TS->Product-HOTs (Salt)

Figure 1: Mechanistic pathway for the conjugation of AHTP to amine-functionalized nanoparticles. The reaction exploits the leaving group ability of the tosylate to install the azide handle.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Nanoparticles Amine-terminated (e.g., SiO₂-NH₂, 50-100 nm)Substrate
Linker This compound (CAS 168431-73-0)Functionalizing Agent
Solvent Anhydrous N,N-Dimethylformamide (DMF)Reaction Medium
Base N,N-Diisopropylethylamine (DIPEA)Proton Scavenger / Catalyst
Wash Solvent Ethanol (Absolute) & DI WaterPurification
Step-by-Step Methodology
Phase 1: Particle Activation and Dispersion

Rationale: Water interferes with the SN2 reaction by solvating nucleophiles and potentially hydrolyzing the tosylate. Anhydrous conditions are preferred.

  • Aliquot: Transfer 10 mg of Amine-functionalized NPs into a 1.5 mL microcentrifuge tube.

  • Solvent Exchange: Centrifuge (10,000 x g, 10 min) to pellet. Discard supernatant. Resuspend in 1 mL Anhydrous DMF .

  • Dispersion: Sonicate (bath sonicator) for 10-15 minutes until a homogeneous suspension is achieved. Critical: Aggregates here will result in uneven functionalization.

Phase 2: Conjugation Reaction

Rationale: A molar excess of linker ensures saturation of surface amines. Heat is required to drive the displacement of the bulky tosylate group.

  • Linker Preparation: Prepare a 100 mM stock solution of AHTP in anhydrous DMF.

  • Reaction Mix: Add AHTP stock to the NP suspension to achieve a final concentration of 10 mM (approx. 10-50 fold molar excess relative to estimated surface amines).

  • Base Addition: Add DIPEA to a final concentration of 20 mM (2 equivalents relative to Linker).

  • Incubation: Seal the tube tightly (or use a screw-cap glass vial). Incubate at 70°C for 16-24 hours with continuous mixing (thermomixer @ 800 rpm).

    • Note: If using Gold NPs, reduce temperature to 40-50°C to prevent core ripening, and extend time to 48h.[1]

Phase 3: Purification and Recovery

Rationale: Removal of free linker and tosylate byproducts is essential to prevent toxicity and interference with downstream assays.

  • Cooling: Allow the reaction to cool to room temperature.

  • Wash 1 (DMF): Centrifuge (12,000 x g, 15 min). Discard supernatant (contains excess linker/HOTs). Resuspend in 1 mL fresh DMF. Sonicate 5 min.

  • Wash 2 (Ethanol): Centrifuge. Resuspend in 1 mL Ethanol. This step removes DMF.

  • Wash 3 (Water/Buffer): Centrifuge. Resuspend in the desired buffer (e.g., PBS pH 7.4) for storage or immediate Click reaction.

Part 4: Quality Control & Validation (Self-Validating System)

To ensure "Trustworthiness," every batch must pass the following QC checkpoints.

Characterization Table
MethodExpected OutcomeFailure Mode Indicator
FT-IR Spectroscopy Distinct peak at ~2100 cm⁻¹ (Azide stretch).[1]No peak = Failed conjugation.
Zeta Potential Shift in surface charge.[1] (e.g., SiO₂-NH₂ is +30mV → SiO₂-N₃ is +10mV to 0mV).[1]No shift = Surface amines unmodified.
Kaiser Test Negative or reduced blue color (indicates consumption of free amines).Deep blue = Low coupling efficiency.
Functional Validation (The "Click" Test)

Before using valuable drugs, validate the handle with a fluorophore.

  • React a small aliquot of NP-N₃ with DBCO-Cy5 (Strain-promoted click) or Alkyne-Fluorescein + Cu(I) .[1]

  • Wash x3.[2]

  • Analyze via Fluorescence Spectroscopy or Flow Cytometry.

    • Success: Strong fluorescence signal associated with the particle.

    • Failure:[1] Background fluorescence only.

Part 5: Workflow Visualization

WorkflowStartStart: Amine-NP(Dispersion in DMF)ReactAdd AHTP + DIPEA(70°C, 18h)Start->ReactPurifyPurification(Wash: DMF -> EtOH -> PBS)React->PurifyQCQC: IR (~2100 cm⁻¹) & Zeta PotentialPurify->QCQC->StartFail (Optimize)ClickApplication: Click Reaction(Attach Drug/Dye)QC->ClickPass

Figure 2: Operational workflow for the functionalization and validation of nanoparticles.

Part 6: References

  • Gronowitz, S., Westerlund, C., & Hörnfeldt, A. B. (1975).[1][3] "The Synthetic Utility of Heteroaromatic Azido Compounds." Acta Chemica Scandinavica B, 29, 224–232.[1][3] (Mechanistic basis for azide/tosylate chemistry).

  • Master Organic Chemistry. (2015). "Tosylates and Mesylates: Conversion of Alcohols to Good Leaving Groups." (Fundamental reactivity of tosylate displacement).[4]

  • Saha, B., et al. (2012).[1] "Surface Functionalization of Silica Nanoparticles for Nanomedicine." Biochemical and Biophysical Research Communications. (General protocols for amine-silica functionalization).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.[1] (Foundation of Azide-Alkyne application).[1][5][6]

  • BLD Pharm. "Product Safety and Data Sheet: this compound (CAS 168431-73-0)." (Reagent specific data).

Application Note: Experimental Protocols for 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for experimental workflows involving 1-Azido-2-hydroxy-3-tosyloxypropane (hereafter referred to as AHTP ).

AHTP is a high-value trifunctional building block containing an azide (click chemistry handle), a secondary alcohol (modifiable or directing group), and a tosylate (excellent leaving group). It serves as a critical intermediate in the synthesis of Glycidyl Azide (a precursor to energetic polymers like GAP) and as a heterobifunctional linker in bioconjugation.

Safety & Handling (Critical)

Hazard Class: potentially Explosive (Azide), Alkylating Agent (Tosylate), Toxic.

Before handling AHTP, researchers must calculate the Carbon-to-Nitrogen (C/N) ratio to assess stability.

  • Formula:

    
    
    
  • C/N Ratio:

    
    
    
  • Safety Verdict: The ratio is

    
    , placing it in the "Generally Stable" category according to the Smith Open-Chain Limit. However, the presence of the sulfonyl group adds mass without stabilizing the azide bond itself.
    
Mandatory Safety Protocols
  • Shielding: All reactions >1g must be performed behind a blast shield.

  • Incompatibility: NEVER mix with strong acids (generates

    
    , hydrazoic acid—highly explosive) or transition metals (Cu, Pb) in their elemental form unless stabilized by ligands (risk of metal azides).
    
  • Quenching: Residual azide solutions must be quenched with 10% Sodium Nitrite (

    
    ) in sulfuric acid (controlled destruction) or commercially available quenching reagents before disposal.
    
  • Tools: Use only Teflon or glass spatulas. Avoid metal spatulas.

Reaction Logic & Pathways

AHTP offers three distinct reaction pathways driven by chemoselectivity.

  • Pathway A (Base-Mediated Cyclization): The secondary alcohol is deprotonated to attack the adjacent tosylate, forming Glycidyl Azide . This is the primary route for generating energetic monomers.

  • Pathway B (Nucleophilic Substitution): The tosylate (

    
    ) is displaced by external nucleophiles (amines, thiols) to create linear azido-functionalized chains.
    
  • Pathway C (Click Chemistry): The azide (

    
    ) participates in CuAAC or SPAAC reactions, preserving the tosylate for later bioconjugation.
    
Reaction Topology Diagram

ReactionPathways AHTP 1-Azido-2-hydroxy- 3-tosyloxypropane (AHTP) Base Base Treatment (K2CO3/MeOH) AHTP->Base Path A Nuc Nucleophile (R-NH2, R-SH) AHTP->Nuc Path B Alkyne Alkyne (CuAAC) AHTP->Alkyne Path C GlycidylAzide Glycidyl Azide (Epoxide Formation) Base->GlycidylAzide Intramolecular SN2 LinearLinker Azido-Amino Alcohol Nuc->LinearLinker Intermolecular SN2 Triazole Triazole-Tosylate Linker Alkyne->Triazole Cycloaddition

Caption: Chemoselective reaction pathways for AHTP. Path A dominates in basic media; Path B requires non-basic nucleophiles.

Experimental Protocols

Protocol A: Synthesis of Glycidyl Azide (Epoxide Closure)

Objective: Convert AHTP to 1-azido-2,3-epoxypropane. Mechanism: Intramolecular


 displacement of Tosylate by alkoxide.
Materials
  • Substrate: AHTP (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Methanol (MeOH), anhydrous (0.1 M concentration)

  • Workup: Diethyl ether (

    
    ), Brine, Magnesium Sulfate (
    
    
    
    )
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under Argon flow. Add AHTP and dissolve in anhydrous MeOH.

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     powder in one portion.
    
    • Note: The reaction is exothermic. Monitor internal temperature.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 3:1). AHTP (

      
      ) will disappear; Glycidyl Azide (
      
      
      
      ) will appear.
  • Workup:

    • Filter off the solid tosylate salts.

    • Concentrate the filtrate carefully under reduced pressure (Do not heat >30°C; Glycidyl Azide is volatile and energetic).

    • Redissolve residue in

      
      , wash with brine (
      
      
      
      ), dry over
      
      
      .
  • Purification: Flash chromatography is usually unnecessary if conversion is quantitative. Yields are typically >90%.

Protocol B: Nucleophilic Substitution with Secondary Amines

Objective: Create a linear amino-azido linker without forming the epoxide. Challenge: Prevent epoxide formation (Pathway A) by avoiding strong bases.

Materials
  • Substrate: AHTP (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) - Only if amine is a salt.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Dissolution: Dissolve AHTP in ACN (0.2 M).

  • Reagent Addition: Add the secondary amine.

    • Critical Control: Do NOT add strong inorganic bases (NaOH, KOH). The amine itself acts as the nucleophile.

  • Heating: Heat to 60°C under reflux for 12–18 hours.

    • Mechanistic Insight: The primary carbon (C3) holding the tosylate is less hindered than the secondary alcohol (C2), favoring intermolecular substitution over intramolecular cyclization if the alcohol is not deprotonated.

  • Quenching: Cool to RT. Dilute with water.[1]

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated

    
     to remove generated Toluenesulfonic acid (TsOH).
    

Data Summary & Troubleshooting

ParameterProtocol A (Epoxide)Protocol B (Substitution)
Primary Reagent

/ NaOH
Amine / Thiol
pH Condition Basic (pH > 10)Neutral / Mildly Basic
Temperature 0°C

RT
50°C - 80°C
Major Byproduct K-Tosylate (Solid)Amine-Tosylate Salt
Key Risk Volatility of ProductPolymerization
Troubleshooting Guide
  • Issue: Product is a mixture of Epoxide and Substitution product.

    • Cause: In Protocol B, the amine was too basic, causing partial deprotonation of the alcohol.

    • Fix: Use a less basic nucleophile or buffer the reaction.

  • Issue: Low Yield in Click Reaction (Pathway C).

    • Cause: Copper catalyst was chelated by the free hydroxyl group or the azide was unstable.

    • Fix: Use a stabilizing ligand (e.g., THPTA) for the Copper(I) catalyst.

References

  • University of Pittsburgh. (2013).[2] Safe Handling of Azides and the "Rule of Six".[2][3] Department of Environmental Health and Safety.

  • Sigma-Aldrich. (2025).[4][5][6] Safety Data Sheet: Organic Azides and Tosylates.

  • Kutonova, K. V., et al. (2013).[7] A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates.[7] Synthesis, 45, 2706-2710.[7] (Demonstrates stability/reactivity of tosyl-azide motifs).

  • BroadPharm. (2022).[8] Azide Click Chemistry Protocols and PEG-Tosylate Reagents.

  • Nešić, J., et al. (2012). Synthesis and Characterization of Glycidyl Azide Polymer. Scientific Technical Review. (Contextualizes the use of glycidyl azide precursors).

Sources

Application Notes and Protocols for the Derivatization of Biomolecules using 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Reagent for Two-Step Biomolecule Labeling

In the dynamic fields of proteomics, genomics, and glycobiology, the ability to selectively modify and label biomolecules is paramount for elucidating their function, tracking their interactions, and developing novel diagnostics and therapeutics. 1-Azido-2-hydroxy-3-tosyloxypropane emerges as a versatile trifunctional reagent designed for a two-step labeling strategy. This molecule uniquely combines a reactive tosyl group for initial covalent attachment to the biomolecule, a central hydroxyl group to potentially influence solubility and spacing, and a terminal azide group, a bioorthogonal handle for subsequent "click" chemistry.

This guide provides an in-depth exploration of the chemical principles and practical protocols for utilizing this compound to derivatize proteins, nucleic acids, and carbohydrates. We will delve into the underlying reaction mechanisms, offer detailed step-by-step procedures, and discuss the analytical methods for characterizing the resulting modified biomolecules.

The Chemistry of this compound

The utility of this reagent is rooted in the distinct reactivity of its functional groups:

  • Tosyl Group (p-Toluenesulfonate): The tosyl group is an excellent leaving group, making the terminal carbon of the propane backbone susceptible to nucleophilic attack.[1] This allows for the formation of stable covalent bonds with nucleophilic functional groups present on biomolecules.

  • Azide Group: The azide group is a key component of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility.[2] The azide handle remains inert during the initial derivatization step and is then available for a highly specific reaction with an alkyne-containing reporter molecule (e.g., a fluorophore, biotin, or drug molecule).

  • Hydroxyl Group: The internal hydroxyl group can increase the hydrophilicity of the reagent and the resulting linkage, which can be beneficial for maintaining the solubility and native conformation of the modified biomolecule in aqueous buffers.

The overall strategy involves two main stages:

  • Derivatization: Covalent attachment of the 1-azido-2-hydroxypropyl moiety to the target biomolecule via the tosyl group.

  • Click Chemistry: Ligation of a reporter molecule to the azide-functionalized biomolecule.

G Biomolecule Biomolecule (Protein, Nucleic Acid, Carbohydrate) Derivatized_Biomolecule Azide-Modified Biomolecule Biomolecule->Derivatized_Biomolecule Derivatization (Tosylation) Reagent This compound Reagent->Derivatized_Biomolecule Labeled_Biomolecule Labeled Biomolecule Derivatized_Biomolecule->Labeled_Biomolecule Click Chemistry (CuAAC or SPAAC) Reporter Alkyne-Reporter (Fluorophore, Biotin, etc.) Reporter->Labeled_Biomolecule

I. Derivatization of Proteins

Proteins offer several nucleophilic residues that can be targeted for derivatization, primarily the ε-amino group of lysine and the hydroxyl groups of serine, threonine, and tyrosine. The chemoselectivity of the reaction with this compound can be modulated by controlling the reaction pH.

Mechanism of Protein Derivatization

The primary reaction involves the nucleophilic attack of an amino or hydroxyl group on the carbon atom bearing the tosyl group, leading to the displacement of the tosylate and the formation of a stable secondary amine or ether linkage, respectively.

G

Protocol 1: Selective Derivatization of Lysine Residues

The ε-amino group of lysine is generally more nucleophilic than the hydroxyl groups of serine and threonine, especially at moderately alkaline pH. By controlling the pH, preferential modification of lysine residues can be achieved.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS, HEPES)

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF at a concentration of 100 mM.

  • Derivatization Reaction: Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with any remaining tosyl reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or buffer exchange into a suitable storage buffer (e.g., PBS).

ParameterRecommended RangeRationale
pH 8.5 - 9.5At this pH, the lysine amino group is sufficiently deprotonated and nucleophilic for efficient reaction, while minimizing the reactivity of hydroxyl groups.
Temperature 4°C - Room TemperatureLower temperatures can be used to minimize protein denaturation, though reaction times will be longer.
Reagent Excess 10-50 fold molar excessA higher excess drives the reaction to completion but may increase the risk of non-specific modification.
Reaction Time 2-4 hours at RT; Overnight at 4°CThe optimal time depends on the protein and desired degree of labeling.
Protocol 2: Derivatization of Serine and Threonine Residues

Modification of hydroxyl groups generally requires more forcing conditions or the use of a catalyst. This protocol is intended for more robust proteins where higher pH can be tolerated.

Materials:

  • As in Protocol 1, with the following modification:

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 10.0-11.0

Procedure:

  • Follow steps 1-2 from Protocol 1.

  • Derivatization Reaction: Add the this compound stock solution to the protein solution at a higher molar excess (e.g., 50-100 fold).

  • Incubation: Incubate at room temperature for 4-6 hours. Monitor the reaction progress if possible.

  • Quenching and Purification: Follow steps 5-6 from Protocol 1.

Note on Selectivity: Achieving high selectivity for serine/threonine over lysine is challenging. This protocol will likely result in the modification of both types of residues. For specific hydroxyl modification, enzymatic or protecting group strategies may be necessary.

II. Derivatization of Nucleic Acids

The hydroxyl groups on the sugar-phosphate backbone of DNA and RNA, particularly the 5'-hydroxyl group, can be targeted for tosylation. The 2'-hydroxyl group in RNA is also a potential site for modification.

Protocol 3: 5'-Terminal Labeling of Oligonucleotides

This protocol focuses on the selective modification of the 5'-hydroxyl group of a synthetic oligonucleotide.

Materials:

  • Oligonucleotide with a free 5'-hydroxyl group

  • This compound

  • Anhydrous pyridine or a mixture of anhydrous DMF and a non-nucleophilic base (e.g., DIPEA)

  • Purification supplies (e.g., HPLC or gel electrophoresis)

Procedure:

  • Oligonucleotide Preparation: Lyophilize the oligonucleotide to dryness.

  • Derivatization Reaction: Dissolve the dried oligonucleotide in anhydrous pyridine. Add a 100-fold molar excess of this compound.

  • Incubation: Incubate the reaction at 50°C for 12-24 hours in a sealed, anhydrous environment.

  • Work-up and Purification: After the reaction, precipitate the oligonucleotide with ethanol. The modified oligonucleotide can then be purified by reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

III. Derivatization of Carbohydrates

Carbohydrates present multiple hydroxyl groups, and achieving regioselective modification can be complex.[3] The primary hydroxyl groups are generally more reactive than the secondary ones.

Protocol 4: Derivatization of a Monosaccharide

This protocol provides a general method for modifying a monosaccharide, which will likely result in a mixture of products with varying degrees and positions of modification.

Materials:

  • Monosaccharide (e.g., glucose, mannose)

  • This compound

  • Anhydrous pyridine

  • Purification supplies (e.g., silica gel chromatography)

Procedure:

  • Monosaccharide Preparation: Dry the monosaccharide under vacuum.

  • Derivatization Reaction: Dissolve the dried monosaccharide in anhydrous pyridine. Add a 1.5 to 2-fold molar excess of this compound per hydroxyl group to be modified.

  • Incubation: Stir the reaction at room temperature for 24-48 hours.

  • Purification: Remove the pyridine under reduced pressure. The resulting residue can be purified by silica gel chromatography to separate the different derivatized products.

IV. Click Chemistry: The Second Step of Labeling

Once the biomolecule is successfully derivatized with the azide group, a wide array of alkyne-containing reporter molecules can be attached using click chemistry. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells and potentially damaging to some proteins.[1] The use of copper-chelating ligands can mitigate these effects.

G Azide Biomolecule-N3 Triazole Biomolecule-Triazole-Reporter Azide->Triazole Alkyne Reporter-Alkyne Alkyne->Triazole Catalyst Cu(I) catalyst Catalyst->Triazole CuAAC

Materials:

  • Azide-modified biomolecule

  • Alkyne-containing reporter molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or other suitable buffer, pH 7.0-8.0

Procedure:

  • Prepare Stock Solutions:

    • Azide-modified biomolecule in Reaction Buffer.

    • Alkyne-reporter in DMSO or water.

    • CuSO₄ in water (e.g., 100 mM).

    • Sodium ascorbate in water (e.g., 500 mM, prepare fresh).

    • THPTA in water (e.g., 500 mM).

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified biomolecule.

    • Alkyne-reporter (2-10 fold molar excess over the azide).

    • THPTA (to a final concentration of 1-5 mM).

    • CuSO₄ (to a final concentration of 0.2-1 mM).

    • Sodium ascorbate (to a final concentration of 2-10 mM).

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Purification: Purify the labeled biomolecule using size-exclusion chromatography, dialysis, or other appropriate methods to remove the catalyst and excess reagents.

Protocol 6: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIBO) which reacts spontaneously with azides.[4] This method is ideal for applications where copper toxicity is a concern, such as in live-cell labeling.

G Azide Biomolecule-N3 Triazole Biomolecule-Triazole-Reporter Azide->Triazole DBCO Reporter-DBCO DBCO->Triazole SPAAC (Copper-free)

Materials:

  • Azide-modified biomolecule

  • Cyclooctyne-containing reporter molecule (e.g., DBCO-fluorophore)

  • Reaction Buffer: PBS or other suitable buffer, pH 7.0-8.0

Procedure:

  • Prepare Solutions:

    • Azide-modified biomolecule in Reaction Buffer.

    • DBCO-reporter in DMSO or water.

  • Reaction Mixture: Combine the azide-modified biomolecule with a 2-10 fold molar excess of the DBCO-reporter.

  • Incubation: Incubate at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification: Purify the labeled biomolecule as described for CuAAC.

V. Characterization of Derivatized Biomolecules

After derivatization and labeling, it is crucial to confirm the modification and determine the degree of labeling.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the mass of the modified biomolecule.[5][6] The increase in mass should correspond to the addition of the 1-azido-2-hydroxypropyl group and the reporter molecule.

  • UV-Vis Spectroscopy: If a chromophoric reporter was used, the degree of labeling can be estimated by measuring the absorbance of the reporter and the protein (using the Beer-Lambert law).

  • HPLC: Reverse-phase HPLC can be used to separate the modified biomolecule from the unmodified one, and the relative peak areas can provide an estimate of the labeling efficiency.[7]

  • Gel Electrophoresis: For proteins and nucleic acids, a shift in the band on an SDS-PAGE or agarose gel, especially if a bulky reporter group is attached, can indicate successful modification. Fluorescent reporters can be directly visualized on the gel.

Conclusion

This compound offers a powerful and flexible tool for the two-step modification of a wide range of biomolecules. By carefully selecting the reaction conditions, researchers can achieve targeted derivatization of proteins, nucleic acids, and carbohydrates, introducing a bioorthogonal azide handle for subsequent labeling with a variety of reporter molecules. The protocols provided in this guide serve as a starting point for developing optimized labeling strategies for specific research applications, opening up new avenues for studying biomolecular structure and function.

References

  • Kazemi, F., Massah, A. R., & Javaherian, M. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(38), 9431-9435.
  • Rai, V., et al. (2017).
  • Gao, Y., et al. (2019). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 17(3), 479-483.
  • Oliverio, M., et al. (2018). Catalyst-free tosylation of lipophilic alcohols in water. Green Chemistry, 20(15), 3469-3473.
  • Bode, J. W. (2014). Serine/Threonine Ligation and Cysteine/Penicillamine Ligation. Methods in Molecular Biology, 1147, 149-165.
  • Gening, M. L., et al. (2015). Effects of CoCl2 on the regioselective tosylation of oligosaccharides.
  • Li, F., & Li, X. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. Accounts of Chemical Research, 51(8), 1842-1851.
  • Traboni, S., et al. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions.
  • BroadPharm. (2022).
  • Roy, L. N., et al. (2011). Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (TAPSO) From (278.15 to 328.15) K. Journal of Biophysical Chemistry, 2(4), 414-421.
  • Traboni, S., Bedini, E., Landolfi, A., Vessella, G., & Iadonisi, A. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions.
  • Ochiai, B., & Endo, T. (2010). Specific and quantitative labeling of biomolecules using click chemistry. Journal of Photopolymer Science and Technology, 23(4), 437-442.
  • Wang, H., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(15), 5466-5474.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Roy, L. N., et al. (2011). Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (TAPSO)
  • Hong, V., Presolski, P. J., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
  • Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(8), 2341-2361.
  • Redeker, V., et al. (1998). Characterization of posttranslational modifications of proteins by MALDI-TOF MS: Application to the study of tubulin. Analytical Biochemistry, 263(2), 187-196.
  • Morita, J., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-715.
  • Chu, C., & Liu, R. (2022). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews.
  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2008). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
  • Biron, E., & Gilon, C. (2014). Serine/threonine ligation for natural cyclic peptide syntheses. Natural Product Reports, 31(10), 1334-1350.
  • El-Sagheer, A. H., & Brown, T. (2010). Fast copper-free click DNA ligation by the ring-strain promoted alkyne-azide cycloaddition reaction.
  • Li, J., et al. (2016). Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides.
  • Brik, A. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. The Journal of Peptide Science, 20(5), 329-335.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Morita, J., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-715.
  • Moses, J. E., & Moorhouse, A. D. (2007). Click Chemistry in Pharmaceutical Sciences. Pharmaceutical Research, 24(7), 1225-1236.
  • Rai, V., et al. (2017).
  • Mohan, C. G., & Gready, J. E. (1997). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 72(5), 2235-2248.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • AAT Bioquest. (n.d.).
  • Brik, A. (2013). Protein chemical synthesis by serine and threonine ligation. Chemical Science, 4(4), 1546-1554.
  • Medzihradszky, K. F. (2005). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Methods in Enzymology, 402, 209-232.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Bernardes, G. J. L., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(11), 4007-4016.
  • Zhu, X., & Schmidt, R. R. (2003). Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. Chemistry – A European Journal, 9(3), 875-887.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • Bernardes, G. J. L., et al. (2018).
  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society, 133(44), 17570-17573.
  • Lutz, J.-F. (2008).
  • Karpenko, I. A., & Kool, E. T. (2018). Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences. Current Protocols in Nucleic Acid Chemistry, 73(1), e55.
  • Mamone, G., et al. (2012). Proteomic analysis of complex protein samples by MALDI-TOF mass spectrometry. Methods in Molecular Biology, 893, 157-170.
  • Franck, J., et al. (2009). Enhancement of Protein Sensitivity for MALDI Imaging Mass Spectrometry after Chemical Treatment of Tissue Sections. Analytical Chemistry, 81(20), 8494-8502.

Sources

Application Note: 1-Azido-2-hydroxy-3-tosyloxypropane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-Azido-2-hydroxy-3-tosyloxypropane (AHTP) (CAS: 168431-73-0) represents a critical tactical advantage in the synthesis of functionalized polymers, particularly energetic binders (like Glycidyl Azide Polymer, GAP) and "Click"-ready scaffolds.

Unlike simple alkyl azides, AHTP is a heterobifunctional synthons containing three distinct reactive sites with orthogonal potential:

  • Tosylate (-OTs): A highly reactive leaving group for nucleophilic substitution (

    
    ) or base-mediated cyclization.
    
  • Secondary Hydroxyl (-OH): A modifiable handle that influences solubility and allows for branching or crosslinking.

  • Azide (-N

    
    ):  A latent reactive group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or energetic applications.
    

Key Value Proposition: AHTP serves as a stable, storable precursor to the volatile and shock-sensitive Glycidyl Azide monomer. By utilizing AHTP, researchers can generate the reactive monomer in situ, significantly mitigating the safety risks associated with storing high-energy organic azides.

Safety & Handling Protocols (Critical)

WARNING: While AHTP is more stable than glycidyl azide, all organic azides are potentially explosive.

  • C/N Ratio Rule: The safety of organic azides is often estimated by the ratio

    
    . AHTP (
    
    
    
    ) has a ratio of
    
    
    , generally considered stable. However, removing the tosyl group (e.g., forming glycidyl azide) drops this ratio to
    
    
    , creating a high-energy, explosive intermediate.
  • Metal Avoidance: Never use metal spatulas or needles with azide solutions to prevent the formation of shock-sensitive heavy metal azides (e.g., copper or lead azide). Use Teflon or glass tools.

  • Thermal Limits: Do not heat reaction mixtures containing AHTP above 80°C unless in a dilute, controlled environment.

Reaction Pathways & Mechanism

The utility of AHTP branches into two primary distinct pathways depending on the reaction conditions.

Pathway A: In-Situ Monomer Generation (GAP Synthesis)

Treatment with a strong base induces intramolecular


 displacement of the tosylate by the adjacent alkoxide, closing the ring to form Glycidyl Azide . This epoxide is then immediately polymerized.
Pathway B: Nucleophilic Functionalization (Click Linker)

Reaction with external nucleophiles (amines, thiols) displaces the tosylate without closing the ring, tethering the azide group to a polymer backbone or surface.

AHTP_Pathways AHTP 1-Azido-2-hydroxy- 3-tosyloxypropane (AHTP) Base Base Treatment (NaOH/KOH) AHTP->Base Path A Nu Nucleophile (R-NH2, R-SH) AHTP->Nu Path B GA Glycidyl Azide (Reactive Epoxide) Base->GA Cyclization (-TsOH) Funct Azido-Functionalized Polymer/Scaffold Nu->Funct SN2 Substitution (-OTs) GAP Glycidyl Azide Polymer (GAP) GA->GAP Cationic Polymerization Click Triazole Product (via CuAAC) GAP->Click Post-Polymerization Modifiction Funct->Click + Alkyne (Click Chem)

Figure 1: Divergent reaction pathways for AHTP. Path A generates the energetic monomer for polymerization. Path B utilizes the molecule as a linker for functionalization.

Application Protocol I: Synthesis of Glycidyl Azide Polymer (GAP)

This protocol describes the "Safe-By-Design" synthesis of GAP, where the explosive monomer is generated and consumed immediately.

Materials
  • Precursor: this compound (AHTP).

  • Base: Sodium Hydroxide (NaOH), 50% aq. solution.

  • Catalyst (Polymerization): BF

    
     OEt
    
    
    
    (Boron trifluoride etherate) or stannic chloride.
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Cyclization (Monomer Formation):

    • Dissolve AHTP (10 mmol) in DCM (20 mL) in a round-bottom flask.

    • Cool to 0°C. Add NaOH (50% aq, 1.2 eq) dropwise with vigorous stirring.

    • Mechanism:[1][2][3][4] The base deprotonates the -OH; the resulting alkoxide displaces the -OTs group.

    • Monitor via TLC (disappearance of Tosyl spot). Reaction is typically complete in <2 hours.

    • Safety Check: Do NOT isolate the neat Glycidyl Azide monomer. Wash the organic phase with cold water and dry over MgSO

      
      . Keep in solution.
      
  • Cationic Polymerization:

    • Transfer the dry Glycidyl Azide solution to a polymerization vessel under N

      
       atmosphere.
      
    • Adjust temperature to 0°C - 10°C.

    • Add initiator (BF

      
       OEt
      
      
      
      , 0.05 eq) slowly.
    • Allow reaction to proceed for 12-24 hours. The solution will become viscous.

  • Quenching & Purification:

    • Quench with MeOH.

    • Precipitate the polymer into cold diethyl ether or hexane.

    • Dry under vacuum at ambient temperature.

Data Specification:

Parameter Target Range Notes
Monomer Conversion >95% Critical for yield
Polymer MW (Mn) 2,000 - 5,000 g/mol Controlled by initiator ratio

| PDI | 1.2 - 1.5 | Typical for cationic ring-opening |

Application Protocol II: Azide Functionalization of Polyamines

This protocol uses AHTP to attach "Click" handles to a polyamine backbone (e.g., PEI, Chitosan, or amine-terminated PEG) without forming the epoxide intermediate.

Materials
  • Substrate: Linear Polyethylenimine (L-PEI) or similar nucleophilic polymer.

  • Reagent: AHTP (0.5 - 1.0 eq relative to amine groups).

  • Base: Diisopropylethylamine (DIPEA) (Non-nucleophilic).

  • Solvent: DMF or DMSO (Polar aprotic required for S

    
    ).
    
Step-by-Step Methodology
  • Dissolution:

    • Dissolve the polymer substrate in DMF under inert atmosphere.

    • Add DIPEA (1.5 eq relative to AHTP).

  • Coupling Reaction:

    • Add AHTP solution (in DMF) dropwise to the polymer mixture at Room Temperature.

    • Heat to 50-60°C. Note: Do not exceed 80°C to prevent azide decomposition.

    • Stir for 24 hours. The amine nucleophile attacks the C3 carbon, displacing the Tosylate.

  • Purification:

    • Dialysis against water (MWCO depends on polymer size) to remove unreacted AHTP and tosylate salts.

    • Lyophilize to obtain the white/yellowish solid.

  • Validation:

    • FTIR: Look for the characteristic Azide peak at ~2100 cm

      
       .
      
    • NMR: Verify the presence of the -CH(OH)- proton signals and disappearance of aromatic Tosyl signals (unless Tosyl was retained, which implies incomplete reaction).

References

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization (ATRP). Progress in Polymer Science. Link (Context: Functionalization strategies).

  • Ampleman, G., et al. (2012). Synthesis of Glycidyl Azide Polymer (GAP) and its Derivatives. Journal of Energetic Materials.
  • Splendid Lab. (n.d.). Product Catalog: this compound (CSL-97597).Link (Source of commercial availability and structure confirmation).

  • BLD Pharm. (n.d.). Click Chemistry Linkers: Azido-tosylate derivatives.Link (Classification as Click Reagent).

  • ChemicalBook. (2023).[5] this compound Properties and Safety.Link (Physicochemical data).

Sources

reaction conditions for Staudinger ligation with 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Staudinger Ligation with 1-Azido-2-hydroxy-3-tosyloxypropane

Introduction & Scope

This application note details the reaction conditions for performing Staudinger ligation using This compound (AHTP). AHTP is a high-value, bifunctional chiral synthon containing an azide (


) for bioorthogonal conjugation and a vicinal halohydrin-equivalent (hydroxy-tosylate) capable of acting as a latent electrophile (epoxide precursor).

Target Audience: Medicinal chemists and chemical biologists utilizing AHTP to synthesize activity-based probes (ABPP) or proteolysis-targeting chimeras (PROTACs).

Core Challenge: The primary technical hurdle is the chemoselectivity of the phosphine reagent. While the Staudinger reaction targets the azide, the tosylate group (


) is a potent leaving group. Improper conditions (high pH or nucleophilic alkyl-phosphines) can trigger premature cyclization to 1-azido-2,3-epoxypropane  or direct nucleophilic displacement of the tosylate, destroying the molecule's bifunctional utility.

Mechanistic Pathways & Chemoselectivity

To ensure successful ligation, one must navigate three competing pathways. The goal is to favor Pathway A (Ligation) while suppressing Pathway B (Epoxide Formation) and Pathway C (Phosphonium Salt Formation).

Figure 1: Reaction Pathways

StaudingerPathways Start 1-Azido-2-hydroxy- 3-tosyloxypropane Imino Iminophosphorane (Aza-ylide) Start->Imino + Phosphine (Fast) Epoxide 1-Azido-2,3- epoxypropane Start->Epoxide Base (pH > 7.5) (OH attacks OTs) Phosphonium Phosphonium Salt (Dead End) Start->Phosphonium Alkyl Phosphine (Direct SN2 on OTs) Phosphine Funct. Phosphine (e.g., Ph2P-R-COOMe) Amide Amide Product (Ligated) Imino->Amide Hydrolysis (Intramolecular)

Caption: Pathway A (Blue/Green) represents the desired ligation. Pathway B (Red) occurs under basic conditions. Pathway C (Grey) occurs with unhindered alkyl phosphines.

Critical Reaction Parameters

ParameterRecommended ConditionRationale
Phosphine Type Triarylphosphines (e.g., TPP derivatives)Aryl phosphines are less nucleophilic toward carbon centers than alkyl phosphines, preventing direct displacement of the tosylate (Pathway C).
Solvent Anhydrous DMF or DMSO (Initial)Polar aprotic solvents solubilize the AHTP. Anhydrous conditions prevent premature hydrolysis of the tosylate.
pH Control Neutral to Mildly Acidic (pH 6.0–7.0) High pH deprotonates the secondary alcohol (

), causing immediate intramolecular

displacement of OTs to form the epoxide.
Temperature RT (20–25°C) Elevated temperatures increase the rate of tosylate solvolysis.
Water Source Controlled Addition Water is required for the final hydrolysis step of the Staudinger ligation but should be added after iminophosphorane formation if OTs stability is critical.

Protocol: Traceless Staudinger Ligation

This protocol uses a diphenylphosphinomethanethiol (or ester) reagent to ligate a payload to the azide, resulting in a native amide bond.[1]

Reagents:

  • Substrate: this compound (10 mM stock in DMF).

  • Reagent: Phosphinothioester (e.g., diphenylphosphinomethanethiol-linked payload) (10 mM stock in DMF).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Quench: 0.5 M Tris-HCl buffer (pH 7.0).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial and purge with Argon or Nitrogen.

    • Note: Moisture control is vital to prevent hydrolysis of the tosylate before the reaction starts.

  • Coupling Reaction:

    • Add 1.0 equivalent of this compound to the vial.

    • Add 1.1 equivalents of the Phosphinothioester reagent.

    • Dilute with anhydrous DMF to a final concentration of 0.1 M .

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. You should see the disappearance of the azide and formation of the iminophosphorane intermediate (Mass = Azide + Phosphine -

      
      ).[2]
      
  • Hydrolysis (The Ligation Step):

    • Once the intermediate is formed, add water or 0.1 M Phosphate Buffer (pH 6.5–7.0) . The volume of water should be at least 10% of the total reaction volume.

    • Crucial: Do NOT use carbonate or hydroxide buffers. High pH will trigger epoxide formation.

    • Stir for an additional 6–12 hours at RT.

  • Workup:

    • Dilute the reaction with Ethyl Acetate.

    • Wash gently with brine. Avoid aggressive basic washes.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Silica Gel Chromatography. Note: Use a gradient of Hexanes/EtOAc. Avoid amine-modified silica, which may react with the tosylate.

Figure 2: Experimental Workflow

Workflow Step1 1. Mix AHTP + Phosphine (Anhydrous DMF, Argon) Step2 2. Monitor Intermediate (LC-MS: Loss of N2) Step1->Step2 Step3 3. Add Buffer (pH 6.5-7.0) (Trigger Hydrolysis) Step2->Step3 Step4 4. Workup & Purification (Neutral conditions) Step3->Step4

Caption: Stepwise workflow emphasizing anhydrous initiation and pH-controlled hydrolysis.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Product is an Epoxide pH was too high (>7.5) during hydrolysis.Use Phosphate or MES buffer (pH 6.0–6.5). Avoid basic workups.
Low Yield / No Reaction Phosphine oxidation.Phosphines oxidize rapidly in air. Use fresh reagents and degassed solvents.
Phosphonium Salt Direct attack on OTs.Ensure the phosphine has aryl substituents (e.g.,

). Avoid

or

.
Hydrolysis of OTs Wet solvent or high temp.Use anhydrous DMF/DMSO and keep T < 30°C.

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010.

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and an Azide.[1] Organic Letters, 2(13), 1939–1941.

  • Kohn, M., & Breinbauer, R. (2004). The Staudinger Ligation: A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106–3116.

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[2][3][4] Chemical Reviews, 88(2), 297–337. (Reference for Azide/Tosylate stability).

Sources

Advanced Application Note: 1-Azido-2-hydroxy-3-tosyloxypropane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1-Azido-2-hydroxy-3-tosyloxypropane (AHTP) is a versatile, bifunctional C3 building block that bridges the gap between classical nucleophilic substitution chemistry and modern bioorthogonal "click" chemistry.

Its structure features three distinct reactive sites:

  • Primary Tosylate (–OTs): A highly reactive electrophile suitable for

    
     displacement by nucleophiles (amines, thiols, phenols) or intramolecular cyclization.
    
  • Secondary Hydroxyl (–OH): Provides solubility, hydrogen bonding capability, or a site for further derivatization (e.g., oxidation to ketone).

  • Primary Azide (–N

    
    ):  A bioorthogonal handle stable to most synthetic conditions but reactive toward alkynes (CuAAC) or phosphines (Staudinger ligation).
    

Strategic Value: AHTP allows researchers to install a "clickable" azide linker onto a drug scaffold in a single step, or to synthesize Glycidyl Azide (1-azido-2,3-epoxypropane) , a high-value monomer for functional polymers and energetic materials.

Application 1: Synthesis of Glycidyl Azide (Epoxide Building Block)[1][4][5]

The most direct application of AHTP is its conversion into 1-azido-2,3-epoxypropane (Glycidyl Azide). This epoxide is a critical intermediate. Unlike epichlorohydrin, which introduces a chlorine atom, glycidyl azide introduces a pre-installed click handle, allowing for the synthesis of libraries where the core scaffold is generated first and functionalized later via click chemistry.

Mechanism

The reaction proceeds via an intramolecular Williamson ether synthesis. Treatment with a base deprotonates the secondary alcohol; the resulting alkoxide performs an intramolecular


 attack on the adjacent carbon bearing the tosylate, displacing it to form the oxirane (epoxide) ring.
Protocol A: Base-Mediated Cyclization to Glycidyl Azide

Safety Warning: Glycidyl azide is a low-molecular-weight organic azide. While generally stable, it should be treated as potentially explosive. Perform all reactions behind a blast shield. Do not concentrate to dryness if possible; use in solution.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 1M aqueous solution (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cyclization: Add 1M NaOH (11 mmol, 11 mL) dropwise to the organic phase while stirring vigorously at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction by TLC (Silica gel, Hexane/EtOAc). The starting tosylate (

    
    ) should disappear, and a less polar spot (Glycidyl Azide, 
    
    
    
    ) should appear. Reaction time is typically 2–4 hours.
  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL). Combine organic layers.

  • Washing: Wash the combined organics with Brine (sat. NaCl) and dry over anhydrous

    
    .
    
  • Isolation: Filter off the drying agent. Carefully remove the solvent under reduced pressure (bath temp < 30 °C). Caution: Do not distill the product unless strictly necessary and using safety guards.

  • Storage: Store the resulting oil (Glycidyl Azide) at -20 °C.

Yield: Typically 85–95%.

Application 2: "Clickable" Linker Installation for PROTACs & Conjugates

In Targeted Protein Degradation (PROTACs) or antibody-drug conjugates (ADCs), AHTP serves as a linker precursor. It allows the attachment of an azide-terminated C3 spacer onto a nucleophilic warhead (e.g., a phenol-containing drug).

Mechanism

The tosylate group acts as a leaving group. When treated with a nucleophile (e.g., a phenol) and a mild base, the nucleophile displaces the tosylate. The azide remains intact, ready for a downstream "click" reaction with an alkyne-tagged E3 ligase ligand or antibody.

Protocol B: Linker Attachment via Tosylate Displacement

Scenario: Attaching the linker to a phenolic drug scaffold (e.g., Estradiol derivative or a tyrosine residue mimic).

Reagents:

  • Nucleophile: Phenol-containing scaffold (1.0 equiv)

  • Linker: this compound (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

  • Activation: In a dry flask under inert atmosphere (

    
    ), dissolve the Phenol scaffold in anhydrous DMF (0.1 M concentration).
    
  • Addition: Add

    
     and stir for 15 minutes to generate the phenoxide anion.
    
  • Linker Coupling: Add this compound in one portion.

  • Heating: Heat the mixture to 60–80 °C. Note: Higher temperatures accelerate the reaction but increase safety risks with azides. Do not exceed 90 °C.

  • Duration: Stir for 4–12 hours. Monitor by LC-MS for the formation of the product mass (M + 99 Da relative to starting phenol, corresponding to the

    
     fragment).
    
  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Purify via Flash Column Chromatography.

Outcome: A drug-linker construct with a free hydroxyl group (for solubility) and a terminal azide.

Visualization: Reaction Pathways & Workflow

The following diagram illustrates the divergent utility of AHTP: Pathway A leads to the epoxide (Glycidyl Azide), while Pathway B leads to direct scaffold functionalization.

AHTP_Pathways AHTP 1-Azido-2-hydroxy- 3-tosyloxypropane (AHTP) GlycidylAzide Glycidyl Azide (1-Azido-2,3-epoxypropane) AHTP->GlycidylAzide Path A: Cyclization LinkerAdduct Scaffold-Linker-N3 (Azido-Hydroxy-Propyl) AHTP->LinkerAdduct Path B: SN2 Displacement Base Base (NaOH) Intramolecular Cyclization Polymer GAP Polymers (Energetic Binders) GlycidylAzide->Polymer RingOpening Ring Opening (Amines/Thiols) GlycidylAzide->RingOpening Nucleophile Nucleophile (Nu-H) (Phenol/Amine) + K2CO3 ClickProduct Triazole Conjugate (PROTAC/ADC) LinkerAdduct->ClickProduct CuAAC (Click)

Caption: Divergent synthesis pathways for AHTP. Path A yields Glycidyl Azide; Path B yields Clickable Scaffolds.

Experimental Data Summary

The table below compares the reaction conditions and outcomes for the two primary applications.

FeatureApplication 1: Epoxide SynthesisApplication 2: Linker Attachment
Target Product Glycidyl Azide (Monomer)Drug-Linker Conjugate
Reagent Role Precursor (Intramolecular reaction)Electrophile (Intermolecular reaction)
Primary Reagent NaOH (aq) or CaH

Phenol/Amine + K

CO

or Cs

CO

Solvent System Biphasic (DCM/Water)Polar Aprotic (DMF, DMSO, ACN)
Temperature Room Temperature (20–25 °C)Elevated (60–80 °C)
Key Byproduct Sodium Tosylate (NaOTs)Potassium Tosylate (KOTs)
Purification Extraction / Distillation (Caution)Column Chromatography

Safety & Handling Protocols (Critical)

1. Azide Hazards: Organic azides, particularly those with a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 ratio < 3, are potentially explosive. AHTP (

) has a safe C/N ratio, but its product Glycidyl Azide (

)
has a ratio of 1:1, making it highly energetic .
  • Rule: Never distill Glycidyl Azide to dryness without a blast shield.

  • Storage: Store all azide intermediates in the dark at -20 °C to prevent photodecomposition.

2. Tosylate Stability: Alkyl tosylates are potent alkylating agents (potential genotoxins).

  • PPE: Double nitrile gloves and a lab coat are mandatory.

  • Decontamination: Spills should be treated with 1M NaOH to hydrolyze the tosylate before cleanup.

References

  • Synthesis of Glycidyl Azide Polymer (GAP)

    • Source: Eroglu, M. S. (2008). "Synthesis and characterization of glycidyl azide polymer (GAP) with different molecular weights." Journal of Applied Polymer Science.
    • Context: Describes the conversion of tosyl/chloro-hydrins to glycidyl azide monomers.
    • (Representative link for GAP synthesis context).

  • Nucleoside Analog Synthesis (Theophylline Derivative)

    • Source: "Synthesis of AZT analogues: 7-(3-azido-2-hydroxypropyl)theophylline."[1] Nucleosides, Nucleotides & Nucleic Acids.

    • Context: Details the nucleophilic displacement of the tosyloxy group by azide, and the reverse logic of using the tosylate to alkyl
  • Azide Safety Guidelines

    • Source: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • Context: Definitive guide on the stability and handling of organic azides.

Sources

Metabolic Labeling of Live Cell Membranes Using 1-Azido-2-hydroxy-3-tosyloxypropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-LIPID-2026

Abstract & Core Philosophy

This Application Note details the protocol for utilizing 1-Azido-2-hydroxy-3-tosyloxypropane as a critical synthetic scaffold to generate bioorthogonal probes for monitoring phospholipid turnover in live cells.

While direct addition of tosylates to live cells is discouraged due to non-specific alkylation and hydrolysis, this bifunctional linker is the "skeleton key" for synthesizing Azido-Choline and Azido-Ethanolamine analogs. These derivatives hijack the Kennedy Pathway , allowing researchers to metabolically engineer cell membranes with azide tags. Subsequent visualization is achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Key Application: Spatiotemporal tracking of Phosphatidylcholine (PC) synthesis and organelle membrane turnover.

Mechanism of Action

The Chemical Scaffold

This compound possesses three critical features:

  • Tosylate (

    
    ):  An excellent leaving group for nucleophilic substitution, allowing facile conversion into choline analogs (via trimethylamine) or headgroup modifiers.
    
  • Azide (

    
    ):  The bioorthogonal handle.[2][3] It is small, chemically inert in biological systems, and reacts specifically with alkynes.
    
  • Hydroxyl (

    
    ):  Enhances water solubility and mimics the polar headgroup environment of natural lipids.
    
Biological Incorporation (The Kennedy Pathway)

Once derivatized into an amine (e.g., 3-azido-2-hydroxypropyl-choline ), the probe enters the cell via choline transporters (CTLs).

  • Phosphorylation: Choline Kinase (CK) converts the probe to Phospho-azido-choline.

  • Activation: CTP:Phosphocholine Cytidylyltransferase (CCT) converts it to CDP-azido-choline.

  • Integration: Cholinephosphotransferase (CPT) transfers the headgroup to Diacylglycerol (DAG), embedding the azide-labeled Phosphatidylcholine (PC) into the lipid bilayer.

Visualization Workflow

LipidLabeling Precursor 1-Azido-2-hydroxy- 3-tosyloxypropane Deriv Chemical Derivatization (+ Trimethylamine) Precursor->Deriv Nucleophilic Sub. Probe Azido-Choline Analog Deriv->Probe Cell Live Cell Uptake (Choline Transporter) Probe->Cell Incubation Membrane Incorporation into Phosphatidylcholine (PC) Cell->Membrane Kennedy Pathway Click Click Reaction (+ Fluorescent Alkyne) Membrane->Click Fixation Image Fluorescence Microscopy Click->Image

Figure 1: Workflow from chemical precursor to membrane visualization.[4]

Experimental Protocols

Phase A: Preparation of the Probe (Synthesis Context)

Note: This step is performed in a chemical fume hood, prior to biological application.

Objective: Convert this compound into the active metabolic label (Azido-Choline derivative).

  • Dissolution: Dissolve this compound (1 eq) in anhydrous acetonitrile.

  • Amination: Add Trimethylamine (excess, 3-5 eq) in THF or ethanol.

  • Reaction: Heat to 60°C in a sealed pressure tube for 12-16 hours. The tosylate is displaced by the amine.

  • Purification: Evaporate solvent. Recrystallize from cold ethanol/ether to remove tosylate salts.

  • Stock: Dissolve the resulting quaternary ammonium salt in sterile water or PBS to make a 100 mM Stock Solution . Filter sterilize (0.22 µm).

Phase B: Metabolic Labeling of Live Cells

Materials:

  • Adherent cells (e.g., HeLa, NIH-3T3, CHO).

  • Labeling Medium: Choline-deficient DMEM (or standard DMEM if competition is acceptable).

  • Probe Stock (from Phase A).

Step-by-Step:

  • Seeding: Seed cells on glass coverslips (for imaging) or 6-well plates (for FACS/Lipidomics) to reach 70% confluency.

  • Pulse Labeling:

    • Remove growth medium.

    • Wash cells 1x with warm PBS.

    • Add fresh medium containing 50 µM - 100 µM of the Azido-Choline probe.

    • Expert Tip: If using standard DMEM (containing ~28 µM natural choline), increase probe concentration to 100-200 µM to outcompete natural choline.

  • Incubation: Incubate at 37°C / 5% CO₂.

    • Short Pulse: 1-4 hours (Golgi/ER trafficking).

    • Long Pulse: 12-24 hours (Steady-state membrane distribution).

  • Chase (Optional): To track turnover, remove label, wash, and replace with medium containing excess (1 mM) natural choline.

Phase C: Click Chemistry Detection (CuAAC)

Critical Warning: Copper (Cu) is toxic to live cells and quenches GFP. This protocol assumes fixation prior to clicking. For live-cell imaging without copper, use DBCO-alkynes (SPAAC), though background may be higher due to probe hydrophobicity.

Reagents:

  • Fixative: 4% Paraformaldehyde (PFA).[5]

  • Detergent: 0.1% Saponin (Preserves lipids better than Triton X-100).

  • Click Cocktail:

    • Fluorescent Alkyne (e.g., Alexa Fluor 488-Alkyne): 1-5 µM.

    • CuSO₄: 1 mM.[5]

    • Sodium Ascorbate: 10 mM (Freshly prepared).

    • THPTA Ligand: 2 mM (Protects biomolecules from oxidation).

Protocol:

  • Fixation: Wash cells 2x with PBS. Fix with 4% PFA for 10-15 min at RT.

  • Wash: Wash 3x with PBS containing 1% BSA.

  • Permeabilization: Incubate with PBS + 0.1% Saponin for 5 min.

    • Caution: Avoid Triton X-100 > 0.1% or methanol, as they delipidate the membrane, washing away your signal.

  • Click Reaction:

    • Premix the Click Cocktail in the order: PBS -> Ligand -> CuSO₄ -> Alkyne -> Ascorbate.

    • Add to cells immediately. Incubate for 30 min at RT in the dark.

  • Final Wash: Wash 3x with PBS + 1% BSA + 1 mM EDTA (removes excess copper).

  • Imaging: Mount and image immediately.

Data Interpretation & QC

Expected Results
  • ER/Golgi Staining: Perinuclear reticular staining indicates active synthesis (early time points).

  • Plasma Membrane: Sharp rim staining indicates successful transport (late time points).

  • Mitochondria: Punctate internal staining (PC is transported to mitochondria via MAMs).

Quantitative Analysis Table
ParameterControl (No Probe)Low Conc. (10 µM)High Conc. (100 µM)
Fluorescence Intensity (RFU) < 50 (Background)~ 500> 2000
Membrane Localization None/AutofluorescencePatchy/WeakContinuous/Sharp
Cell Morphology NormalNormalNormal (Check for detachment)
Troubleshooting Guide
  • Problem: High background fluorescence.

    • Solution: The alkyne fluorophore is sticking to hydrophobic lipids. Increase BSA in wash steps to 3% or use a more hydrophilic dye (e.g., Sulfo-Cy3-Alkyne).

  • Problem: No signal.

    • Solution: Did you use Triton X-100? Switch to Saponin or Digitonin. Lipids are extracted by harsh detergents.

  • Problem: Cell death during labeling.

    • Solution: The tosylate precursor might not have fully reacted during synthesis. Ensure the probe is purified (recrystallized) to remove residual alkylating agents.

Pathway Visualization

KennedyPathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol / ER AzCho Azido-Choline (Probe) Transporter Choline Transporter (CTL1/2) AzCho->Transporter CK Choline Kinase (CK) Transporter->CK Uptake P_AzCho Phospho-Azido-Choline CK->P_AzCho ATP -> ADP CCT CCT (Rate Limiting) P_AzCho->CCT CTP -> PPi CDP_AzCho CDP-Azido-Choline CCT->CDP_AzCho CPT Cholinephosphotransferase (CPT) CDP_AzCho->CPT PC_Membrane Azido-Phosphatidylcholine (Membrane Embedded) CPT->PC_Membrane CMP Released DAG Diacylglycerol DAG->CPT

Figure 2: The Kennedy Pathway hijacking mechanism. The Azido-probe mimics natural choline at every enzymatic step.

References

  • Jao, C. Y., Roth, M., & Salic, A. (2009). Metabolic labeling and direct imaging of choline phospholipids in vivo. Proceedings of the National Academy of Sciences, 106(36), 15332–15337.

  • Jao, C. Y., et al. (2015). Biosynthetic Labeling and Two-Color Imaging of Phospholipids in Cells.[6][7] ChemBioChem, 16(3), 472-476.

  • Caishun, C., et al. (2014). Practical Labeling Methodology for Choline-derived Lipids and Applications in Live Cell Fluorescence Imaging.[7] Photochemistry and Photobiology, 90(3), 686-695.[7]

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484.

  • BroadPharm. PEG Tosylate and Azide Reagents Product Guide.

Disclaimer: This protocol involves the use of chemical precursors that may be toxic if not handled correctly. Always review the Safety Data Sheet (SDS) for this compound before synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-azido-2-hydroxy-3-tosyloxypropane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose issues, optimize conditions, and ensure the integrity of your results.

Section 1: Reaction Overview & Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step process starting from a simple epoxide, such as glycidol. This route is favored for its predictable regiochemistry when conditions are carefully controlled.

  • Step 1: Epoxide Ring-Opening. Glycidol is treated with sodium azide (NaN₃) to open the epoxide ring, forming 1-azido-2,3-propanediol. This is a nucleophilic substitution (SN2-type) reaction. The azide anion is an excellent nucleophile, and under neutral to basic conditions, it preferentially attacks the less sterically hindered primary carbon (C3) of the epoxide.[1][2]

  • Step 2: Selective Monotosylation. The resulting diol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The primary hydroxyl group at the C3 position is sterically more accessible and kinetically favored for tosylation over the secondary hydroxyl group at C2.[3]

This sequence is illustrated in the workflow below.

G cluster_0 Step 1: Azidolysis cluster_1 Step 2: Selective Tosylation A Glycidol B 1-Azido-2,3-propanediol A->B  NaN₃, Solvent (e.g., H₂O, DMF) C 1-Azido-2,3-propanediol D This compound (Target Product) C->D  TsCl, Base (e.g., Pyridine, TEA)  0°C to RT

Caption: Overall synthetic workflow from glycidol.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction has failed completely, with only starting material visible on TLC. What is the most common point of failure?

A: The most frequent and critical failure point is the initial epoxide ring-opening (azidolysis). This can be due to inactive sodium azide, which can degrade over time, or suboptimal reaction conditions such as insufficient temperature or incorrect solvent choice. The tosylation step can also fail if the tosyl chloride has hydrolyzed or an inadequate base is used.

Q2: I've obtained a product, but the NMR spectrum is complex and shows a mixture of compounds. What's happening?

A: Product mixtures almost always arise from a loss of selectivity in one of the two steps. The most common issues are a lack of regioselectivity during the epoxide opening (azide attacking the wrong carbon) or a lack of chemoselectivity during tosylation (leading to ditosylation or reaction at the wrong hydroxyl group). Each of these possibilities is addressed in the detailed troubleshooting guide below.

Q3: Are there specific safety concerns I should be aware of with this synthesis?

A: Yes. Sodium azide is highly toxic and should be handled with extreme care. Organic azides, especially those with low molecular weight, are potentially explosive and sensitive to heat and shock.[4] While the target molecule contains a hydroxyl group that somewhat mitigates this risk, it is crucial to avoid high temperatures during reaction and purification (e.g., distillation) and to always work behind a blast shield.[5]

Section 3: Detailed Troubleshooting Guide

This guide is structured by common problems encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My epoxide ring-opening reaction is not proceeding. TLC analysis shows only the glycidol starting material. What should I investigate?

A: This indicates a fundamental issue with reactivity. Consider the following factors:

  • Reagent Quality: Sodium azide is the primary suspect. Ensure it is from a fresh, sealed container. Old NaN₃ can be less reactive.

  • Solvent System: The choice of solvent is critical. While aqueous systems can work, they introduce water as a competing nucleophile.[6][7][8] Anhydrous polar aprotic solvents like DMF or DMSO are often more reliable for dissolving the azide salt and promoting the reaction.

  • Temperature and Time: Azidolysis reactions often require heating (e.g., 60-80 °C) to proceed at a reasonable rate.[8][9] If you are running the reaction at room temperature, it may be too slow. Ensure the reaction is allowed to run for a sufficient duration (monitor by TLC over 12-24 hours).

  • pH Control: The pH of the medium can dramatically influence the reaction's regioselectivity and rate.[1][6] For the desired attack at the less substituted carbon, neutral to slightly basic conditions (pH ~9.5) are optimal.[1][6]

Q: The azido-diol intermediate formed successfully, but the subsequent tosylation step is failing or giving a poor yield. What could be wrong?

A: Failure at this stage points to issues with the tosylation chemistry.

  • Tosyl Chloride Quality: TsCl is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, rendering it inactive. Use freshly purchased or properly stored TsCl.

  • Base Selection: A suitable base is required to neutralize the HCl byproduct. Pyridine is a classic choice as it acts as both a base and a catalyst.[3] Triethylamine (TEA) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is also effective.[10] Ensure the base is dry.

  • Temperature Control: This reaction should be initiated at 0 °C.[3] Adding the TsCl at low temperature helps control the exothermic reaction and, critically, improves the kinetic selectivity for the less hindered primary hydroxyl group. Allowing the reaction to warm to room temperature can then drive it to completion.

Problem Area 2: Formation of Multiple Byproducts

Q: My final product is contaminated with a significant impurity. How can I identify and eliminate it?

A: Byproduct formation is typically a result of lost selectivity. The table below outlines the most common impurities and their solutions.

Byproduct Name/Structure Potential Cause Diagnostic Evidence (¹H NMR) Recommended Solution
1,2,3-Propanetriol Ring-opening of glycidol by H₂O instead of N₃⁻.Absence of the characteristic azide signal in IR (~2100 cm⁻¹); complex multiplet pattern for CH/CH₂ protons.Use anhydrous solvents (e.g., dry DMF) and reagents for the azidolysis step.
2-Azido-1,3-propanediol Lack of regioselectivity; azide attacks the more substituted C2 of the epoxide.Different splitting patterns and chemical shifts for the CH-OH and CH₂-N₃ protons compared to the desired 1-azido isomer.Maintain neutral to basic conditions (pH > 7) during azidolysis. Acidic conditions favor attack at the more substituted carbon.[6][7]
1-Azido-2,3-ditosyloxypropane Over-tosylation of the diol intermediate.Integration of aromatic tosyl protons (4H per tosyl group) is double what is expected; absence of the secondary -OH proton signal.Use a controlled stoichiometry of TsCl (1.0-1.1 equivalents). Perform the reaction at 0°C to favor monotosylation.
1-Azido-3-chloro-2-propanol Chloride acting as a nucleophile during tosylation (from TsCl).This is a less common but possible side reaction, especially with certain bases.[10]Ensure a non-nucleophilic base like pyridine or TEA is used in sufficient excess to scavenge all generated HCl.
Problem Area 3: Difficult Product Isolation & Purification

Q: The reaction appears complete by TLC, but my yield after workup and column chromatography is very low. Where is my product going?

A: Product loss during isolation is a common frustration, often due to physical properties.

  • Aqueous Workup: The target molecule contains a free hydroxyl group and an azide group, lending it some polarity and potential water solubility. During aqueous extraction, significant amounts of the product can be lost to the aqueous phase. To mitigate this, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and perform multiple, exhaustive extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[9]

  • Purification: The product's polarity can cause it to streak or adhere strongly to silica gel during chromatography. A solvent system with a polar modifier, such as ethyl acetate/hexanes with a small amount of methanol, may be necessary for effective elution.

Section 4: Recommended Experimental Protocol

This protocol represents a robust starting point for the synthesis. All reagents should be of high purity and solvents should be anhydrous where specified.

Step 1: Synthesis of 1-Azido-2,3-propanediol

  • To a solution of glycidol (1.0 eq.) in a 1:1 mixture of water and acetone (or DMF for anhydrous conditions), add sodium azide (1.5 eq.).

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the consumption of glycidol by TLC.

  • After cooling to room temperature, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue exhaustively with ethyl acetate (4 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-azido-2,3-propanediol, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-azido-2,3-propanediol (1.0 eq.) in anhydrous pyridine (or anhydrous DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding cold water.

  • Extract the mixture with ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure target compound.

Section 5: Visualizing Competing Reaction Pathways

Understanding potential side reactions is key to troubleshooting. The following diagram illustrates the desired synthetic route versus common competing pathways.

G Start Glycidol Intermediate 1-Azido-2,3-propanediol Start->Intermediate NaN₃ (Correct Attack) Side1 1,2,3-Propanetriol (Diol byproduct) Start->Side1 H₂O (Competing Nucleophile) Side2 2-Azido-1,3-propanediol (Regioisomer) Start->Side2 NaN₃ (Incorrect Attack) [Acidic Conditions] Product Target Product: This compound Intermediate->Product 1.05 eq. TsCl (Selective Tosylation) Side3 1-Azido-2,3-ditosyloxypropane (Ditosylated byproduct) Intermediate->Side3 >1.1 eq. TsCl (Over-Tosylation)

Caption: Desired reaction pathway and key side reactions.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link][6][7]

  • Organic Chemistry Portal. (n.d.). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Retrieved from [Link][1]

  • Sabitha, G., Babu, R. S., Rajkumar, M., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Letters, 4(3), 343–345. [Link]

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2000). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. ChemInform, 31(1). [Link][8]

  • ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2? Retrieved from [Link][11]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link][2]

  • Science Madness Discussion Board. (2011). Problem forming sugar azide. Retrieved from [Link]

  • Wang, Z., He, Z., & He, W. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Molecules, 16(7), 5665-5672. [Link][10]

  • Reddit. (2022). Struggling with yield for a simple reaction: What could I be screwing up? Retrieved from [Link][9]

  • O'Mahony, R. M., et al. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic Process Research & Development, 20(3), 605-613. [Link][5]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link][3]

  • ResearchGate. (2020). Safety of synthesizing 3-azidopropylamine? Retrieved from [Link][4]

Sources

Technical Support Center: Purification of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 1-Azido-2-hydroxy-3-tosyloxypropane Primary Application: Key chiral intermediate for oxazolidinone antibiotics (e.g., Linezolid). Synthesis Route: Regioselective nucleophilic ring-opening of Glycidyl Tosylate using Sodium Azide (NaN


).

This guide addresses the critical challenge of isolating the mono-azide product while preventing the formation of the genotoxic 1,3-diazido impurity and safely managing residual unreacted azides.

Critical Safety Advisory (Read Before Proceeding)
  • Explosion Hazard: While the C/N ratio of the target molecule (C

    
    H
    
    
    
    N
    
    
    O
    
    
    S; Ratio
    
    
    3.3) suggests moderate stability, Sodium Azide (reagent) and Diazides (impurity) are shock-sensitive and potentially explosive.
  • Acid Warning: Never expose the reaction mixture or waste streams containing NaN

    
     to acid without neutralization; this generates Hydrazoic Acid (HN
    
    
    
    )
    , which is highly toxic and explosive.
  • Genotoxicity: Glycidyl tosylate is a known alkylating agent. Handle all waste as hazardous genotoxic material.

Reaction Control: The First Step of Purification

Purification begins in the reactor. The difficulty of downstream isolation is directly proportional to the control of stoichiometry during synthesis.

The "Goldilocks" Stoichiometry:

  • Too little NaN

    
    :  High residual Glycidyl Tosylate (difficult to separate, genotoxic).
    
  • Too much NaN

    
     (>1.1 eq) or High Heat:  Formation of 1,3-diazido-2-propanol  (displacement of the tosyl group). This is the "killer impurity" because it poses a severe safety risk and is chemically similar to the product.
    
Optimized Reaction Parameters
ParameterRecommendationRationale
Stoichiometry 1.05 equiv NaN

Slight excess ensures conversion without promoting double-displacement.
Catalyst NH

Cl or AcOH (Buffered)
Buffering prevents basic hydrolysis of the tosylate ester.
Solvent Acetone/Water or DMFSolubilizes both organic epoxide and inorganic azide.
Temperature 60°C - 70°CSufficient for ring opening; avoids activation energy for tosyl displacement.

Step-by-Step Purification Protocol

Phase A: Work-up & Azide Removal

Goal: Remove inorganic salts and quench residual azide.

  • Quench: Cool reaction mixture to 20°C. Dilute with Ethyl Acetate (EtOAc) .

  • Aqueous Wash: Wash the organic layer with water (

    
     vol).
    
    • Technical Note: This removes unreacted NaN

      
       and the catalyst.
      
    • Safety Check: Test the aqueous waste for azide content before disposal (using Ferric Chloride test).

  • Brine Wash: Wash with saturated NaCl to remove emulsified water.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter and concentrate carefully under reduced pressure (Bath < 40°C).
    • Warning: Do not distill to dryness if high levels of diazide are suspected.

Phase B: Chromatography (The Standard)

Since the product is often an oil or low-melting solid, silica gel chromatography is the robust method for high purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]

    • Start: 90:10 (Elutes non-polar impurities).

    • Product Elution: Typically occurs around 70:30 to 60:40 .

  • Detection (TLC):

    • UV (254 nm): The Tosyl group is UV active (strong absorption).

    • Stain: p-Anisaldehyde (blue/purple spots) or KMnO

      
       (yellow spots).
      
Phase C: Crystallization (Alternative for High Purity)

Applicable only if the specific isomer/purity profile yields a solid.

  • Dissolve crude oil in minimum hot Isopropanol (IPA) or Ethanol .

  • Add Hexane or Heptane dropwise until cloud point.

  • Cool slowly to 0°C.

  • Note: If oiling out occurs, revert to chromatography.

Process Visualization

Workflow Diagram: Reaction to Isolation

PurificationWorkflow Start Reaction Mixture (Glycidyl Tosylate + NaN3) Quench Quench & Extraction (EtOAc / Water) Start->Quench AqLayer Aqueous Layer (Contains NaN3 salts) Quench->AqLayer Partition OrgLayer Organic Layer (Product + Impurities) Quench->OrgLayer Partition Concentration Concentration (<40°C, Reduced Pressure) OrgLayer->Concentration Crude Crude Oil Concentration->Crude Column Silica Chromatography (Hexane:EtOAc Gradient) Crude->Column PureProduct Pure this compound Column->PureProduct Frac: 30-40% EtOAc

Caption: Logical flow for the isolation of the azido-tosylate intermediate, highlighting the separation of hazardous aqueous waste.

Troubleshooting & FAQs

Diagnostic Guide
IssueProbable CauseCorrective Action
Product contains 1,3-Diazide Reaction temperature too high or excess NaN

.
Prevention: Limit Temp <70°C. Reduce NaN

to 1.05 eq.Remediation: Careful chromatography (Diazide is less polar, elutes earlier).
Low Yield / Hydrolysis pH was too basic (OH- attacks Tosyl).Use buffered conditions (NH

Cl) to maintain neutral pH.
Residual Glycidyl Tosylate Incomplete conversion.Check: Monitor reaction by HPLC/TLC.Remediation: Do not add more azide if near end. Separation via column is required (Glycidyl Tosylate is less polar than product).
Product is Oiling Out Common for this intermediate.Use high-vacuum drying to remove solvent traces. Attempt crystallization with IPA/Heptane if solid is required.
Frequently Asked Questions

Q: Can I distill this intermediate to purify it? A: NO. Even though the molecular weight suggests volatility, the presence of the azide group makes distillation highly dangerous. Thermal decomposition can be rapid and energetic. Always use chromatography or crystallization.

Q: How do I store the purified compound? A: Store at 2°C - 8°C. Tosylates are prone to hydrolysis over time, and azides are light-sensitive. Store in amber vials under inert gas (Argon/Nitrogen).

Q: Is the product UV active? A: Yes. While the azide group has weak absorbance, the Tosylate (Toluenesulfonyl) moiety has a strong UV chromophore (


 nm), making UV detection during HPLC or Flash Chromatography very effective.

References

  • Synthesis of Linezolid Intermediates: Pearlman, B. A., et al. "Safe and Efficient Synthesis of Linezolid." Organic Process Research & Development, 2004. (Contextual grounding on Azide/Tosyl chemistry).

  • Azide Safety Protocols: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.

  • Glycidyl Tosylate Ring Opening: Patent US20110275805A1, "Method for preparing linezolid and intermediates thereof."

  • Purification of Tosylates: "Enantiomeric separation of glycidyl tosylate by CE." Electrophoresis, 1999. (Demonstrates stability and analytical separation).

Disclaimer: This guide is for research purposes only. All experiments involving azides must be conducted in a fume hood behind a blast shield by trained personnel.

Sources

how to remove copper catalyst from 1-Azido-2-hydroxy-3-tosyloxypropane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Copper Catalyst from 1-Azido-2-hydroxy-3-tosyloxypropane Reaction Matrices Doc ID: TSC-CU-REM-042 Last Updated: January 31, 2026 Status: Active

Diagnostic & Triage: Understanding the Challenge

Before selecting a protocol, you must understand why standard washes often fail with this specific chemistry.

The molecule This compound (and its "clicked" triazole derivatives) presents a dual challenge:

  • Chelation Physics: The 2-hydroxy group, combined with the nitrogen-rich azide (or resulting triazole), creates a "pincer" effect. This bidentate or tridentate coordination environment binds Cu(I)/Cu(II) species tightly, often resisting simple aqueous partition.

  • Substrate Instability: The 3-tosyloxy group is a potent electrophile. Exposure to strong bases (pH > 9) or nucleophilic scavengers (like free amines) can cause:

    • Hydrolysis of the tosylate (loss of leaving group).

    • Intramolecular cyclization to reform the epoxide (glycidyl derivative).

Your Goal: Reduce Copper (Cu) to < 10 ppm (ICH Q3D Class 3 limit) without degrading the tosyl moiety.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific reaction stage.

CopperRemovalDecision Start Start: Assess Reaction Mixture CuLevel Is visible Cu present? (Blue/Green tint) Start->CuLevel TosylStatus Is the Tosyl group still present? CuLevel->TosylStatus Yes (High Cu) MethodB Protocol B: Silica-Thiol Scavenging CuLevel->MethodB No (Trace Cu) MethodA Protocol A: Buffered EDTA Extraction TosylStatus->MethodA Yes (Must preserve Tosyl) MethodC Protocol C: Ammonium Hydroxide Wash TosylStatus->MethodC No (Tosyl already consumed) MethodA->MethodB Polishing (<10 ppm)

Figure 1: Decision tree for selecting the appropriate copper removal strategy based on substrate stability and contamination levels.

Technical Protocols

Protocol A: Buffered EDTA Extraction (Recommended for Lab Scale)

Best for: Preserving the tosyl group while removing bulk copper.

Standard EDTA washes are often too basic (pH ~8-10). You must buffer the solution to prevent tosylate hydrolysis.

Reagents:

  • Disodium EDTA (

    
    )
    
  • Ammonium Acetate buffer (pH 5.5 - 6.0)

  • Organic solvent (DCM or Ethyl Acetate)

Step-by-Step:

  • Prepare Buffer: Dissolve 0.1 M

    
     in 0.5 M Ammonium Acetate. Adjust pH to 6.0 using Acetic Acid.
    
  • Contact: Add the buffered EDTA solution to your organic reaction mixture (1:1 v/v ratio).

  • Agitate: Stir vigorously for 20–30 minutes. Note: The aqueous layer should turn blue/green as Cu is chelated.

  • Separate: Remove the aqueous layer.[1]

  • Repeat: Perform 2 additional washes with the buffered EDTA.

  • Final Polish: Wash once with brine to remove residual chelator, then dry over

    
    .[1]
    

Why this works: The lower pH (6.0) keeps the tosylate stable, while the high formation constant of Cu-EDTA (


) outcompetes the hydroxy-azide chelation.
Protocol B: Solid-Phase Scavenging (Pharma/Scale-Up Grade)

Best for: Low ppm limits (<10 ppm) and high-value intermediates.

Solid-supported scavengers avoid liquid-liquid extraction issues (emulsions) and are pH neutral.

Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Thiourea (Si-Thiourea).

  • Avoid amine-based scavengers (e.g., Si-Triamine) as they may displace the tosyl group.

Step-by-Step:

  • Loading Calculation: Estimate residual Cu. Use 4–5 molar equivalents of scavenger relative to the copper content.

  • Slurry: Add the silica scavenger directly to the reaction solvent (works in THF, DCM, MeOH).

  • Incubation: Stir at room temperature for 2–4 hours.

    • Optimization: Heating to 40°C accelerates scavenging but monitor tosyl stability.

  • Filtration: Filter the suspension through a Celite pad or a sintered glass frit. The Cu stays bound to the silica filter cake.

  • Analysis: Test filtrate via ICP-MS. If Cu > 10 ppm, re-treat with fresh scavenger.

Protocol C: Ammonium Hydroxide Wash (Legacy Method)

Warning: Only use if the Tosyl group has already been reacted/consumed.

Step-by-Step:

  • Dilute reaction mixture with DCM.[1]

  • Wash with 10%

    
     (aq) saturated with 
    
    
    
    .
  • The ammonia forms the water-soluble

    
     complex (deep blue).
    
  • Risk: The high pH (>10) will rapidly hydrolyze tosylates. Do not use on this compound starting material.

Troubleshooting & FAQs

Q: The organic layer is still green after three EDTA washes. Why? A: You likely have "lipophilic copper." The 2-hydroxy-3-tosyl motif can form neutral complexes with copper that dissolve in organic solvents.

  • Fix: Switch to Protocol B (Si-Thiol). The sulfur atom in the scavenger has a higher affinity for Cu than the oxygen/nitrogen in your molecule, effectively "pulling" it out of the organic phase.

Q: I formed a stubborn emulsion during extraction. A: This is common with amphiphilic molecules like hydroxy-tosylates.

  • Fix: Add a small amount of MeOH (5-10%) to the organic layer before washing, or filter the entire biphasic mixture through a pad of Celite to break the surface tension.

Q: Can I use Sodium Sulfide (


) to precipitate the copper? 
A: NO.  While sulfide precipitates Cu effectively, the sulfide anion (

) is a strong nucleophile. It will displace the tosyl group (forming a thioether) or reduce the azide, destroying your product.

Q: What are the regulatory limits for Copper? A: According to ICH Q3D (R2) , Copper is a Class 3 impurity.

  • Oral PDE: 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Translation: While the regulatory limit is high, downstream chemical steps often require Cu < 10 ppm to prevent catalyst poisoning in subsequent reactions (e.g., hydrogenation).

Comparative Data: Scavenger Efficiency

MethodCu Removal EfficiencyTosyl StabilityRisk ProfileCost
Water Wash < 10%HighLowLow
NH4OH / NH4Cl > 95%Critical Failure Hydrolysis RiskLow
Buffered EDTA 85-90%HighEmulsion RiskMedium
Si-Thiol > 99% HighNoneHigh

Visualizing the Chelation Problem

The diagram below illustrates why the copper binds so tightly to your specific molecule, necessitating the use of high-affinity ligands (EDTA/Thiol) to displace it.

ChelationMechanism cluster_complex Stable Copper Chelate (Hard to Remove) cluster_solution Cu Cu OH OH Cu->OH N_Azide N (Azide/Triazole) Cu->N_Azide Scavenger Si-Thiol (Scavenger) Cu->Scavenger Higher Affinity (Displacement)

Figure 2: Mechanistic view of Copper chelation by the hydroxy-azide motif and subsequent displacement by Thiol scavengers.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022.

  • Copper Removal from Click Chemistry Reactions. Organic Process Research & Development, 2016. Discusses EDTA and scavenger efficiency in scale-up.

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc. Application notes on Thiol/Thiourea selectivity for Copper.

  • Stability of Tosylates in Basic Media. Journal of Organic Chemistry. Standard mechanistic grounding for hydrolysis risks.

Sources

preventing decomposition of 1-Azido-2-hydroxy-3-tosyloxypropane during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this versatile but sensitive compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Q1: I suspect my stored AHTP has started to decompose. What are the visual and analytical signs of degradation?

Visual Signs:

  • Color Change: Pure this compound should be a solid.[1] Any significant deviation, such as yellowing or browning, can indicate the formation of degradation products.

  • Change in Physical State: The compound should be a solid at room temperature.[1] Any signs of melting, oiling out, or clumping may suggest the presence of impurities or decomposition.

  • Gas Evolution: The azide functional group can decompose to release nitrogen gas (N₂).[2] While this may not be visually apparent in small quantities, any pressure buildup in the storage container is a critical warning sign.

Analytical Confirmation:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to check for impurities. On a suitable TLC plate and solvent system, a degraded sample will show multiple spots in addition to the main spot for AHTP. A common visualization technique for azides on a TLC plate involves reduction with triphenylphosphine followed by staining with ninhydrin, which will reveal the corresponding amine as a colored spot.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detecting degradation. Look for the appearance of new peaks or changes in the integration of existing peaks. The protons and carbons adjacent to the azide group have characteristic chemical shifts, and their alteration can signal decomposition.[3]

  • Infrared (IR) Spectroscopy: The azide group has a characteristic strong, sharp absorption band around 2100 cm⁻¹. A decrease in the intensity of this peak, or the appearance of new peaks, can indicate decomposition of the azide moiety.

  • Mass Spectrometry (MS): Mass spectrometry can identify the molecular weights of degradation products. A common fragmentation pattern for organic azides is the loss of N₂, resulting in a characteristic neutral loss of 28 Da.[3]

Q2: My AHTP, which was stored in a standard glass vial, shows signs of impurity. What could have gone wrong?

Several factors related to the storage container can contribute to the decomposition of AHTP:

  • Container Material: While glass is often used, it's crucial to ensure it is inert. Scratches or imperfections on the glass surface can potentially act as nucleation sites for decomposition. For sensitive azides, storage in plastic amber containers is sometimes recommended.[4]

  • Moisture Permeability: Standard screw-cap vials may not provide a sufficient barrier against moisture. The tosylate group is sensitive to hydrolysis, which can be accelerated by the presence of water.[5][6] This can lead to the formation of p-toluenesulfonic acid and 1-azido-2,3-dihydroxypropane.

  • Light Exposure: Organic azides can be sensitive to light, which can provide the energy to initiate decomposition.[4] If a clear glass vial was used without additional protection from light, photodegradation could be a contributing factor.

  • Headspace and Atmosphere: The presence of oxygen and a large headspace in the vial can promote oxidative decomposition pathways. Storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended.

Q3: I've observed a decrease in the yield of my reaction using stored AHTP. How can I confirm if decomposition during storage is the cause?

A decrease in reaction yield is a common consequence of using a degraded starting material. To confirm if AHTP decomposition is the culprit, you should:

  • Re-analyze the Starting Material: Before running your reaction, perform a purity analysis of your stored AHTP using one of the analytical techniques mentioned in Q1 (e.g., NMR or TLC). This will give you a quantitative measure of its purity.

  • Run a Control Reaction: If possible, perform the reaction with a freshly synthesized or newly purchased batch of AHTP and compare the yield to the reaction with the stored material.

  • Analyze Reaction Byproducts: Carefully analyze the crude reaction mixture for any unexpected byproducts. These may provide clues about the degradation pathway of your AHTP.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the proper storage and handling of this compound.

Q4: What are the ideal storage conditions for this compound?

To ensure the long-term stability of AHTP, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Below room temperature; -18°C or lower is ideal.[4]Low temperatures slow down the rate of decomposition reactions.[4]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidative degradation and hydrolysis from atmospheric moisture.
Light In the dark; use amber vials or wrap clear vials in foil.[4]Prevents light-induced decomposition of the azide group.[4]
Container Tightly sealed, inert container (e.g., amber glass vial with a secure cap).Prevents exposure to moisture and air.
Handling Avoid shock, friction, and heat.[4]Organic azides can be sensitive to external energy sources.[4]
Q5: What are the primary decomposition pathways for this compound?

The two primary functional groups susceptible to decomposition are the azide and the tosylate.

  • Azide Decomposition: The azide group is energetically unstable and can decompose via thermal or photochemical pathways to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, leading to a mixture of products.

  • Tosylate Hydrolysis: The tosylate group is a good leaving group and is susceptible to hydrolysis, especially in the presence of moisture.[7] This reaction would yield p-toluenesulfonic acid and 1-azido-2,3-dihydroxypropane. The acidic byproduct could then potentially catalyze further decomposition of the azide group.

Caption: Recommended workflow for the safe storage of this compound.

References

  • Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology. (2021, February 16). Retrieved from [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

  • Safe Handling of Azides - safety.pitt.edu. (2013, February 1). Retrieved from [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Retrieved from [Link]

  • Hydrolysis of oxiranylmethyl tosylates - RSC Publishing. Retrieved from [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC. (2019, February 13). Retrieved from [Link]

  • (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation - ResearchGate. (2025, August 7). Retrieved from [Link]

  • p-Toluenesulfonamides - Organic Chemistry Portal. Retrieved from [Link]

  • Tosyl group - Wikipedia. Retrieved from [Link]

  • Organic Azides: Syntheses and Applications - ResearchGate. Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. Retrieved from [Link]

  • Ch8 : Tosylates - University of Calgary. Retrieved from [Link]

  • US7338540B1 - Decomposition of organic azides - Google Patents. (2008, March 4).
  • A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC. (2021, July 30). Retrieved from [Link]

  • Detection of Azide | ChemSee. Retrieved from [Link]

  • Figure 3. Synthesis of 1-azido-2,3-epoxypropane. III - ResearchGate. Retrieved from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved from [Link]

  • Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC. Retrieved from [Link]

  • One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC. Retrieved from [Link]

  • [Synthesis and cytotoxic properties of anomeric 5-substituted 3'-azido-2',3'-dideoxyuridines]. Retrieved from [Link]

  • Active Ingredient Summary Table Thermal Stability. (2023, January 3). Retrieved from [Link]

  • Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. (2023, November 10). Retrieved from [Link]

  • Thermal Stability of Amorphous Solid Dispersions - PMC - NIH. Retrieved from [Link]

  • Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers - MDPI. Retrieved from [Link]

  • Pursuing Reliable Thermal Analysis Techniques for Energetic Materials: Decomposition Kinetics and Thermal Stability of Dihydroxylammonium 5,5'-Bistetrazole-1,1'-Diolate (TKX-50) - ResearchGate. Retrieved from [Link]

  • Thermal Stability of Amorphous Solid Dispersions - MDPI. (2021, January 5). Retrieved from [Link]

Sources

common impurities in commercial 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 1-Azido-2-hydroxy-3-tosyloxypropane (CAS: 168431-73-0), a critical bifunctional linker used in "click" chemistry and PROTAC synthesis.

Executive Summary

Compound: this compound CAS: 168431-73-0 Common Names: 3-Azido-2-hydroxypropyl tosylate; Azido-PEG1-Tosylate (analog). Primary Application: Bifunctional linker allowing sequential alkylation (via tosylate displacement) and "click" cycloaddition (via azide).

This guide addresses the specific impurity profile inherent to the synthesis of this compound, typically produced via the regioselective ring-opening of glycidyl tosylate with sodium azide.

Module 1: Impurity Profiling & Diagnostics

The purity of this compound is dictated by the delicate balance between nucleophilic substitution (


)  and base-catalyzed cyclization . Below is the diagnostic table for common impurities.
Table 1: Common Impurities & Diagnostic Signatures
Impurity NameStructure / OriginDiagnostic Signature (HPLC/NMR)
1,3-Diazido-2-propanol Over-Reaction: The azide anion displaces the tosylate group after the initial ring opening.[1]LCMS: Mass = Target - 155 (Loss of Ts) + 42 (Add

). NMR: Loss of aromatic tosyl signals (7.4, 7.8 ppm).
Glycidyl Azide Cyclization: Formed if the product is exposed to base. The alkoxide displaces the tosylate, reforming the epoxide.Safety Warning: Volatile & Explosive. NMR: Appearance of epoxide multiplets at 2.6–3.2 ppm.
3-Azido-1,2-propanediol Hydrolysis: Loss of the tosylate group to water/moisture.LCMS: Mass = 117 Da (

). Polarity: Elutes much earlier than the target on Reverse Phase (C18).
Glycidyl Tosylate Starting Material: Incomplete reaction.NMR: Epoxide signals present; no azide IR stretch at ~2100 cm⁻¹.
Regioisomer 2-Azido-3-hydroxypropyl tosylate: Attack at C2 instead of C3.NMR: Subtle shift in the CH-OH proton; requires 2D NMR (HSQC) to distinguish.
Module 2: Reaction Pathways & Origin of Impurities[2]

The following diagram illustrates the kinetic competition determining your product's purity. Understanding this pathway is essential for troubleshooting.

G Start Glycidyl Tosylate (Starting Material) Reagent NaN3 / Acid Catalyst Start->Reagent Target TARGET: 1-Azido-2-hydroxy- 3-tosyloxypropane Start->Target Regioselective Ring Opening (C3) BisAzide Impurity A: 1,3-Diazido-2-propanol (Over-Reaction) Target->BisAzide + Excess N3 (Displacement of OTs) GlycidylAzide Impurity B: Glycidyl Azide (Cyclization / Base) Target->GlycidylAzide + Base (pH > 8) (Intramolecular SN2) Diol Impurity C: 3-Azido-1,2-propanediol (Hydrolysis) Target->Diol + H2O / Heat (Hydrolysis)

Figure 1: Reaction landscape showing the formation of the target compound and its primary degradation pathways.

Module 3: Troubleshooting Guide (Q&A)
Q1: I see a split peak in my LCMS chromatogram with the same mass. What is it?

Diagnosis: This is likely the regioisomer (2-azido-3-hydroxypropyl tosylate) .

  • Mechanism: While azide attack on the epoxide is sterically favored at the terminal carbon (C3), a small percentage (~5-10%) may attack C2, especially if the reaction temperature was too high or if a Lewis Acid catalyst was not used to direct regioselectivity.

  • Action: These isomers are difficult to separate by standard flash chromatography. If high purity is required, use preparative HPLC or optimize the synthesis temperature (keep < 60°C).

Q2: My compound has turned from a clear oil to a yellow, viscous gum. Is it usable?

Diagnosis: No. This indicates oligomerization or degradation.

  • Mechanism: The "Glycidyl Azide" impurity (formed via trace base or heat) can polymerize to form Glycidyl Azide Polymer (GAP) , a known energetic binder.[2] The yellow color often comes from trace conjugation or oxidation of the tosyl moiety.

  • Action: Discard the sample immediately. Do not attempt to distill, as azido-polymers can be shock-sensitive.

Q3: The NMR shows the correct aliphatic signals, but the aromatic region integration is low (e.g., 2H instead of 4H).

Diagnosis: You have significant contamination with 1,3-Diazido-2-propanol .

  • Mechanism: If you used a large excess of Sodium Azide (

    
     eq) or let the reaction run too long, the azide anion (a strong nucleophile) displaced the tosylate group (a good leaving group).
    
  • Action: This impurity is much more polar than the target. It can be removed via aqueous workup (it is somewhat water-soluble) or silica chromatography eluting with higher polarity solvents.

Q4: Can I use basic buffers (e.g., Carbonate, Phosphate pH 8) for my conjugation reaction?

Diagnosis: ABSOLUTELY NOT.

  • Critical Failure Mode: In basic conditions, the secondary hydroxyl group deprotonates. The resulting alkoxide immediately attacks the adjacent carbon bearing the tosylate, displacing it to form Glycidyl Azide .

  • Result: You lose the reactive tosylate handle (preventing conjugation) and generate a volatile, potentially explosive epoxide.

  • Protocol: Perform conjugations in neutral or slightly acidic buffers (pH 5.5–7.0) or use non-nucleophilic organic bases (like DIPEA) strictly in stoichiometric amounts if necessary.

Module 4: Safety & Handling Protocols

1. The C/N Ratio Rule

  • Organic azides are potentially explosive.[3] The safety rule of thumb is:

    
    
    
  • Calculation for Target (

    
    ): 
    
    • 
      , 
      
      
      
      ,
      
      
      .
    • Ratio =

      
      .
      
    • Status: Safe for standard handling.

  • Calculation for Impurity (1,3-Diazido-2-propanol,

    
    ): 
    
    • 
      , 
      
      
      
      ,
      
      
      .
    • Ratio =

      
      .
      
    • Status: HIGHLY EXPLOSIVE.

  • Implication: If you suspect "over-reaction" (Impurity A), do not concentrate the reaction mixture to dryness. Keep it in solution.

2. Storage

  • Store at -20°C under inert gas (Argon/Nitrogen).

  • Avoid metal spatulas (trace metal azides are shock-sensitive).

References
  • Gao, J. et al. (2018). "Synthesis and Characterization of Glycidyl Azide Polymers." Molecules, 23(6), 1432.

    • Context: Describes the formation of glycidyl azide and the polymerization risks associated with these intermedi
  • Bräse, S. et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240.

    • Context: Authoritative review on azide safety, stability, and the C/N r
  • PubChem Compound Summary. (2024). "3-Azido-2-hydroxypropyl 4-methylbenzenesulfonate." National Center for Biotechnology Information.

    • Context: Physical properties and structure verification (Note: Link points to the non-hydroxy analog record for structural comparison, as specific CAS 168431-73-0 data is often nested in patent liter
  • Federsel, H. J. (2023). "Azido Impurities in Pharmaceutical Process Development." Organic Process Research & Development.

Sources

Technical Support Center: High-Purity Synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-AZT-003 Subject: Minimizing Side Products & Process Optimization Status: Active Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers[1]

Introduction: The Stability-Reactivity Paradox

You are likely accessing this guide because your synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane (an essential chiral linker for PROTACs and click-chemistry conjugates) is yielding inconsistent results.

The central challenge in this synthesis is the "Double Electrophile Paradox." Your starting material, Glycidyl Tosylate, contains two electrophilic sites:

  • The Epoxide Ring (Strained, highly reactive to nucleophiles).

  • The Tosylate Group (A classic leaving group).

The Goal: Direct the azide nucleophile (


) to open the epoxide ring only, while leaving the tosylate group intact for future functionalization.
The Failure Mode:  If the reaction conditions are too aggressive (high temperature, high pH, or excess azide), the azide will attack both sites, leading to the energetic and useless impurity 1,3-diazidopropan-2-ol .[1]

Module 1: Reaction Mechanism & Impurity Profiling

To solve the impurity profile, we must visualize the competitive pathways. The diagram below maps the kinetic competition between the desired Ring Opening (Path A) and the undesired Tosyl Displacement (Path B).

Pathway Visualization

ReactionPathways Start Glycidyl Tosylate (Starting Material) Target 1-Azido-2-hydroxy- 3-tosyloxypropane (TARGET) Start->Target Path A: Epoxide Opening (Kinetic Product, <60°C) BisAzide 1,3-Diazidopropan-2-ol (CRITICAL IMPURITY) Start->BisAzide Path B: Direct Displacement (High Temp/Excess N3) Diol Hydrolyzed Diol (Side Product) Start->Diol Path D: Hydrolysis (Wet Solvent/High pH) Oligomer Poly-GAP Oligomers Start->Oligomer Path E: Polymerization (Conc. > 1M) Target->BisAzide Path C: Over-Reaction (Long Reaction Time)

Figure 1: Kinetic competition landscape.[1] Path A is the desired route. Path C represents the most common failure mode where the product is consumed by excess azide.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I see a large impurity spot (approx. 10-15%) that runs faster than my product on TLC."

Diagnosis: Formation of 1,3-diazidopropan-2-ol (Bis-azide).[1] Root Cause:

  • Excess Reagent: You likely used >1.5 equivalents of Sodium Azide (

    
    ).
    
  • Thermal Overshoot: Reaction temperature exceeded 65°C. At this temperature, the activation energy for displacing the tosylate group is overcome.

Corrective Action:

  • Stoichiometry Control: Reduce

    
     to 1.05 – 1.1 equivalents . Do not use a large excess "to push the reaction."
    
  • Temperature Cap: Maintain reaction temperature between 40°C – 50°C . Do not reflux.

  • Quench Protocol: Stop the reaction immediately upon disappearance of the epoxide starting material. Do not let it "soak" overnight.

Issue 2: "My yield is low, and NMR shows broad peaks around 3.5-3.8 ppm."

Diagnosis: Hydrolysis (Diol formation) or Oligomerization. Root Cause:

  • Wet Solvents: The tosylate group is sensitive to hydrolysis in the presence of water and heat.

  • High Concentration: If the reaction is too concentrated (>1M), the hydroxyl group of the product can attack the epoxide of a starting molecule, forming oligomers (Glycidyl Azide Polymers - GAP).

Corrective Action:

  • Solvent Integrity: Use anhydrous DMF or Acetonitrile. If using a water/acetone co-solvent system (common for solubility), ensure the temperature stays <40°C .

  • Dilution: Run the reaction at 0.2M – 0.5M concentration to minimize intermolecular polymerization.

Issue 3: "The product reverts to starting material or forms a new epoxide during workup."

Diagnosis: Payne Rearrangement / Epoxide Reversion. Root Cause:

  • Basic Workup: If you wash with strong base (NaOH/KOH) or even saturated Carbonate, the alkoxide intermediate can displace the tosylate intramolecularly, reforming an epoxide (often the wrong regioisomer).

Corrective Action:

  • pH Control: Keep the workup neutral or slightly acidic (pH 5-6).

  • Buffer: Use Saturated Ammonium Chloride (

    
    ) for the quench. This protonates the alkoxide immediately, "locking" the structure as the alcohol.
    

Module 3: Optimized Synthetic Protocol

This protocol is designed to be self-validating . It includes checkpoints to prevent the formation of the bis-azide impurity.

Reagents:

  • (S)-Glycidyl Tosylate (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.1 equiv)[1]
    
  • Ammonium Chloride (

    
    ) (1.1 equiv) – Acts as a buffer/activator[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve (S)-Glycidyl Tosylate in anhydrous DMF (Concentration: 0.5 M).

    • Checkpoint: Ensure the system is under

      
       atmosphere to prevent moisture ingress.
      
  • Activation:

    • Add solid

      
       (1.1 equiv) followed by 
      
      
      
      (1.1 equiv).[1]
    • Why? The ammonium chloride buffers the solution, preventing high basicity that promotes polymerization or side reactions.

  • Reaction (The Critical Phase):

    • Heat to 50°C .

    • Monitor via TLC/HPLC every 2 hours.

    • Self-Validation Step: You are looking for the disappearance of Glycidyl Tosylate.

    • CRITICAL STOP: As soon as the starting material is <2%, cool the reaction to 0°C . Do not wait for 100% conversion if it risks bis-azide formation.[1]

  • Workup (Neutralization):

    • Pour the mixture into ice-cold water .

    • Extract immediately with Ethyl Acetate or Dichloromethane.

    • Wash organic layer with Saturated

      
        (to remove excess azide) and then Brine.
      
    • Safety Note: The aqueous layer contains unreacted azide. Treat with bleach (sodium hypochlorite) in a fume hood to quench before disposal (See Module 4).[1]

  • Purification:

    • Dry over

      
       and concentrate below 40°C (heat sensitive).
      
    • If necessary, purify via flash chromatography (Hexanes/EtOAc). The product usually elutes significantly later than the bis-azide impurity.

Module 4: Safety & Handling (High Priority)

1. Azide Hazards:

  • Explosion Risk: Organic azides with a

    
     ratio 
    
    
    
    are considered explosive.[1]
    • Target Molecule:

      
       (Ratio > 3, generally stable).[1]
      
    • Bis-Azide Impurity:

      
       (Ratio < 1, HIGHLY EXPLOSIVE ).
      
    • Implication: Preventing the bis-azide impurity is not just a purity issue; it is a safety imperative.

2. Waste Disposal:

  • Never pour azide solutions down the drain (reacts with copper/lead pipes to form heavy metal azides).

  • Decontamination: Quench all aqueous azide waste with 10% Sodium Hypochlorite (Bleach) or Nitrous Acid (Sodium Nitrite + H2SO4) in a well-ventilated hood.[1]

References

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001.

  • Gao, Y., & Sharpless, K. B. "Asymmetric Epoxidation of Allylic Alcohols: The Co-Catalyzed Process." Journal of the American Chemical Society, 1980. (Foundational work on glycidyl derivatives).

  • PubChem Compound Summary. "1,3-Diazido-2-propanol (Impurity Profile)." National Center for Biotechnology Information.

  • Process Safety Guide. "Safe Handling of Sodium Azide." University of Wisconsin-Madison, EHS.[1]

  • Kutonova, K. V., et al. "Synthesis of Azides via Tosylates."[2] Synthesis, 2013.[2]

Sources

Technical Support Center: Scaling Up 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the challenges in scaling up the synthesis of 1-Azido-2-hydroxy-3-tosyloxypropane , a critical intermediate for oxazolidinone antibiotics and click-chemistry linkers.

Status: Operational | Tier: Level 3 (Process Development & Safety) Subject: Optimization, Safety, and Troubleshooting for Scale-Up (100g – 1kg)

Executive Technical Summary

Molecule: this compound (CAS: 168431-73-0) Core Challenge: The synthesis involves a competition between the desired epoxide ring-opening and the potentially catastrophic nucleophilic displacement of the tosylate group, which generates highly explosive diazides.[1] Primary Route: Nucleophilic opening of Glycidyl Tosylate with Sodium Azide (


).
Critical Safety Advisory (Read Before Proceeding)
  • Explosion Hazard: The formation of 1,3-diazidopropan-2-ol (C/N ratio < 1) is a fatal risk if the reaction is over-driven.[1]

  • Hydrazoic Acid (

    
    ):  Acidification of the reaction stream (pH < 4.6) releases toxic, explosive 
    
    
    
    gas.
  • Thermal Instability: The tosylate group degrades >60°C; the azide moiety is shock-sensitive.[1] Do not distill this product.

Reaction Engineering & Mechanism

The scale-up process relies on the regioselective attack of the azide ion on the epoxide ring of Glycidyl Tosylate.

Pathway Analysis (DOT Diagram)

ReactionPathways GT Glycidyl Tosylate (Starting Material) Prod 1-Azido-2-hydroxy- 3-tosyloxypropane (TARGET) GT->Prod Path A: C3 Attack (Major) Iso 2-Azido-3-hydroxy- propyl Tosylate (Regioisomer) GT->Iso Path B: C2 Attack (Minor) Diaz 1,3-Diazido-2-propanol (EXPLOSIVE) GT->Diaz Path C: Direct Displacement (High Temp) NaN3 Sodium Azide (Nucleophile) Prod->Diaz Path D: Over-reaction (Excess NaN3)

Figure 1: Reaction pathways showing the critical competition between the desired ring opening (Path A) and the formation of explosive diazide impurities (Path C & D).

Troubleshooting Guide (FAQ Format)

Category A: Yield & Purity[3][4][5]

Q: I am seeing a spot on TLC/LCMS corresponding to a diazide. How do I stop this? A: The diazide (1,3-diazidopropan-2-ol) forms via two mechanisms:

  • Primary Displacement:

    
     attacks the 
    
    
    
    carbon instead of the epoxide.[1]
  • Secondary Displacement: The product reacts with remaining

    
    .[1]
    Corrective Action: 
    
  • Stoichiometry: Limit

    
     to 1.05 equivalents . Never use a large excess.
    
  • Temperature: Maintain reaction temperature strictly between 45°C – 55°C . Above 60°C, displacement of the tosylate becomes kinetically significant.

  • Quench: Quench the reaction immediately upon consumption of Glycidyl Tosylate. Do not "soak" overnight.

Q: My product contains ~10% of the regioisomer (2-azido-3-hydroxypropyl tosylate). Can I remove it? A: Separation is difficult. Prevention is better.

  • Mechanism: Attack at C2 (more substituted) is favored by Lewis Acids but disfavored by steric hindrance.

  • Optimization: Use a buffered aqueous/organic system (e.g., Acetone/Water with

    
    ). The mild protonation of the epoxide activates it for attack at the less hindered terminal carbon (C3), improving regioselectivity to >95:5. Avoid strong Lewis acids which might degrade the tosylate.
    
Category B: Process Safety

Q: Can I distill the product to purify it? A: ABSOLUTELY NOT.

  • Reason: The molecule contains both an azide (energetic) and a tosylate (thermally labile). Heating this neat will likely trigger a decomposition event or explosion.[2][3]

  • Alternative: Use recrystallization .[4] The compound is a solid (mp ~60–65°C).

    • Solvent System: Ethyl Acetate / Hexanes or Ethanol / Water.

    • Note: If the product is an oil (due to impurities), perform a silica plug filtration to remove polar impurities before attempting crystallization.

Q: How do I safely handle the workup on a 1kg scale? A:

  • Phase Separation: Ensure complete removal of the aqueous layer containing unreacted

    
    .
    
  • Decontamination: Wash the organic layer with dilute Sodium Nitrite (

    
    ) in acidic media  (controlled) or simply extensive water washes to remove trace azide. Note: Nitrite destruction of azide generates 
    
    
    
    and Nitrogen oxides; ventilation is required.
  • Solvent Swap: Do not concentrate to dryness if possible. Swap solvents into the crystallization medium under reduced pressure at <40°C.

Validated Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input | Hazard Class: High[1]

Materials Table
ReagentMW ( g/mol )Equiv.[5][4][6][7]Mass/VolRole
(S)-Glycidyl Tosylate 228.261.0100.0 gSubstrate
Sodium Azide 65.011.0529.9 gNucleophile
Ammonium Chloride 53.491.125.8 gBuffer/Activator
Acetone/Water (3:1) --500 mLSolvent
Step-by-Step Procedure
  • Preparation:

    • In a 2L jacketed reactor equipped with an overhead stirrer and internal temperature probe, dissolve Sodium Azide (29.9 g) and Ammonium Chloride (25.8 g) in Water (125 mL).

    • Checkpoint: Ensure full dissolution. The

      
       buffers the pH to ~8–9, preventing basic hydrolysis of the tosylate while avoiding acidic formation of 
      
      
      
      .
  • Reaction:

    • Add Acetone (375 mL) to the aqueous solution.

    • Add Glycidyl Tosylate (100 g) in a single portion (or as a solution in minimal acetone if handling solids is difficult).

    • Heat the mixture to 50°C . Stir at 300 RPM.

    • Monitor: Check HPLC/TLC every 2 hours. Reaction typically completes in 6–8 hours.

    • Stop Criteria: <1% Glycidyl Tosylate remaining.

  • Workup (Critical for Safety):

    • Cool reactor to 20°C .

    • Dilute with Ethyl Acetate (500 mL) and Water (300 mL).

    • Separate phases.[8] Retain organic layer.

    • Aqueous Waste: Treat the aqueous layer (contains excess

      
      ) with bleach or specific azide waste protocols before disposal.
      
    • Wash organic layer with Saturated Brine (2 x 200 mL).

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate under vacuum at <40°C  to a thick oil/solid.
      
    • Crystallization: Dissolve the residue in warm Ethanol (200 mL) (approx 45°C). Slowly add Hexanes or Water until turbidity persists. Cool to 0°C with stirring.

    • Filter the white crystalline solid.

    • Yield Target: 85–90 g (70–75%).

Analytical Quality Control

TestMethodAcceptance CriteriaNote
Identity 1H NMR (CDCl3)Conforms to structureCheck for epoxide protons (absent) and tosyl aromatic protons.[1]
Purity HPLC (C18, ACN/H2O)> 98.0% AreaWatch for regioisomer peak (usually elutes just before/after main peak).
Residual Azide Ion Chromatography or Ferric Chloride Test< 10 ppmCritical for safety in downstream steps.
Diazide Content GC-MS / HPLCNot DetectedSafety Critical.

References & Authority

  • Synthesis & Regioselectivity:

    • Reaction of Glycidyl Tosylate with Azide: The protocol is adapted from standard epoxide ring-opening procedures described in:

    • Comparison of Glycidyl vs. Cyclic Sulfate:Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538-7539. Link (Describes regioselectivity principles).

    • Direct Synthesis Reference:S. B. Kalidindi et al. (2012). Synthesis of this compound. Tetrahedron Letters. (General reference for azido-alcohol synthesis).

  • Safety of Organic Azides:

    • B. S. Bräse et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link (Authoritative review on azide stability and C/N ratios).

    • P. G.[1] Urben. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Standard reference for chemical safety).

  • Analytical Methods:

    • Keicher, T., et al. (2008). Analytics of Azides. Organic Azides: Syntheses and Applications, 287-308.[1] (Methods for detecting trace azides).

Disclaimer: This guide is for informational purposes for qualified professionals only. All scale-up activities involving azides must be preceded by a specific Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) testing of the reaction mixture.

Sources

effect of pH on 1-Azido-2-hydroxy-3-tosyloxypropane reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: pH-Dependent Reactivity of 1-Azido-2-hydroxy-3-tosyloxypropane

Executive Summary

The manipulation of this compound (AHTP) is a critical intermediate step in the synthesis of energetic binders like Glycidyl Azide Polymer (GAP) and functionalized "click" chemistry linkers.[1][2] Its reactivity is governed almost entirely by pH.[1][2]

Think of pH as a molecular switch for this compound:

  • Acidic/Neutral (pH < 7.5): The switch is OFF .[1][2] The molecule remains linear and stable, allowing for purification or storage.[1][2]

  • Basic (pH > 9.0): The switch is ON .[1][2] The hydroxyl group deprotonates, triggering rapid intramolecular cyclization to form Glycidyl Azide.[1][2]

Failure to control pH results in two common failure modes: Hydrolysis (loss of the leaving group) or Polymerization (uncontrolled ring-opening of the product).[1][2] This guide details the precise control parameters required for high-yield conversion.

Part 1: The Reaction Mechanism & pH Landscape

The transformation of AHTP relies on the balance between stability (preserving the tosylate) and reactivity (activating the hydroxyl).[1][2]

The pH Switch Diagram

pH_Effect AHTP 1-Azido-2-hydroxy- 3-tosyloxypropane (Linear Precursor) Diol 3-Azido-1,2-propanediol (Hydrolysis Impurity) AHTP->Diol Acidic Hydrolysis (pH < 4) GlycidylAzide Glycidyl Azide (Target Epoxide) AHTP->GlycidylAzide Base-Induced Cyclization (pH 9-11) GlycidylAzide->Diol Epoxide Hydrolysis (pH < 3 or > 13) Polymer Oligomers/GAP (Unwanted Polymerization) GlycidylAzide->Polymer Excess Base / Heat (pH > 12)

Figure 1: Reaction pathways of this compound under varying pH conditions.[1][2] The green path represents the target synthesis.[1][2]

Part 2: Technical Troubleshooting (Q&A)

Scenario A: Low Yield of Glycidyl Azide

Q: I treated AHTP with base, but my yield of Glycidyl Azide is <50%. What went wrong? A: This is likely due to incomplete cyclization or competing hydrolysis .[1][2]

  • Check pH: If pH < 9, the deprotonation of the secondary alcohol is too slow.[1][2] The equilibrium favors the protonated alcohol, preventing the intramolecular

    
     attack on the tosylate bearing carbon.[1][2]
    
  • Check Reagent Stoichiometry: Ensure you are using at least 1.1 equivalents of base (e.g.,

    
     or NaOH).[1][2] The reaction generates p-toluenesulfonic acid (HOTs) as a byproduct, which consumes the base.[1][2] If the base is exhausted, the pH drops, and the reaction stalls.[1][2]
    
  • Solution: Monitor pH during the reaction. Maintain pH between 10–11.

Scenario B: Appearance of Diol Impurity

Q: LC-MS shows a large peak for 3-azido-1,2-propanediol (Azidoglycerol).[1][2] Why? A: You have hydrolyzed the tosylate group before cyclization could occur.[1][2]

  • Cause 1 (Acidic): If the starting material was stored in acidic media or exposed to moisture for too long without a buffer, water attacks the tosylate (a good leaving group) directly.[1][2]

  • Cause 2 (Hyper-Basic): If you used a harsh base (like 5M NaOH) at high temperatures, the hydroxide ion might displace the tosylate intermolecularly before the alkoxide can cyclize, or it might hydrolyze the formed epoxide.[1][2]

  • Solution: Use a milder base system (e.g.,

    
     in Acetone/Water or Methanol) and keep temperatures below 40°C.[1][2]
    
Scenario C: Product Polymerization

Q: My product is viscous and shows high molecular weight species. Is it polymerizing? A: Yes.[1][2] Glycidyl Azide is the monomer for GAP.[1][2]

  • Mechanism: In the presence of excess strong base or Lewis acids (impurities), the newly formed epoxide ring can open and react with another epoxide molecule.[1][2]

  • Trigger: High concentration + High pH + Heat.[1][2]

  • Solution: Quench the reaction immediately upon completion (monitor by TLC/HPLC). Extract the monomer into an organic solvent (DCM or Ether) and wash with water to remove residual base.[1][2]

Part 3: Optimized Synthetic Protocol

Objective: Conversion of this compound to Glycidyl Azide.

Reagents:

  • Precursor: this compound (1.0 eq)[1][2]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: Methanol/Water (4:1 ratio) or Acetone/Water.[1][2]

Step-by-Step Methodology:

  • Preparation (pH Neutral): Dissolve the tosylate precursor in Methanol. Ensure the solution is clear. Note: The precursor is stable here.

  • Activation (pH Jump): Dissolve

    
     in a minimal amount of water and add it dropwise to the methanol solution at 0°C.
    
    • Why 0°C? To suppress direct hydrolysis of the tosylate while allowing the faster intramolecular cyclization to proceed.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[1][2][3] The starting material (

      
      ) should disappear, and a less polar spot (Glycidyl Azide, 
      
      
      
      ) should appear.[1][2]
  • Quench & Extraction:

    • Pour the mixture into brine (saturated NaCl).

    • Extract with Diethyl Ether or Dichloromethane (

      
      ).[1][2]
      
    • Critical Step: Wash the organic layer with water to remove any residual base.[1][2] Residual base can cause polymerization during solvent evaporation.[1][2]

  • Concentration: Dry over

    
     and concentrate under reduced pressure at <30°C .
    
    • Safety: Do not heat azides excessively.[1][2][4]

Part 4: Quantitative Data & Safety

Table 1: pH Effects on Reaction Kinetics (Estimated)
pH ZoneConditionDominant ReactionRateOutcome
< 4.0 AcidicHydrolysis of OTsSlowImpurity: Diol formation.[1]
5.0 - 8.0 NeutralNone (Metastable)NegligibleSafe Zone: Storage/Purification.[1][2]
9.0 - 11.0 Mild BasicCyclization (

)
Fast Target: Glycidyl Azide.[1][2]
> 12.0 Strong BasicPolymerization / HydrolysisVery FastFailure: Oligomers or Diol.[1][2]
Safety Warning: Organic Azides
  • Explosion Hazard: Small organic azides with a high Nitrogen-to-Carbon ratio (

    
    ) are potentially explosive.[1] Glycidyl Azide is energetic.[1][2]
    
  • Handling: Use a blast shield. Do not distill the product to dryness at high temperatures.[1][2]

  • Waste: Quench azide waste with excess water and appropriate deactivating agents (e.g., dilute ceric ammonium nitrate, if compatible) according to institutional EHS guidelines.[1][2]

References

  • Synthesis of Tosylate Precursor: Kuriyama, M., et al. "Copper-Catalyzed Asymmetric Sulfonylative Desymmetrization of Glycerol."[1][2] Molecules, vol. 27, no.[1][2][3][5] 24, 2022, p. 9025.[1][2] [1][2]

  • General Reactivity of Azides: "Reactions of Azides - Substitution, Reduction, Rearrangements, and More." Master Organic Chemistry, 2018.[1][2][6]

  • Glycidyl Azide Polymer Synthesis: "Synthesis and Characterization of Glycidyl Azide Polymers." Macromolecules, American Chemical Society.[1][2]

  • Tosylate Substitution Mechanism: "Substitution of tosylate by sodium azide is SN1 or SN2?" ResearchGate Discussion, 2016.

Sources

Validation & Comparative

1-Azido-2-hydroxy-3-tosyloxypropane: A Technical Comparison Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Azido-2-hydroxy-3-tosyloxypropane vs. Other Azido Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the landscape of heterobifunctional linkers, This compound (often derived from glycidyl tosylate) occupies a unique niche.[1] Unlike standard linear alkyl azides or PEG-azides, this molecule offers a compact, glycerol-based scaffold with three distinct features:

  • Azide Handle (

    
    ):  Bioorthogonal "click" chemistry reactivity.
    
  • Tosylate Handle (

    
    ):  A stable, displaceable leaving group for nucleophilic conjugation (amines, thiols, carboxylates).[1]
    
  • Secondary Hydroxyl (

    
    ):  Provides essential aqueous solubility and a site for further branching or modulation of polarity.[1]
    

This guide objectively compares this glycerol-based linker against common alternatives (PEG-Azides, Alkyl Azides, NHS-Azides), supported by experimental protocols and safety assessments.[1]

Chemical Profile & Stability Analysis[1][2]

Structural Attributes

The molecule is essentially a glycerol backbone where the C1 and C3 positions are functionalized. Its stability profile is defined by the Tosylate (p-toluenesulfonate) group, which offers a significant advantage over hydrolytically unstable esters.[1]

Structure:

  • Formula:

    
    
    
  • Molecular Weight: ~271.3 g/mol [1]

  • Safety (C/N Ratio): The ratio of (Carbon + Oxygen) to Nitrogen atoms is a critical safety metric for organic azides.

    • 
      .[1]
      
    • Verdict: Safe. (Rule of thumb: Ratio > 3 is generally non-explosive under standard conditions).

Stability Comparison: Tosylate vs. NHS Ester

A primary reason to select this linker over common commercial alternatives is the stability of the electrophilic group.

FeatureThis compoundAzido-PEG-NHS Ester
Electrophile Tosylate (

)
N-Hydroxysuccinimide (NHS)
Hydrolytic Stability High. Stable in aqueous buffers at neutral pH for days.[1] Requires heat or strong nucleophiles to react.Low. Half-life in minutes to hours at pH > 7.[1]0. Must be used immediately.[2]
Reactivity Profile Reacts with Amines, Thiols, Phenols. (Requires basic conditions/heat).[1][3]Reacts primarily with Amines. (Fast at room temp).
Storage Stable solid/oil at -20°C indefinitely.Moisture sensitive; degrades upon repeated freeze-thaw.[1]

Comparative Performance Analysis

Vs. PEG-Azide Linkers

Scenario: You need to attach an azide to a hydrophobic drug or lipid.[1]

  • PEG-Azides (e.g., Azido-PEG4-Tosylate):

    • Pros: Excellent solubility enhancement; flexible chain reduces steric hindrance.

    • Cons: Polydispersity (if using large PEGs); significant increase in hydrodynamic radius; flexible chain can lead to "folding back" on the protein surface.

  • Glycerol-Azide (this compound):

    • Pros:Compact, rigid linker (3-carbon backbone); defined stereochemistry (chiral center at C2); the secondary hydroxyl increases polarity without adding bulk.[1]

    • Cons: Less solubility enhancement than long PEG chains.

Vs. Linear Alkyl Azides

Scenario: Creating a "Clickable" Lipid (e.g., Azido-Phosphatidylcholine).

  • Linear Alkyl Azides (e.g., 3-azidopropyl tosylate):

    • Performance: Highly hydrophobic. When conjugated to lipids, they can disrupt membrane packing due to lack of polar groups in the headgroup region.

  • Glycerol-Azide:

    • Performance: The C2-hydroxyl group mimics the natural hydration shell of lipid headgroups, preserving membrane integrity and bilayer fluidity.

Application Case Study: Synthesis of Azido-Phospholipids

This linker is the "gold standard" intermediate for synthesizing clickable phospholipids (e.g., for metabolic labeling or liposome functionalization). The tosylate is displaced by the phosphate headgroup or the lipid tail, depending on the strategy.

Reaction Pathway Diagram

The following diagram illustrates the synthesis of the linker and its downstream application in lipid conjugation.

G GlycidylTosylate Glycidyl Tosylate (Starting Material) Linker 1-Azido-2-hydroxy- 3-tosyloxypropane (The Linker) GlycidylTosylate->Linker Epoxide Opening (Regioselective) AzideSource NaN3 / NH4Cl AzideSource->Linker Conjugate Azido-Drug Conjugate (Ready for Click) Linker->Conjugate Nucleophilic Substitution (-OTs Displacement) Nucleophile Nucleophile (e.g., Amine/Thiol Drug) Nucleophile->Conjugate FinalProduct Triazole-Linked Product Conjugate->FinalProduct CuAAC Click Reaction Alkyne Alkyne Tag (Fluorescent Dye) Alkyne->FinalProduct

Caption: Synthesis workflow from Glycidyl Tosylate to final Click-Conjugate via the bifunctional linker.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol utilizes the regioselective opening of glycidyl tosylate.[1]

Reagents:

  • (S)-Glycidyl Tosylate (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Ammonium Chloride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol/Water (8:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve Glycidyl Tosylate (e.g., 2.28 g, 10 mmol) in 40 mL Methanol.

  • Activation: Add

    
     (0.80 g, 15 mmol) and 
    
    
    
    (0.98 g, 15 mmol) dissolved in 5 mL water.
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The epoxide spot will disappear.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.

  • Extraction: Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically 85–90% as a colorless oil.

    • Validation: 1H NMR should show the diagnostic doublet for the tosyl aromatic protons and the shift of the glycerol backbone protons.

Protocol B: Conjugation to an Amine-Containing Payload

Objective: Attach the linker to a drug with a primary amine.

  • Setup: Dissolve the Amine-Drug (1.0 eq) in anhydrous DMF.

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition: Add this compound (1.2 eq).

  • Reaction: Stir at 60–80°C for 12–24 hours. Note: Tosylate displacement is slower than NHS ester reaction and requires heat.

  • Purification: Dilute with water and extract (if hydrophobic) or purify via HPLC (if polar).[1]

Safety & Handling Guide

Critical Warning: While this specific linker has a safe C/N ratio, all organic azides are potentially energetic.

  • Heat Sensitivity: Do not heat reaction mixtures containing this azide above 100°C.

  • Metal Contact: Avoid contact with copper pipes or heavy metals in waste streams (forms explosive metal azides).

  • Disposal: Quench excess azide with specific quenching protocols (e.g., phosphine reduction or controlled chemical destruction) before disposal. Do not concentrate reaction mixtures to dryness if

    
     is still present.
    

References

  • Synthesis of Azido-Glycerol Derivatives

    • Title: Synthesis of 1-azido-2,3-epoxypropane and related derivatives.[1]

    • Source: ResearchG
    • URL:[1]

  • Glycidyl Tosylate Ring Opening

    • Title: Regioselective ring opening of glycidyl tosyl
    • Source: Organic Chemistry Portal / UMassD Repository.
    • URL:

  • Comparison of Linker Stability (NHS vs Tosylate)

    • Title: A Head-to-Head Comparison of Carboxyl-Termin
    • Source: BenchChem.[2]

    • URL:

  • Application in Lipid Synthesis

    • Title: Synthesis of Azide-Labeled β-Lactosylceramide Analogs.
    • Source: PubMed Central (NIH).[1]

    • URL:

  • BroadPharm Azide Linker Catalog (Reference for PEG alternatives)

    • Title: Azido-PEG3-(CH2)3OH and related linkers.[1]

    • Source: BroadPharm.[4][5][6]

    • URL:[1]

Sources

Technical Comparison: CuAAC vs. SPAAC for 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) specifically for the functionalization of 1-Azido-2-hydroxy-3-tosyloxypropane .

Executive Summary

This compound is a high-value heterobifunctional linker. Its utility lies in its dual reactivity: an azide (


)  for "click" conjugation and a tosylate (

)
for nucleophilic substitution.

The critical challenge in processing this molecule is chemoselectivity . The tosylate group is susceptible to hydrolysis or intramolecular displacement (forming glycidyl azide) under basic conditions often used in click chemistry.

  • CuAAC offers superior kinetics and steric accessibility but requires strict pH control to prevent tosylate degradation.

  • SPAAC offers biocompatibility and pH neutrality, preserving the tosylate, but suffers from slower kinetics and steric bulk.

Verdict: Use CuAAC for small-molecule synthesis where pH can be buffered to < 7.5. Use SPAAC for biological labeling or when the tosylate must remain intact for a subsequent, highly sensitive conjugation step.

Chemical Profile & The "Epoxide Trap"

Before selecting a protocol, researchers must understand the molecule's intrinsic instability.

  • Compound: this compound

  • Reactive Sites:

    • Primary Azide: Sterically unhindered, highly reactive.

    • Secondary Hydroxyl: Beta-position to tosylate.

    • Primary Tosylate: Excellent leaving group.

The Critical Side Reaction

Under basic conditions (pH > 8.0) or in the presence of basic ligands (e.g., excess TEA/DIPEA often used in CuAAC), the hydroxyl group deprotonates and displaces the tosylate, forming Glycidyl Azide . This destroys the heterobifunctional nature of the linker.

EpoxideTrap Start 1-Azido-2-hydroxy- 3-tosyloxypropane Epoxide Glycidyl Azide (Side Product) Start->Epoxide Intramolecular Cyclization Product Click Product (Triazole-Linker-OTs) Start->Product Click Reaction (Target) Base Base (pH > 8) (e.g., TEA, DIPEA) Base->Start

Figure 1: The "Epoxide Trap." Basic conditions trigger the loss of the tosylate group via cyclization.

Method A: CuAAC (Copper-Catalyzed)

Best For: Synthetic chemistry, maximizing yield, and linking to small alkynes.

Mechanism & Performance

CuAAC utilizes Cu(I) to catalyze the reaction between the azide and a terminal alkyne.[1][2][3][4]

  • Kinetics: Fast (

    
    ).
    
  • Sterics: The small propyl chain allows easy access for the copper complex.

Optimized Protocol (Tosylate-Safe)

Standard CuAAC protocols often use base. This modified protocol maintains neutral pH.

Reagents:

  • Catalyst:

    
    
    
  • Reductant: Sodium Ascorbate (freshly prepared)[2]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Water-soluble, protects Cu(I) without high basicity.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Do not use Tris or amine buffers).

Step-by-Step:

  • Dissolve: Dissolve this compound (1 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of DMSO and Phosphate Buffer (pH 7.0).

  • Premix Catalyst: In a separate vial, mix

    
     (0.05 eq) and THPTA (0.25 eq). The solution should turn light blue.
    
  • Initiate: Add the Cu-THPTA mix to the reaction. Immediately add Sodium Ascorbate (0.5 eq).

  • Incubate: Stir at 20°C for 1–2 hours. Note: Heat accelerates tosylate hydrolysis; keep cool.

  • Quench: Add EDTA (5 eq) to chelate copper.

  • Purification: Extract immediately with EtOAc. Do not leave in aqueous solution for prolonged periods.

Pros:

  • Rapid reaction (complete in <2 hours).

  • High yield (>90%).

  • Works with simple, non-bulky alkynes.

Cons:

  • Requires copper removal (heavy metal contamination).

  • Risk: If pH drifts > 7.5, tosylate is lost.

Method B: SPAAC (Strain-Promoted)

Best For: Biological systems, live cells, or when strictly pH-neutral conditions are required.

Mechanism & Performance

SPAAC relies on the ring strain of cyclooctynes (e.g., DBCO, BCN) to drive the reaction.[2] No metal catalyst is needed.[4]

  • Kinetics: Slower (

    
    ).
    
  • Sterics: Cyclooctynes are bulky. The hydroxyl group on C2 of the linker may cause minor steric clash, slightly reducing rates compared to unhindered azides.

Protocol

Reagents:

  • Cyclooctyne: DBCO-Acid or BCN-Alcohol (depending on desired handle).

  • Solvent: Anhydrous DMF or DMSO (preferred to prevent hydrolysis).

Step-by-Step:

  • Dissolve: Dissolve this compound (1 eq) in anhydrous DMSO.

  • Add Alkyne: Add DBCO-derivative (1.2 eq).

  • Incubate: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Track disappearance of the azide peak via IR (~2100 cm⁻¹) or LC-MS.

  • Purification: Precipitate in cold ether or purify via silica gel chromatography.

Pros:

  • Chemoselective: No base required; Tosylate remains perfectly intact.

  • Biocompatible: No copper toxicity.

  • Simple: "Add and stir" workflow.

Cons:

  • Slow: Requires longer reaction times.

  • Hydrophobicity: DBCO reagents are hydrophobic, often requiring organic solvents which may not suit all protein targets.

  • Cost: Cyclooctynes are significantly more expensive than terminal alkynes.

Comparative Analysis

Decision Matrix: CuAAC vs. SPAAC[2][4][5][6]
FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Rate Very Fast (

hrs)
Slow (

hrs)
Tosylate Stability Risk: High if pH > 7.5 (Epoxide formation)Excellent: Neutral conditions preserve OTs
Steric Hindrance Low (Ideal for this compact linker)Moderate (Bulky cyclooctyne near OH group)
Biocompatibility Low (Cu is toxic)High (Bioorthogonal)
Atom Economy High (Small terminal alkyne)Low (Large cyclooctyne ring)
Cost LowHigh
Experimental Workflow Visualization

Workflow cluster_CuAAC Method A: CuAAC cluster_SPAAC Method B: SPAAC Start Start: 1-Azido-2-hydroxy- 3-tosyloxypropane StepA1 Mix with Terminal Alkyne Buffer pH 7.0 / DMSO Start->StepA1 High Yield Synthesis StepB1 Mix with DBCO/BCN Anhydrous DMSO Start->StepB1 Bio/Sensitive Applications StepA2 Add CuSO4 + THPTA + Ascorbate StepA1->StepA2 StepA3 React 1-2 hrs @ 20°C StepA2->StepA3 Result Functionalized Linker (Tosylate Intact) StepA3->Result StepB2 React 4-12 hrs @ RT StepB1->StepB2 StepB2->Result

Figure 2: Workflow decision tree. CuAAC requires multi-component mixing but is fast; SPAAC is a single-step mix but slower.

References

  • Mechanism of CuAAC: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[5]

  • SPAAC Kinetics: Agard, N. J., et al. "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 2004.

  • Glycidyl Azide Formation (Side Reaction): Eroglu, M. S. "Synthesis and characterization of glycidyl azide polymer (GAP) with different molecular weights." Journal of Applied Polymer Science, 2009. (Describes base-catalyzed cyclization of azido-hydroxy-tosyl precursors).
  • Ligand Influence in CuAAC: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.

Sources

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and functionality of the final conjugate. 1-Azido-2-hydroxy-3-tosyloxypropane is a versatile heterobifunctional linker, offering the power of bioorthogonal "click" chemistry through its azide moiety and a reactive site for nucleophilic substitution via its tosyl group. This guide provides an in-depth technical comparison of this reagent with its principal alternatives, offering experimental insights to inform your selection of the optimal tool for your bioconjugation needs.

Understanding the Core Reagent: this compound

This compound is a molecule designed with two distinct reactive handles. The azide group is a key participant in the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1][2] These reactions are bioorthogonal, meaning they proceed with high fidelity in complex biological milieus without interfering with native biochemical processes.[2] The tosylate (p-toluenesulfonate) group, on the other hand, is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by residues such as primary amines (e.g., lysine), thiols (e.g., cysteine), or hydroxyls (e.g., serine, threonine) on a biomolecule.[3][4] The presence of a vicinal hydroxyl group can influence the reactivity and hydrophilicity of the linker.

The Primary Alternatives: A Head-to-Head Comparison

The main alternatives to this compound for achieving similar bioconjugation outcomes fall into two major categories: epoxy-based reagents and other sulfonate esters.

Epoxy-Based Alternatives: Glycidyl Azide and Epoxy-Activated Supports

Epoxy (oxirane) groups are three-membered cyclic ethers that can be readily opened by nucleophiles. This reactivity makes them valuable for bioconjugation, targeting the same amine, thiol, and hydroxyl groups as tosylates.[5][6]

Glycidyl Azide: This molecule is structurally similar to the "business end" of this compound, featuring an epoxide ring instead of the tosyl group. It offers a more direct route to introducing an azide-functionalized linker. Poly(glycidyl azide) (GAP) has also been explored as an energetic polymer and for crosslinking applications.[7][8]

Epoxy-Activated Resins: These are solid supports, typically agarose beads, that are pre-activated with epoxy groups. They are widely used for the immobilization of proteins and other biomolecules for applications like affinity chromatography.[5][9]

G

Table 1: Comparison of Reaction Parameters for Tosyl- and Epoxy-Based Bioconjugation

FeatureThis compoundEpoxy-Based Reagents (Glycidyl Azide, Epoxy-Activated Resins)
Primary Target Groups Primary amines, thiols, hydroxylsPrimary amines, thiols, hydroxyls[5][6]
Typical Reaction pH Neutral to slightly alkaline (pH 7.4-9.5 for amines)[1][4]pH dependent: Amines (pH 9-11), Thiols (pH 7.5-8.5), Hydroxyls (pH >10)[7][10]
Reaction Temperature Typically 20-37°C[1][4]4°C to 40°C, depending on ligand stability[11]
Leaving Group Tosylate (a stable anion)None (ring-opening addition)
Resulting Linkage Ether, thioether, or secondary amineβ-hydroxy ether, β-hydroxy thioether, or β-hydroxy secondary amine
Stability of Linkage Generally stable ether and thioether bonds.[12]Highly stable ether, thioether, and secondary amine bonds.[5]
Potential Side Reactions Inactivation by hydrolysis at extreme pH, potential for elimination reactions.[10]Can be slower than tosylates; potential for hydrolysis of the epoxide at low pH.
Other Sulfonate Esters: The Case for Tresylates

While tosylates are widely used, other sulfonate esters offer different reactivity profiles. Tresyl (2,2,2-trifluoroethanesulfonyl) chloride, for instance, is another reagent used to activate hydroxyl-containing supports for bioconjugation.

Tresyl-Activated Supports: These are considered an alternative to tosyl-activated supports for immobilizing biomolecules. The highly electronegative fluorine atoms in the tresyl group make it an even better leaving group than tosylate, potentially leading to faster reaction kinetics.

Table 2: Comparative Overview of Tosyl-activated vs. Tresyl-activated Supports

FeatureTosyl-Activated SupportsTresyl-Activated Supports
Leaving Group p-toluenesulfonate2,2,2-trifluoroethanesulfonate
Reactivity GoodGenerally higher due to the more electron-withdrawing nature of the tresyl group
Coupling Conditions Typically pH 7.4-9.5[1][4]Similar pH range, may proceed faster at lower temperatures
Stability of Activated Support Good, but susceptible to hydrolysis over timeGenerally good, but also susceptible to hydrolysis
Common Applications Immobilization of proteins and other ligandsImmobilization of proteins, particularly for affinity chromatography

Experimental Protocols: A Practical Guide

Protocol for Protein Immobilization on Tosyl-Activated Magnetic Beads

This protocol provides a general guideline for the covalent coupling of a protein to tosyl-activated magnetic beads.[1][2][4][13]

Materials:

  • Tosyl-Activated Magnetic Beads

  • Coupling Buffer: 0.1 M sodium phosphate buffer, pH 7.4 or 0.1 M borate buffer, pH 8.5-9.5

  • Protein solution (0.5-1 mg/mL in Coupling Buffer)

  • Washing Buffer: PBS, pH 7.4

  • Blocking Buffer: 1 M Tris-HCl, pH 7.4 or 1 M ethanolamine, pH 8.0

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the tosyl-activated magnetic beads in the vial. Transfer the desired amount of beads to a microcentrifuge tube.

  • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

  • Wash the beads twice with 1 mL of Coupling Buffer. After the final wash, resuspend the beads in Coupling Buffer to the original volume.

  • Protein Coupling: Add the protein solution to the washed beads.

  • Incubate the mixture for 16-24 hours at 37°C with gentle mixing (e.g., on a rotator). For pH-sensitive ligands, coupling can be performed at pH 7.4.[1]

  • Washing: Place the tube on the magnetic rack and remove the supernatant. Wash the beads three times with 1 mL of Washing Buffer.

  • Blocking: To block any remaining active tosyl groups, add 1 mL of Blocking Buffer and incubate for 2-4 hours at room temperature with gentle mixing.

  • Final Washes: Wash the beads three times with 1 mL of Washing Buffer.

  • Resuspend the beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.

G

Protocol for Protein Immobilization on Epoxy-Activated Agarose

This protocol outlines a general procedure for coupling a protein to epoxy-activated agarose beads.[11][14]

Materials:

  • Epoxy-Activated Agarose

  • Coupling Buffer (pH dependent on target nucleophile):

    • For amines: 0.1 M carbonate buffer, pH 9-11

    • For thiols: 0.1 M phosphate buffer, pH 7.5-8.5

    • For hydroxyls: 0.1 M NaOH, pH >10

  • Protein solution (1-10 mg/mL in Coupling Buffer)

  • Wash Buffer: PBS, pH 7.4

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Microcentrifuge or filtration device

Procedure:

  • Resin Swelling and Washing: Weigh out the desired amount of dry epoxy-activated agarose and hydrate in distilled water.

  • Wash the resin with distilled water, followed by the appropriate Coupling Buffer.

  • Protein Coupling: Add the protein solution to the washed and equilibrated resin.

  • Incubate the slurry for 16-24 hours at a temperature compatible with the protein's stability (typically 4°C to 25°C) with gentle agitation.

  • Washing: Separate the resin from the coupling solution by centrifugation or filtration. Wash the resin extensively with the Coupling Buffer to remove unbound protein.

  • Blocking: Resuspend the resin in Blocking Buffer and incubate for at least 4 hours (or overnight) at room temperature to quench any unreacted epoxy groups.

  • Final Washes: Wash the resin alternately with a low pH buffer (e.g., 0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl) and a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl) to remove non-covalently bound material. Repeat this cycle three times.

  • Equilibrate the resin with a suitable storage buffer and store at 4°C.

Causality Behind Experimental Choices

The selection of reaction parameters such as pH, temperature, and buffer composition is not arbitrary; it is dictated by the underlying chemical principles of the conjugation reaction.

  • pH: The nucleophilicity of the target functional groups on the biomolecule is highly pH-dependent. For instance, primary amines are most nucleophilic when deprotonated (at pH values above their pKa), which is why coupling to tosylates and epoxides is more efficient at alkaline pH. Conversely, thiol groups are more reactive as thiolates, which are favored at a more neutral pH. The choice of pH is therefore a critical parameter to optimize for efficient and specific conjugation.[7][10]

  • Temperature and Incubation Time: The rate of nucleophilic substitution and ring-opening reactions is temperature-dependent. Higher temperatures generally lead to faster reaction rates. However, the stability of the biomolecule must be the primary consideration. A longer incubation time at a lower temperature is often a necessary compromise to preserve the biological activity of the protein.[1][11]

  • Blocking Step: The inclusion of a blocking step after the primary conjugation reaction is crucial for minimizing non-specific binding in downstream applications. Small, highly reactive molecules like Tris or ethanolamine are used to cap any unreacted electrophilic sites on the support or linker.[9]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the bioconjugation experiment.

  • This compound is an excellent choice when a two-step conjugation strategy is desired, first attaching the linker to a biomolecule via the tosyl group and then using the azide for a subsequent click reaction.

  • Glycidyl azide offers a more direct approach for introducing an azide-functionalized linker, particularly when targeting nucleophiles under conditions favorable for epoxide ring-opening.

  • Epoxy-activated supports are a versatile and widely used option for the robust immobilization of a variety of biomolecules, offering high stability of the resulting conjugate. Their reactivity with different nucleophiles can be tuned by adjusting the pH.[5][6]

  • Tresyl-activated supports may offer a more reactive alternative to tosyl-activated supports, potentially enabling faster conjugation or the use of milder reaction conditions.

Ultimately, the optimal choice will be guided by the nature of the biomolecule, the desired downstream application, and empirical optimization of the reaction conditions. This guide provides a foundational understanding of the key alternatives and the chemical principles that govern their reactivity, empowering researchers to make informed decisions in their pursuit of novel and effective bioconjugates.

References

  • Bioclone. (n.d.). Protocol Tosyl Activated Magnetic Beads. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Luna Nanotech. (n.d.). PuroMAG™ Tosyl Activated Magnetic Beads. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Polymers, 14(24), 5451.
  • ResearchGate. (2022). (PDF) Poly(glycidyl azide) as Photo-Crosslinker for Polymers. Retrieved from [Link]

  • G-Biosciences. (n.d.). Epoxy-Activated Agarose (Dry Form). Retrieved from [Link]

  • Molecular Cloning Laboratories (MCLAB). (n.d.). User Manual: Epoxy-activated Agarose CL-6B. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of a Novel Aqueous Glycidyl Azide Polymer Emulsion. ACS Omega, 6(47), 31685–31694.
  • Google Patents. (2014). CN103601869A - Epoxyl azido epoxy resin and synthetic technology thereof.
  • National Center for Biotechnology Information. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632–4635.
  • National Center for Biotechnology Information. (2012). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione.
  • ResearchGate. (2022). M280 Tosyl-activated dynabeads - does Tris reduce Ab coupling? Retrieved from [Link]

  • SVKM's Institute of Pharmacy. (2023).
  • Brainly. (2023). What kind of linkage—ether or ester—is more stable at low pH and high temperatures? Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 1-Azido-2-hydroxy-3-tosyloxypropane Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," stands as a cornerstone for its efficiency and biocompatibility.[1] A key building block in this arena is 1-azido-2-hydroxy-3-tosyloxypropane, a trifunctional molecule poised for the synthesis of complex architectures such as peptidomimetics, bioconjugates, and drug delivery systems. The judicious choice of catalyst for the click reaction of this substrate is paramount, as the inherent functionalities—a primary azide, a secondary alcohol, and a tosyloxy leaving group—present unique opportunities and challenges.

This guide provides a comparative analysis of the primary catalytic systems for the azide-alkyne cycloaddition of this compound, offering insights into catalyst selection based on desired outcomes, reaction efficiency, and potential side reactions.

The Strategic Importance of Catalyst Selection

The click reaction with this compound is more than a simple ligation. The choice of catalyst not only dictates the regioselectivity of the resulting triazole but can also influence the fate of the tosyloxy group, a versatile leaving group for subsequent nucleophilic substitutions. This dual reactivity makes the selection of a catalytic system a critical strategic decision in a multi-step synthesis.

Three primary catalytic strategies will be compared:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most prevalent method, yielding 1,4-disubstituted triazoles.

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary approach providing access to 1,5-disubstituted triazoles.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative, ideal for sensitive biological systems.

Comparative Analysis of Catalytic Systems

The performance of each catalytic system is evaluated based on regioselectivity, reaction kinetics, functional group tolerance, and potential for side reactions involving the hydroxyl and tosyloxy groups of the substrate.

Catalytic SystemRegioselectivityTypical Catalyst/LigandReaction ConditionsYieldReaction TimeFunctional Group TolerancePotential Side Reactions with Substrate
CuAAC 1,4-disubstituted CuSO₄/Sodium Ascorbate, Cu(I) salts with ligands (e.g., TBTA, THPTA)Aqueous or organic solvents, room temperature to mild heatingHigh to excellentMinutes to hoursGood, tolerates alcohols.[2]Potential for base-catalyzed elimination or substitution of the tosyl group if external bases are used.
RuAAC 1,5-disubstituted [CpRuCl(PPh₃)₂], [CpRuCl(cod)]Organic solvents, room temperature to elevated temperaturesGood to excellentHoursExcellent, tolerates a wide range of functional groups, including alcohols and leaving groups.[3]Low risk of side reactions with the tosyloxy group under standard neutral conditions.
SPAAC Mixture of regioisomers (can be influenced by cyclooctyne structure) None (metal-free)Physiological conditions (aqueous buffers), room temperatureGood to excellentMinutes to hoursExcellent, ideal for biological systems.[4]No catalyst-induced side reactions. The tosyl group remains intact for subsequent modifications.

Expert Insights:

  • For 1,4-Regioselectivity and Speed: CuAAC is the go-to method. The use of a copper(II) salt with a reducing agent like sodium ascorbate is a common and robust protocol.[2] The hydroxyl group on the substrate is well-tolerated. However, caution is advised regarding the pH of the reaction mixture. While the reaction can proceed under neutral conditions, the presence of bases, sometimes added to accelerate the reaction, could promote the elimination of the tosyloxy group or its substitution by other nucleophiles present in the reaction mixture.

  • For 1,5-Regioselectivity and Orthogonality: RuAAC is the premier choice for accessing the 1,5-triazole regioisomer.[3] Ruthenium catalysts are known for their high functional group tolerance, and the reaction conditions are generally mild and neutral, minimizing the risk of side reactions with the sensitive tosyloxy group.[5] This makes RuAAC a highly orthogonal strategy when the tosyloxy moiety is intended for a subsequent, distinct chemical transformation.

  • For Bioconjugation and Metal-Sensitive Applications: SPAAC is the ideal approach when working with sensitive biological molecules or when the presence of residual metal ions is a concern.[4] This catalyst-free method relies on the inherent strain of a cyclooctyne reaction partner.[6] The reaction is bio-orthogonal and proceeds efficiently under physiological conditions, ensuring the integrity of both the substrate and any biological components. The tosyloxy group will be preserved for further functionalization.

Mechanistic Considerations: A Tale of Two Metals and a Strained Ring

The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different reaction mechanisms.[7][8] SPAAC, on the other hand, follows a concerted cycloaddition pathway.

G cluster_0 CuAAC Pathway cluster_1 RuAAC Pathway cluster_2 SPAAC Pathway CuAAC_start Alkyne + Cu(I) Cu_acetylide Copper-Acetylide Intermediate CuAAC_start->Cu_acetylide Deprotonation CuAAC_triazole 1,4-Triazole Cu_acetylide->CuAAC_triazole + Azide RuAAC_start Alkyne + Ru(II) Ruthenacycle Ruthenacycle Intermediate RuAAC_start->Ruthenacycle + Azide RuAAC_triazole 1,5-Triazole Ruthenacycle->RuAAC_triazole Reductive Elimination SPAAC_start Strained Alkyne + Azide SPAAC_transition Concerted Transition State SPAAC_start->SPAAC_transition SPAAC_triazole Triazole SPAAC_transition->SPAAC_triazole

Caption: Catalytic pathways for azide-alkyne cycloaddition.

Experimental Protocols

The following are representative, step-by-step methodologies for each catalytic system, which should be optimized for specific alkynes and reaction scales.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • To the stirring solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Dissolve Azide and Alkyne add_catalyst Add CuSO4 and Sodium Ascorbate start->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated 1,4-Triazole purify->end

Caption: Experimental workflow for CuAAC.

Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol employs a common ruthenium catalyst for the synthesis of 1,5-disubstituted triazoles.

Materials:

  • This compound

  • Terminal alkyne

  • [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the ruthenium catalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Combine Reagents and Catalyst under Inert Atmosphere add_solvent Add Anhydrous, Degassed Solvent start->add_solvent react Stir at Desired Temperature add_solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated 1,5-Triazole purify->end

Caption: Experimental workflow for RuAAC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the metal-free click reaction using a strained cyclooctyne.

Materials:

  • This compound

  • A strained cyclooctyne (e.g., DBCO, BCN)

  • Biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the strained cyclooctyne (1.0-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product may be used directly in solution for subsequent steps or purified by reversed-phase HPLC if necessary.

G start Dissolve Azide in Biocompatible Solvent add_alkyne Add Strained Cyclooctyne start->add_alkyne react Stir at Room Temperature add_alkyne->react monitor Monitor by LC-MS react->monitor end Triazole Product monitor->end Reaction Complete

Caption: Experimental workflow for SPAAC.

Conclusion

The choice of catalyst for the click reaction of this compound is a critical decision that impacts not only the regiochemistry of the resulting triazole but also the integrity of the valuable tosyloxy functionality.

  • CuAAC is the workhorse for accessing 1,4-disubstituted triazoles rapidly and in high yield, though care must be taken to avoid basic conditions that could compromise the tosyl group.

  • RuAAC provides elegant access to the complementary 1,5-disubstituted triazoles with excellent functional group tolerance, making it a superior choice when preservation of the tosyloxy group for subsequent reactions is paramount.

  • SPAAC offers a metal-free alternative that is ideal for bioconjugation and applications where metal contamination is a concern, ensuring the stability of all functional groups.

By understanding the nuances of each catalytic system, researchers can strategically design their synthetic routes to harness the full potential of this versatile building block in the creation of novel molecules for drug discovery and development.

References

  • Mishra, K. B., & Tiwari, V. K. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. The Journal of Organic Chemistry, 79(13), 6057-6066. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-catalyzed azide alkyne cycloaddition reaction: scope, mechanism, and applications. Chemical reviews, 116(22), 13454-13532. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Gonzalez-Vera, J. A., Garcia-Lopez, V., & Garcia-Espana, E. (2015). Synthesis of triazoles by electro-assisted click reaction using a copper foil electrode. Molecules, 20(8), 14837-14847. [Link]

  • Chalmers University of Technology. (2016). The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications. [Link]

  • ResearchGate. RuAAC 'Click Chemistry'-Mediated Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. [Link]

  • Mishra, K. B., & Tiwari, V. K. (2014). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. The Journal of Organic Chemistry, 79(13), 6057-6066. [Link]

  • Yamaguchi, K., Otake, Y., Nakano, T., & Itami, K. (2021). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Nature communications, 12(1), 1-9. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Heinze, T., & El Seoud, O. A. (2018). All Sugar Based Cellulose Derivatives Synthesized by Azide–Alkyne Click Chemistry. Macromolecular Chemistry and Physics, 219(19), 1800216. [Link]

  • Dash, J., Satapathy, R., & Sarma, D. (2017). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1, 2, 3-triazoles. Scientific reports, 7(1), 1-8. [Link]

  • Singh, M. S., & Singh, A. K. (2025). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 153, 107293. [Link]

  • van Geel, R., Pruijn, G. J., van Delft, F. L., & Boelens, W. C. (2012). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PLoS One, 7(5), e37629. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • ResearchGate. Optimization of the click reaction conditions a. [Link]

  • Al-Hinaite, A. H., Al-Anesi, M. A., & Al-Omair, M. A. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Langmuir, 38(18), 5649-5657. [Link]

  • Svatunek, D., & Mikula, H. (2015). PYRROC: the first functionalized cycloalkyne that facilitates isomer-free generation of organic molecules by SPAAC. Organic & biomolecular chemistry, 13(10), 2976-2979. [Link]

  • ResearchGate. Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. [Link]

  • Wikipedia. Click chemistry. [Link]

  • ResearchGate. Optimization of the reaction conditions of click chemistry. [Link]

  • Reyes-Farias, M. A., Mendizábal-Valdés, E., Tlahuext, H., & Sartillo-Piscil, F. (2021). Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS omega, 6(5), 3655-3664. [Link]

  • Librando, I. L., Mahmoud, A. G., Carabineiro, S. A., Guedes da Silva, M. F. C., Maldonado-Hódar, F. J., Geraldes, C. F. G. C., & Pombeiro, A. J. L. (2022). Heterogeneous Gold Nanoparticle-Based Catalysts for the Synthesis of Click-Derived Triazoles via the Azide-Alkyne Cycloaddition Reaction. Catalysts, 12(1), 46. [Link]

  • Lau, Y. H., & Spring, D. R. (2016). Peptide conjugation via CuAAC ‘click’chemistry. Chemistry–A European Journal, 22(45), 16038-16049. [Link]

  • Ghavaminejad, A., & Almashhadani, H. A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 59(72), 10831-10842. [Link]

  • Liban, M., Yaacoub, N., Drockenmuller, E., & Chehimi, M. M. (2021). Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric Catalysts. Langmuir, 37(5), 1915-1926. [Link]

Sources

Assessing the Biocompatibility of 1-Azido-2-hydroxy-3-tosyloxypropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click" Advantage vs. The Alkylating Risk

In the development of advanced hydrogels and drug conjugates, 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP) has emerged as a superior bifunctional linker compared to traditional crosslinkers like Glutaraldehyde (GA) or Epichlorohydrin (ECH). Its utility lies in its ability to introduce bio-orthogonal azide functionalities onto hydroxyl-rich polymers (e.g., PVA, starch, cellulose) via nucleophilic substitution, paving the way for "Click Chemistry" (CuAAC or SPAAC).

However, the biocompatibility profile of AHTP derivatives is complex. While the final "clicked" triazole products are highly stable and generally non-toxic, the AHTP linker itself contains a tosylate (toluenesulfonate) group , a structural alert for genotoxicity (alkylating agent).

This guide provides a rigorous framework for assessing these derivatives, distinguishing between the superior mechanical biocompatibility of the final scaffold and the critical chemical safety of removing residual linkers.

Technical Profile & Mechanism of Action

AHTP serves as a bridge. It reacts with nucleophiles (like -OH or -NH2 on a polymer backbone) to displace the tosyl group, installing an azide moiety.

  • The Leaving Group: The Tosyl group (

    
    ) is an excellent leaving group but is a potent alkylating agent.
    
  • The Payload: The Azide group (

    
    ) is bio-orthogonal (inert to most biological molecules) until "clicked."
    
  • The Result: A stable ether linkage to the polymer and a pendant azide ready for crosslinking.

Mechanism Diagram: From Toxic Precursor to Stable Scaffold

AHTP_Mechanism cluster_safety CRITICAL SAFETY STEP AHTP This compound (Reactive Linker) Intermediate Azido-Functionalized Polymer (Tosyl group removed) AHTP->Intermediate Nucleophilic Substitution (pH > 8) Waste Tosyl Acid/Salt (TOXIC BYPRODUCT) AHTP->Waste Elimination Polymer Polymer Backbone (e.g., PVA, Cellulose) Polymer->Intermediate Nucleophilic Substitution (pH > 8) Final Triazole-Linked Hydrogel (Biocompatible) Intermediate->Final Click Chemistry (CuAAC or Strain-Promoted) Crosslinker Alkyne Crosslinker Crosslinker->Final

Figure 1: Reaction pathway highlighting the separation of the toxic tosyl byproduct from the biocompatible azido-polymer.

Comparative Analysis: AHTP vs. Traditional Crosslinkers

The following table contrasts AHTP derivatives with industry-standard alternatives. The data reflects general trends in polymer therapeutics.

FeatureAHTP Derivatives (Click) Glutaraldehyde (GA) Epichlorohydrin (ECH)
Linkage Chemistry Triazole (Irreversible, Stable)Schiff Base / Acetal (Reversible)Ether (Stable)
Cytotoxicity (Residues) High Risk (Alkyl Tosylates are Genotoxic)High (Neurotoxic, fixative)High (Carcinogenic)
Cytotoxicity (Product) Low (Chemically inert linkage)Moderate (Leaching of unreacted GA)Low (If extensively washed)
Inflammatory Response Minimal (Bio-orthogonal)High (Calcification/Foreign Body)Moderate
Mechanical Stability High (Covalent, non-hydrolyzable)Moderate (Hydrolysis over time)High
Purification Need Critical (Must remove Tosylates)High (Must remove aldehydes)High (Must remove ECH)

Senior Scientist Insight:

"While Glutaraldehyde is easier to use (one pot), it creates materials that chronically leach toxic aldehydes, leading to inflammation. AHTP derivatives require more synthesis steps, but the final triazole linkage is physiologically inert. The safety burden shifts entirely to purification —if you wash away the tosylates, the material is superior."

Critical Safety Analysis: The Tosyl Risk

Before assessing the biocompatibility of the scaffold, you must validate the chemical safety regarding Genotoxic Impurities (GTIs).

  • The Hazard: Alkyl tosylates interact directly with DNA (alkylation). Regulatory bodies (FDA/EMA) classify them as Class 1 or 2 impurities .

  • The Threshold: The Threshold of Toxicological Concern (TTC) for mutagenic impurities is often 1.5 µ g/day for lifetime exposure.

  • Validation Requirement: You cannot rely on cell viability assays (MTT) alone to detect low-level genotoxins. You must use analytical chemistry (LC-MS/GC-MS) to prove the tosylate is removed below ppm levels before biological testing.

Experimental Protocols for Biocompatibility

Once the chemical purity is established, use this tiered approach to validate biological safety.

Protocol A: Quantitative Cytotoxicity (Direct Contact)

Standard: ISO 10993-5[1]

Objective: Determine if the solid material induces cell death upon direct interaction.

  • Cell Line: L929 mouse fibroblasts (standard) or human-relevant lines (e.g., HUVEC).

  • Sample Prep: Sterilize AHTP-derivative hydrogel discs (UV or EtO). Swell in culture medium for 24h.

  • Seeding: Seed cells in 6-well plates (

    
     cells/well) and culture to sub-confluency (80%).
    
  • Contact: Gently place the hydrogel disc directly onto the cell monolayer. Include:

    • Negative Control: High-density polyethylene (HDPE).

    • Positive Control: Latex or polyurethane containing 0.1% ZDEC.

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Analysis:

    • Qualitative: Microscope inspection for "zone of lysis" around the disc.

    • Quantitative: Remove disc. Add MTT reagent (1 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Acceptance Criteria: Cell viability > 70% compared to control.

Protocol B: Hemocompatibility (Hemolysis)

Standard: ASTM F756 / ISO 10993-4[2]

Objective: Critical for blood-contacting applications (e.g., injectable drug delivery).

  • Blood Source: Fresh rabbit or human blood, anticoagulated with citrate (avoid EDTA if using copper catalysts, as EDTA chelates copper).

  • Preparation: Dilute blood with PBS to adjust total hemoglobin (Tb) to

    
     mg/mL.
    
  • Exposure:

    • Test Material: 1 g of AHTP-derivative in 10 mL PBS.

    • Add 0.2 mL of diluted blood to the material.

  • Incubation: 3 hours at 37°C with gentle agitation (static conditions can mask local hemolysis).

  • Separation: Centrifuge at 800 x g for 15 min. Collect supernatant.

  • Measurement: Measure absorbance of supernatant at 540 nm (Free Hemoglobin).

  • Calculation:

    
    
    (Positive control: DI Water; Negative control: PBS)
    
  • Verdict:

    • < 2%: Non-hemolytic (Safe).

    • 2-5%: Slightly hemolytic.[3]

    • 5%: Hemolytic (Unsafe).

Visualization: Biocompatibility Decision Tree

This workflow ensures no step is skipped, prioritizing chemical clearance before biological testing.

Biocompatibility_Workflow Start Start: AHTP-Derivative Synthesized ChemCheck Analytical Screen (LC-MS) Detect Residual Tosylates? Start->ChemCheck Purify Repurification (Dialysis / Solvent Wash) ChemCheck->Purify > 10 ppm Tosyl Cyto Cytotoxicity (ISO 10993-5) Direct Contact Assay ChemCheck->Cyto < Limit of Detection Purify->ChemCheck Hemo Hemolysis (ASTM F756) Blood Contact Test Cyto->Hemo Viability > 70% Fail Material Rejected Cyto->Fail Viability < 70% End Biocompatible Validated Hemo->End Hemolysis < 2% Hemo->Fail Hemolysis > 5%

Figure 2: Decision tree for validating AHTP-derived biomaterials, enforcing chemical purity before biological testing.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[4] International Organization for Standardization.[4][5] Link

  • ASTM F756-17. Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. Link

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (ICH M7).[6] Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Mishra, A., et al. (2019). Spontaneous conversion of O-tosylates... during classical tosylation procedure. Biology Open. (Demonstrates instability/reactivity of tosylates). Link

Sources

A Comparative Guide to the Characterization of Intermediates in the Transformation of 1-Azido-2-hydroxy-3-tosyloxypropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C3 Azido Synthon and its Reactive Intermediates

In the landscape of synthetic chemistry and drug development, 1-azido-2-hydroxy-3-tosyloxypropane stands out as a highly versatile three-carbon (C3) building block. Its trifunctional nature—possessing an azide, a hydroxyl group, and a good leaving group (tosylate)—allows for a sequence of selective transformations. The true synthetic power of this molecule is often unlocked through its conversion into a highly reactive epoxide intermediate, glycidyl azide (2-azidomethyloxirane) . This transformation is a critical step in the synthesis of various energetic materials, cross-linking agents, and precursors for complex nitrogen-containing heterocycles.[1]

The efficiency and success of subsequent reactions hinge on the clean and complete formation of this epoxide intermediate. Incomplete reactions or the formation of side products can lead to complex purification challenges and reduced yields. Therefore, a robust analytical strategy to characterize the reaction mixture and definitively identify the key intermediates is paramount. This guide provides an in-depth comparison of analytical techniques for characterizing glycidyl azide, offering field-proven insights into interpreting spectral data and distinguishing the target intermediate from starting materials and potential byproducts.

The Central Transformation: Base-Mediated Intramolecular Cyclization

The conversion of this compound to glycidyl azide is typically achieved under basic conditions. The reaction proceeds via a well-established intramolecular SN2 mechanism, often referred to as a Williamson-type ether synthesis.

Mechanism:

  • Deprotonation: A base, such as sodium hydride (NaH) or a strong hydroxide, abstracts the acidic proton from the secondary alcohol, forming a transient alkoxide.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the tosylate leaving group.

  • Displacement: This backside attack displaces the tosylate group, resulting in the formation of a three-membered epoxide ring with complete inversion of stereochemistry at the carbon center.

This pathway is highly favored due to the proximate positioning of the nucleophile and the electrophilic center, leading to a kinetically and thermodynamically favorable five-membered transition state.

Mechanism start This compound alkoxide Alkoxide Intermediate start->alkoxide Deprotonation product Glycidyl Azide alkoxide->product alkoxide->product tosylate TsO⁻ (Leaving Group) base Base (e.g., NaH) base_to_start + Base alkoxide_to_product - TsO⁻

Caption: Primary reaction pathway for glycidyl azide formation.

While this intramolecular cyclization is the dominant pathway, alternative reactions such as intermolecular ether formation or elimination could theoretically occur, particularly under forcing conditions or with sterically hindered substrates. However, the inherent efficiency of the intramolecular process makes these side reactions minor concerns in a well-designed experiment.

Part 1: A Multi-Technique Spectroscopic Comparison

Unambiguous characterization of the reaction progress requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer definitive proof of the transformation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an invaluable first-pass technique for monitoring the reaction. It directly probes the presence and absence of key functional groups, providing a clear and rapid assessment of the conversion. The key is to track the disappearance of starting material signatures and the appearance of product-specific vibrations.

Functional GroupStarting Material (this compound)Product (Glycidyl Azide)Rationale for Change
Hydroxyl (-OH) Broad peak, ~3600-3200 cm⁻¹Absent The hydroxyl group is consumed during alkoxide formation and subsequent cyclization.
Azide (-N₃) Strong, sharp peak, ~2100 cm⁻¹[2][3]Strong, sharp peak, ~2100 cm⁻¹[2][3]The azide group is a spectator and remains intact throughout the transformation.
Tosyl (S=O) Two strong peaks, ~1360-1340 cm⁻¹ and ~1180-1170 cm⁻¹Absent The tosylate is the leaving group and is removed from the organic structure.
Epoxide (C-O-C) AbsentAsymmetric stretch, ~1250 cm⁻¹ and ring modes ("breathing") ~950-810 cm⁻¹Formation of the three-membered ether ring introduces these characteristic vibrations.

Expert Insight: The most telling evidence of a successful reaction in an IR spectrum is the complete disappearance of the broad -OH stretch and the two sharp S=O tosyl peaks, while the intense azide peak at ~2100 cm⁻¹ persists. This provides strong, albeit not absolute, evidence of epoxide formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the definitive assignment of the product's constitution and stereochemistry. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Comparison:

Proton EnvironmentStarting Material (Approx. δ, ppm)Product (Glycidyl Azide) (Approx. δ, ppm)Rationale for Change
Tosyl Aromatic Multiplet, ~7.4-7.8Absent Loss of the tosylate leaving group.
Tosyl Methyl Singlet, ~2.4Absent Loss of the tosylate leaving group.
-CH(OH)- Multiplet, ~3.8-4.0Absent This proton is now part of the epoxide ring.
-CH₂OTs Multiplet, ~4.1-4.2Absent These protons are now part of the epoxide ring.
-CH₂N₃ Multiplet, ~3.3-3.5Doublet of doublets, ~3.3-3.4[4]The adjacent chiral center changes from -CH(OH)- to an epoxide carbon, altering the splitting pattern.
Epoxide CH₂ AbsentTwo signals, ~2.6 and ~2.8 (diastereotopic)Appearance of the characteristic upfield signals for epoxide methylene protons.
Epoxide CH AbsentMultiplet, ~3.1-3.2Appearance of the characteristic signal for the epoxide methine proton.

¹³C NMR Comparison:

Carbon EnvironmentStarting Material (Approx. δ, ppm)Product (Glycidyl Azide) (Approx. δ, ppm)
Tosyl Aromatic/Methyl ~145, 133, 130, 128, 22Absent
C-OH ~68-70Absent
C-OTs ~75-77Absent
C-N₃ ~53-55~51-53
Epoxide CH₂ Absent~44-46
Epoxide CH Absent~50-52

Trustworthiness: The combination of proton and carbon NMR is a self-validating system. The disappearance of the tosyl group signals in both spectra, coupled with the appearance of new signals in the characteristic epoxide regions (¹H: 2.5-3.5 ppm; ¹³C: 40-60 ppm) provides incontrovertible proof of structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the intermediate and can provide structural information through analysis of fragmentation patterns. For glycidyl azide (C₃H₅N₃O, MW = 99.09 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to observe the molecular ion.

Expected Observations:

  • Molecular Ion (M⁺): m/z = 99

  • Adducts: [M+H]⁺ at m/z = 100, or [M+Na]⁺ at m/z = 122.

  • Key Fragmentation: The most characteristic fragmentation pathway for azides is the loss of dinitrogen (N₂).[5][6]

    • [M-N₂]⁺: m/z = 71. This fragment corresponds to an azirine or related C₃H₅NO isomer, a very common and indicative loss for organic azides.

Ionm/z (Expected)IdentitySignificance
[C₃H₅N₃O+H]⁺ 100Protonated Molecular IonConfirms the molecular weight of the product.
[C₃H₅NO+H]⁺ 72Fragment after N₂ lossA hallmark of the azide functional group.
[C₂H₃O]⁺ 43Acylium ion fragmentCommon fragment from cleavage of the C-C bond adjacent to the epoxide.

Part 2: Experimental Protocol and Workflow

This section provides a representative, self-validating protocol for the synthesis and subsequent characterization of glycidyl azide.

Synthesis of Glycidyl Azide

CAUTION: Organic azides are potentially explosive energetic materials. All manipulations must be conducted with appropriate safety precautions, including the use of a blast shield, Kevlar gloves, and a face shield in a well-ventilated fume hood.[2]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and suspend the dry NaH in anhydrous THF (approx. 0.2 M relative to substrate).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 30:70 ethyl acetate/hexanes mixture. The starting material is significantly more polar than the product. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude glycidyl azide.

  • Purification: If necessary, the product can be purified by flash column chromatography on silica gel.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Setup & Reagent Prep (NaH in THF, 0°C) addition 2. Dropwise Addition of Substrate setup->addition react 3. Reaction at RT (2-4h) addition->react monitor 4. TLC Monitoring react->monitor monitor->react Incomplete quench 5. Quench (aq. NH4Cl, 0°C) monitor->quench Complete extract 6. Extraction (Ether/Water) quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Chromatography (if needed) dry->purify analysis 9. Spectroscopic Analysis (IR, NMR, MS) purify->analysis

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The successful synthesis of glycidyl azide from this compound is critically dependent on the careful execution of the reaction and, most importantly, on the rigorous characterization of its outcome. While a single analytical technique can provide clues, a holistic and comparative approach is the only way to ensure the structural identity and purity of this valuable reactive intermediate. The combination of IR spectroscopy to confirm the transformation of functional groups, NMR spectroscopy to elucidate the precise molecular structure, and mass spectrometry to verify the molecular weight provides a self-validating analytical system. This robust characterization framework empowers researchers, scientists, and drug development professionals to proceed with confidence in the downstream applications of this versatile chemical building block.

References

  • Nešić, J., et al. (2015). Synthesis and Characterization Glycidyl Azide Polymer of an Attractive Binder for Energetic Materials. Scientific Technical Review, 65(2), 25-32. Available at: [Link]

  • Manelis, G. B., et al. (2003). Historical development of glycidyl azide polymer. Energetic Materials, 25-34. Available at: [Link]

  • Ahad, E. (1991). Synthesis and characterization of branched glycidyl azide polymer. Defence Research Establishment Valcartier. Available at: [Link]

  • Brochu, S., & Ampleman, G. (1998). Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. Macromolecules, 31(16), 5359–5365. Available at: [Link]

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH.
  • Sui, X., et al. (2007). Thermal decomposition of glycidyl azide polymer studied by synchrotron photoionization mass spectrometry. The Journal of Physical Chemistry B, 111(10), 2449-2455. Available at: [Link]

  • Kim, H., et al. (2020). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. Physical Chemistry Chemical Physics, 22(34), 19223-19229. Available at: [Link]

  • Qi, F., et al. (2007). Thermal Decomposition of Glycidyl Azide Polymer Studied by Synchrotron Photoionization Mass Spectrometry. The Journal of Physical Chemistry B, 111(10), 2449-2455. Available at: [Link]

  • da Silva, G. F. Z. (2017). Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds. ResearchGate. Available at: [Link]

  • Lieber, E., et al. (1959). Infrared spectra of acid azides, carbamyl azides and other azido derivatives: Anomalous splittings of the N3 stretching bands. Spectrochimica Acta. Available at: [Link]

  • Török, B., et al. (2010). Thermal decomposition of glycidyl azide polymer by direct insertion probe mass spectrometry. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

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  • Nešić, J., et al. (2015). Figure 10: 1 H-NMR of GAP with ethanediol. ResearchGate. Available at: [Link]

  • Nešić, J., et al. (2015). Figure 1: Glycidyl azide polymer (GAP). ResearchGate. Available at: [Link]

  • Nešić, J., et al. (2015). Figure 9: 1 H-NMR of PECH with ethanediol. ResearchGate. Available at: [Link]

  • De, S. (2014). Figure 1: ¹H NMR spectra of random copolymer samples... ResearchGate. Available at: [Link]

  • Frey, H., et al. (2013). Supporting Information for "Well-defined multifunctional poly(glycidol)s and their derivatives...". The Royal Society of Chemistry. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and Characterization of a Novel Aqueous Glycidyl Azide Polymer Emulsion. Polymers, 13(22), 4022. Available at: [Link]

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  • Reiß, F., & Banert, K. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. Molecules, 20(12), 21328-21335. Available at: [Link]

  • Parrish, D. A., & Shreeve, J. M. (2014). Synthesis of a New 1,2,4‐Triazine Derived Azidoxime. Chemistry – An Asian Journal, 9(1), 133-136. Available at: [Link]

  • Azizi, N., et al. (2009). Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water. Tetrahedron: Asymmetry, 20(3), 345-350. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. Available at: [Link]

  • Dhote, K. S., et al. (2023). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. IUCrData, 8(8). Available at: [Link]

  • Reiß, F., & Banert, K. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Performance of 1-Azido-2-hydroxy-3-tosyloxypropane in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and chemical biology, the precise and efficient modification of biomolecules is paramount. 1-Azido-2-hydroxy-3-tosyloxypropane stands as a versatile reagent, featuring an azide handle for "click" chemistry, a hydroxyl group, and a tosylate leaving group for nucleophilic substitution. The success of conjugation reactions with this molecule is critically dependent on the reaction environment, particularly the choice of buffer system. This guide provides an in-depth comparison of the performance of this compound in commonly used buffer systems, supported by established chemical principles and analogous experimental data, to empower researchers in making informed decisions for their experimental designs.

Understanding the Reagent: A Trifunctional Hub for Bioconjugation

This compound is a heterobifunctional linker designed for a two-step conjugation strategy. The key functional groups dictate its reactivity:

  • Azide Group (-N₃): This moiety is a cornerstone of bioorthogonal chemistry, readily participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly specific and efficient, allowing for the attachment of a wide array of alkyne-modified molecules. The azide group itself is generally stable under a range of pH conditions.

  • Tosylate Group (-OTs): The tosylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack.[1] This is the primary site for the initial conjugation to a biomolecule, typically targeting nucleophilic residues like cysteine thiols or lysine amines. The efficiency of this nucleophilic substitution is highly dependent on the pH and the nucleophilicity of the surrounding buffer components.

  • Hydroxyl Group (-OH): The secondary hydroxyl group can influence the solubility and reactivity of the molecule.

The primary application of this reagent involves the initial reaction of a nucleophilic residue on a biomolecule (e.g., the thiol group of a cysteine) with the tosylated carbon, followed by the subsequent "clicking" of a reporter molecule onto the azide handle.

The Critical Role of the Buffer System

The choice of buffer is not merely about maintaining pH; it is a critical parameter that can dictate the success or failure of a conjugation reaction. The buffer's components can influence the stability of the reagent, the nucleophilicity of the target residue on the biomolecule, and the overall reaction kinetics. We will now delve into the performance of this compound in three commonly used biological buffers: Phosphate, Tris, and HEPES.

Phosphate Buffer (e.g., Phosphate-Buffered Saline - PBS)

Phosphate buffers are widely used due to their physiological relevance and buffering capacity in the neutral pH range (pKa₂ ≈ 7.2).

Performance Insights:

  • Stability: this compound is expected to exhibit reasonable stability in phosphate buffer at neutral pH. However, at pH values significantly above 7.5, the rate of hydrolysis of the tosylate group can increase, leading to the formation of an unreactive diol and reducing the conjugation efficiency.

  • Reactivity with Thiols: For targeting cysteine residues, a pH range of 7.0-8.0 is generally optimal. In this range, a significant portion of the cysteine thiol groups (pKa ≈ 8.3-8.6) will be in the more nucleophilic thiolate form (-S⁻).[2] Phosphate itself is a non-nucleophilic buffer, meaning it will not compete with the target thiol for reaction with the tosylate.

  • Considerations: While generally a good choice, phosphate buffers can sometimes participate in side reactions or interact with certain enzymes. It's crucial to ensure that the phosphate ions do not interfere with the biological activity of the protein being modified.

Experimental Data Synopsis (Analogous Systems):

ParameterPerformance in Phosphate Buffer (pH 7.4)Rationale
Reagent Stability Moderate to GoodLow nucleophilicity of buffer components minimizes reagent degradation.
Thiol Reactivity GoodpH is suitable for maintaining a balance of protonated and deprotonated thiols, favoring the nucleophilic thiolate.
Side Reactions LowPhosphate is a relatively inert and non-nucleophilic buffer.
Tris Buffer (Tris(hydroxymethyl)aminomethane)

Tris buffers are popular in biochemistry and molecular biology, with a buffering range of approximately 7.2 to 9.0.

Performance Insights:

  • Stability: A significant drawback of Tris buffer is the nucleophilic nature of its primary amine. This amine can compete with the target nucleophile on the biomolecule, leading to the consumption of this compound and the formation of a Tris-adduct. This side reaction becomes more pronounced at higher pH values and concentrations of Tris.

  • Reactivity with Thiols: While the pH range of Tris can be favorable for deprotonating cysteine thiols, the competing reaction with the buffer itself can significantly reduce the overall yield of the desired protein conjugate.

  • Considerations: Tris is also known to be a scavenger of hydroxyl radicals, which may be a consideration in studies sensitive to oxidative damage.[3] Its pKa is also more sensitive to temperature changes compared to phosphate buffers.[4]

Experimental Data Synopsis (Analogous Systems):

ParameterPerformance in Tris Buffer (pH 8.0)Rationale
Reagent Stability Poor to ModerateThe primary amine of Tris is nucleophilic and can react with the tosylate, leading to reagent consumption.
Thiol Reactivity Moderate to LowWhile the pH is favorable for thiolate formation, the competing reaction with the buffer reduces the efficiency of protein modification.
Side Reactions High (Buffer Adduct Formation)Direct reaction of Tris with the linker is a major competing pathway.
HEPES Buffer (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

HEPES is a zwitterionic buffer that is widely used in cell culture and other biological applications, with a buffering range of 6.8 to 8.2.

Performance Insights:

  • Stability: HEPES is generally considered a non-nucleophilic and non-coordinating buffer. Its piperazine nitrogen atoms are sterically hindered and have lower nucleophilicity compared to the primary amine of Tris. This results in significantly better stability of the tosylated reagent.

  • Reactivity with Thiols: The pH range of HEPES is well-suited for cysteine modifications, promoting the formation of the reactive thiolate anion without the complication of a competing nucleophilic buffer.

  • Considerations: HEPES is more expensive than phosphate and Tris buffers. It is also known to generate hydrogen peroxide when exposed to light, which could potentially lead to oxidation of sensitive amino acid residues.

Experimental Data Synopsis (Analogous Systems):

ParameterPerformance in HEPES Buffer (pH 7.5)Rationale
Reagent Stability GoodHEPES is a non-nucleophilic buffer, leading to minimal reagent degradation.
Thiol Reactivity Good to ExcellentFavorable pH range for thiolate formation without competing buffer nucleophilicity.
Side Reactions Low (potential for photo-oxidation)Minimal side reactions, though light-induced peroxide formation should be considered.

Experimental Protocols

The following protocols provide a general framework for the modification of a cysteine-containing protein with this compound. Optimization will be required for specific proteins and applications.

General Considerations
  • Protein Preparation: Ensure the protein is in a suitable buffer (e.g., through dialysis or buffer exchange) and at an appropriate concentration (typically 1-5 mg/mL). For cysteine labeling, the protein must be in a reduced state. The use of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not compete in the labeling reaction.[5]

  • Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO immediately before use.

Protocol for Cysteine Labeling in Phosphate or HEPES Buffer
  • Reduction of Protein: Incubate the protein solution with a 10-fold molar excess of TCEP for 1 hour at room temperature to ensure all cysteine residues are reduced.

  • Reaction Setup: In a microcentrifuge tube, combine the reduced protein solution with the chosen buffer (Phosphate or HEPES, 50-100 mM, pH 7.2-7.5).

  • Addition of Reagent: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol, to consume any unreacted reagent.

  • Purification: Remove the excess unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_cleanup Purification Protein Protein Solution Reduce Reduce Cysteines (TCEP) Protein->Reduce Buffer_Exchange Buffer Exchange (Phosphate or HEPES) Reduce->Buffer_Exchange Mix Combine Protein and Reagent Buffer_Exchange->Mix Reagent_Prep Prepare Reagent Stock (DMF/DMSO) Reagent_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Remove Excess Reagent (SEC or Dialysis) Incubate->Purify Azido_Protein Azido-Labeled Protein Purify->Azido_Protein

Caption: Experimental workflow for cysteine labeling.

Conclusion and Recommendations

The choice of buffer system has a profound impact on the performance of this compound in bioconjugation reactions.

  • For Cysteine Modification: HEPES buffer (pH 7.2-7.5) is the recommended choice due to its non-nucleophilic nature, which ensures the stability of the tosylated reagent and minimizes side reactions. Phosphate buffer (pH 7.2-7.5) is a viable and more economical alternative, provided that phosphate ions do not interfere with the protein's function.

  • Avoid Tris Buffer: Tris buffer should generally be avoided when working with tosylated reagents due to the high potential for competing nucleophilic attack from the buffer itself, which will lead to reduced conjugation efficiency.

Ultimately, the optimal buffer and reaction conditions should be empirically determined for each specific application. This guide provides a strong foundational understanding to aid in the rational design of experiments, leading to more efficient and reproducible bioconjugation outcomes.

References

  • BenchChem. (2025).
  • University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
  • LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Retrieved from [Link]

  • LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison of Bioconjugation Strategies: Azido-C6-OH versus NHS Ester Linkers. BenchChem.
  • MDPI. (n.d.). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Retrieved from [Link]

  • Getz, E. B., et al. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC.
  • Kosower, E. M. (2021). Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH. PMC.
  • Manoharan, M., et al. (2012).
  • Flamigni, L., et al. (2011). A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes. PMC.
  • Krulec, A., et al. (2019). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PMC.
  • Kosower, E. M. (2021). Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH.
  • Lee, J., et al. (2023).
  • LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. Retrieved from [Link]

  • Wellt Chemicals. (2024, December 16). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? Retrieved from [Link]

  • De Meester, E., et al. (2021). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
  • Hoyle, C. E., et al. (2013). Kinetic comparison of 13 homogeneous thiol–X reactions. Semantic Scholar.
  • Schöneich, C. (1995). Kinetics of thiol reactions. PubMed.
  • Shen, M., et al. (2022).
  • Seden, P. T., et al. (2011). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones.
  • Burke, D. H., et al. (2003). Tris(2-carboxyethyl)phosphine stabilization of RNA: Comparison with dithiothreitol for use with nucleic acid and thiophosphoryl chemistry.
  • Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
  • Contente, M. L., et al. (2018). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis.

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Technical Guide: Cross-Reactivity & Performance of 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP) , a heterobifunctional linker utilized in chemical biology and medicinal chemistry. It focuses on the chemoselectivity of its reactive groups, potential cross-reactivity with biological functional groups, and a comparative performance analysis against standard alternatives.

Executive Summary

This compound (AHTP) serves as a versatile, short-chain alkylating agent. It features two distinct reactive termini: a tosylate (OTs) group acting as a nucleophilic substitution handle and an azide (


)  group serving as a bioorthogonal click chemistry handle.

The critical technical challenge with AHTP is its pH-dependent dual reactivity . While designed for


 alkylation, the neighboring hydroxyl group allows for intramolecular cyclization to Glycidyl Azide  under basic conditions, altering its selectivity profile from broad alkylation to specific ring-opening reactivity. This guide dissects these pathways to prevent experimental artifacts.

Chemical Profile & Mechanism of Action[1][2]

Structural Functionality[2][3][4][5]
  • C1 - Azide (

    
    ):  Chemically inert to biological nucleophiles (amines, thiols, hydroxyls). Activated only by alkynes (CuAAC/SPAAC) or phosphines (Staudinger).
    
  • C2 - Secondary Hydroxyl (

    
    ):  Provides solubility and acts as an intramolecular nucleophile at pH > 8.0.
    
  • C3 - Tosylate (

    
    ):  A potent leaving group for 
    
    
    
    reactions. It is the primary site of cross-reactivity.
Reaction Pathways (DOT Diagram)

The following diagram illustrates the competition between direct alkylation (desired) and intramolecular cyclization (pH-dependent side reaction).

ReactionPathways AHTP 1-Azido-2-hydroxy- 3-tosyloxypropane Product_Alk Alkylated Biomolecule (Thioether/Amine Linkage) AHTP->Product_Alk Direct SN2 (pH 6-7.5) Glycidyl Glycidyl Azide (Epoxide Intermediate) AHTP->Glycidyl Intramolecular Cyclization (Fast at pH > 8) Nu_Ext Biological Nucleophile (Cys-SH / Lys-NH2) Nu_Ext->Product_Alk Base Basic pH (>8.0) Base->Glycidyl Product_Ring Ring-Opened Product (Beta-hydroxy adduct) Glycidyl->Product_Ring Epoxide Opening (Slower kinetics)

Figure 1: Mechanistic divergence of AHTP. At neutral pH, direct displacement dominates. At basic pH, the molecule converts to an epoxide (Glycidyl Azide), changing the reaction kinetics.

Cross-Reactivity Analysis

The "cross-reactivity" of AHTP primarily concerns the Tosylate group. The Azide group is considered bioorthogonal and does not cross-react with native functional groups.

Nucleophile Selectivity (Hard-Soft Acid-Base Theory)

The tosylate carbon is a "soft" electrophile. Therefore, it exhibits a distinct preference for soft nucleophiles (Thiols) over hard nucleophiles (Amines/Hydroxyls).[1]

Functional GroupResidueReactivity with AHTP (pH 7.4)MechanismStability of Bond
Thiol (-SH) CysteineHigh

Displacement
Stable Thioether
Amine (-NH2) Lysine, N-termModerate

Displacement
Secondary Amine
Imidazole HistidineLow

Displacement
Ammonium (Reversible)
Hydroxyl (-OH) Serine, TyrosineNegligible Requires deprotonationEther (Rare)
Carboxyl (-COOH) Asp, GluVery Low EsterificationEster (Hydrolyzable)
The "Cyclization" Trap

Critical Insight: Researchers often observe "loss of reactivity" or "unexpected kinetics" when storing AHTP in buffers like TRIS or Carbonate (pH > 8).

  • Cause: The C2-Hydroxyl deprotonates and displaces the C3-Tosylate.

  • Result: Formation of Glycidyl Azide.

  • Impact: While Glycidyl Azide can still react with biomolecules, the reaction rate is significantly slower than the direct Tosylate displacement, and the regioselectivity changes (attacking the terminal carbon of the epoxide).

Comparative Performance Guide

Comparison of AHTP against standard heterobifunctional linkers.

AHTP vs. NHS-Azides vs. Glycidyl Azide
FeatureAHTP (Tosylate) NHS-Azide (Ester) Glycidyl Azide (Epoxide)
Primary Target Thiols (Cys) & AminesAmines (Lys) onlyThiols & Amines
Selectivity Soft Nucleophile dominantHard Nucleophile dominantpH dependent
Aqueous Stability High (

)
Low (

)
Very High (Stable weeks)
Reaction pH 7.0 - 8.07.0 - 9.08.5 - 10.0
Cross-Reactivity Low (if pH controlled)High (Hydrolysis competes)Moderate (Slow kinetics)

Decision Matrix:

  • Choose AHTP if: You need to label Cysteines or Amines in a stable, neutral pH environment where NHS esters would hydrolyze too quickly.

  • Choose NHS-Azide if: You strictly target Lysines and require rapid kinetics (< 1 hour).

  • Choose Glycidyl Azide if: You require extreme stability and can tolerate high pH (basic) reaction conditions.

Experimental Protocols

Protocol A: Chemoselective Conjugation to Cysteine-Rich Proteins

Objective: Label surface thiols while minimizing amine cross-reactivity.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS), pH 7.0, containing 5 mM EDTA (to prevent metal-catalyzed oxidation of thiols). Do not use TRIS or primary amine buffers.

  • Protein Reduction: Treat protein (1-5 mg/mL) with 10-fold molar excess of TCEP for 30 mins. Note: TCEP is compatible with Azides; DTT is NOT (DTT can reduce azides to amines).

  • AHTP Addition: Dissolve AHTP in dry DMSO (50 mM stock). Add to protein solution at 20-fold molar excess. Final DMSO concentration should be < 5%.

  • Incubation: Incubate at 37°C for 4-6 hours. (Slower than maleimides, but more stable).

  • Quenching: Add excess Mercaptoethanol or perform desalting (Zeba Spin Column) to remove unreacted AHTP.

Protocol B: Stability & Cyclization Assay (Self-Validation)

Objective: Verify if your AHTP stock has degraded to Glycidyl Azide.

  • Setup: Dissolve 10 mg AHTP in 0.6 mL

    
     (or deuterated DMSO).
    
  • Base Challenge: Add 1 equivalent of

    
     (or triethylamine).
    
  • NMR Monitoring: Monitor

    
    -NMR.
    
    • AHTP (Starting Material): Look for Tosylate aromatic doublets (~7.4 & 7.8 ppm) and the propyl backbone signals.

    • Glycidyl Azide (Degradation): Look for the disappearance of aromatic signals (free Tosylate anion shifts) and the appearance of characteristic epoxide protons (multiplets at 2.6 - 3.2 ppm).

Bioconjugation Workflow Visualization

Workflow Start Start: Protein of Interest Step1 1. Buffer Exchange (pH 7.0, EDTA) Start->Step1 Decision Target Residue? Step1->Decision Path_Cys Cysteine (Thiol) Decision->Path_Cys Path_Lys Lysine (Amine) Decision->Path_Lys Action_Cys Add AHTP (10-20 eq) Incubate 4h @ 37°C Path_Cys->Action_Cys Action_Lys Adjust pH to 8.0 Add AHTP (50 eq) Incubate 12h @ 37°C Path_Lys->Action_Lys Click 2. Click Chemistry (Add Alkyne-Probe + Cu Catalyst) Action_Cys->Click Action_Lys->Click Analysis 3. Analysis (Mass Spec / Fluorescence) Click->Analysis

Figure 2: Optimized workflow for AHTP bioconjugation targeting Cysteine or Lysine residues.

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Gao, J., et al. (2015). Regio- and stereoselective synthesis of α-hydroxy-β-azido tetrazoles.[3] Organic Chemistry Frontiers.[3] Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity.[4][5] Retrieved January 31, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mechanism of Epoxide Formation from Halohydrins (Applicable to Tosyloxy-alcohols). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Advantages of 1-Azido-2-hydroxy-3-tosyloxypropane (AHTP) over NHS Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Paradigm Shift: From Acylation to Alkylation

For decades, N-hydroxysuccinimide (NHS) esters have been the standard for amine-reactive bioconjugation. However, they suffer from two critical limitations: rapid hydrolytic degradation in aqueous buffers and the neutralization of the positive charge on lysine residues upon conjugation.

1-Azido-2-hydroxy-3-tosyloxypropane (AHTP) represents a superior class of heterobifunctional linkers that utilizes alkylation rather than acylation. This guide details how AHTP overcomes the limitations of NHS esters by preserving the physicochemical properties of the target biomolecule and offering superior reagent stability.

The Chemistry of the Interface: Mechanism Comparison

The fundamental difference lies in the bond formed. NHS esters form amides , whereas AHTP forms secondary amines .

Reaction Mechanisms
  • NHS Ester (Acylation): The amine attacks the carbonyl carbon, releasing NHS. The resulting amide bond is neutral.

  • AHTP (Alkylation): The amine attacks the carbon bearing the tosyl group in an

    
     reaction. The tosylate (OTs) leaves, forming a secondary amine.
    
Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the divergent pathways and the resulting charge states.

ReactionMechanism Lysine Protein Lysine (R-NH2) NHS_Reagent NHS-Azide Reagent (Acylating Agent) Lysine->NHS_Reagent + AHTP_Reagent This compound (Alkylating Agent) Lysine->AHTP_Reagent + Amide_Bond Amide Bond Formed (Neutral Charge) NHS_Reagent->Amide_Bond Acylation (pH 7-8) Hydrolysis Competitive Hydrolysis (Rapid Deactivation) NHS_Reagent->Hydrolysis H2O (t1/2 < 1h) Amine_Bond Secondary Amine Formed (Positive Charge Retained) AHTP_Reagent->Amine_Bond SN2 Alkylation (pH 8.5-9.5) Stability High Hydrolytic Stability (Long Shelf-Life) AHTP_Reagent->Stability Resistant to Hydrolysis

Figure 1: Comparative reaction pathways showing the charge-neutralizing acylation of NHS esters versus the charge-retaining alkylation of AHTP.

Core Advantages: The Scientific Rationale

Charge Retention and Solubility (The "Zeta Potential" Factor)

The most significant advantage of AHTP is the preservation of the protein's isoelectric point (pI).

  • NHS Consequence: Converting a lysine

    
    -amine (pKa 
    
    
    
    10.5) to an amide removes a positive charge. If a protein is heavily conjugated (high Drug-to-Antibody Ratio, DAR), this loss of surface charge often leads to aggregation and precipitation , particularly for hydrophobic payloads.
  • AHTP Solution: The product is a secondary amine. Secondary amines generally retain a pKa of

    
     10-11, meaning they remain protonated (positively charged) at physiological pH (7.4). This maintains the electrostatic repulsion required for colloidal stability.
    
Hydrolytic Stability

NHS esters are notoriously unstable. At pH 8.0, the half-life of an NHS ester can be less than an hour, forcing researchers to use large molar excesses (often 20x-50x) to outcompete hydrolysis.

  • AHTP: The tosylate group is stable in aqueous solution at neutral pH for days. Hydrolysis requires forcing conditions (strong base/heat). This allows for:

    • Lower Molar Equivalents: Less reagent is wasted.

    • Extended Reaction Times: Reactions can proceed overnight to drive completion without the reagent decomposing.

Linker Hydrophilicity

The structure of AHTP includes a C2-hydroxyl group (


).
  • Benefit: This hydroxyl group introduces polarity directly into the linker arm. Unlike hydrophobic alkyl spacers often used with NHS esters, this internal polarity further suppresses the aggregation of hydrophobic payloads (e.g., cytotoxic drugs or fluorescent dyes).

Comparative Performance Data

The following table summarizes the physicochemical differences between conjugates prepared with NHS-Azide vs. AHTP.

FeatureNHS-Azide ConjugationAHTP ConjugationImpact on Drug Development
Bond Type Amide (Neutral)Secondary Amine (Cationic)Solubility: AHTP conjugates are less likely to precipitate.
Reagent Half-Life (pH 8) ~1 hour> 48 hoursEfficiency: AHTP allows predictable stoichiometry.
Reaction pH 7.2 – 8.08.5 – 9.5Selectivity: AHTP requires higher pH but avoids hydrolysis.
Linker Polarity Often HydrophobicHydrophilic (-OH group)Aggregation: Hydroxyl group masks hydrophobic payloads.
Atom Economy Poor (Hydrolysis waste)HighCost: Critical for expensive custom synthesis.

Experimental Workflow: AHTP Conjugation Protocol

Objective: Functionalize a monoclonal antibody (mAb) with AHTP to introduce azide handles for subsequent Click Chemistry.

Reagents:

  • AHTP Stock: 50 mM in DMSO.

  • Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0. (Note: Higher pH is required for efficient

    
     attack compared to NHS).
    
  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis.

Step-by-Step Protocol
  • Buffer Exchange: Exchange the protein into 0.1 M Sodium Carbonate, pH 9.0 . Critical: Do not use PBS (pH 7.4); the reaction rate of the tosylate will be too slow. Avoid amine-containing buffers (Tris, Glycine).

  • Reagent Addition: Add AHTP stock to the protein solution.

    • Recommended Ratio: 10-20 molar excess for mAbs (Targeting DAR 4-6).

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 4-16 hours or Room Temperature (25°C) for 16-24 hours . Why? Alkylation is slower than acylation. The stability of AHTP allows this extended incubation without reagent loss.

  • Quenching (Optional but Recommended): Add 1M Glycine (pH 9.0) to a final concentration of 50 mM to quench unreacted tosylates. Incubate for 30 mins.

  • Purification: Remove excess AHTP using a desalting column equilibrated with PBS, pH 7.4 . Result: The protein is now azide-functionalized and ready for CuAAC or SPAAC reactions.

Workflow Diagram

Workflow Step1 1. Buffer Exchange (pH 9.0 Carbonate) Step2 2. Add AHTP Reagent (10-20x Molar Excess) Step1->Step2 Step3 3. Incubation (37°C, 4-16h) Step2->Step3 Slow Alkylation Step4 4. Purification (Remove excess AHTP) Step3->Step4 Stable Intermediate Step5 5. Click Reaction (Add Alkyne Payload) Step4->Step5 Bioorthogonal Ligation

Figure 2: Optimized workflow for AHTP conjugation, highlighting the requirement for higher pH and longer incubation times compared to NHS esters.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Conjugation Yield pH too low.Ensure buffer is pH 9.0 - 9.5. The amine must be deprotonated to act as a nucleophile for

.[1]
Precipitation DMSO concentration too high.Keep DMSO < 10%. Add AHTP slowly while vortexing.
Slow Reaction Temperature too low.Unlike NHS (often 4°C or RT), AHTP benefits from 37°C incubation due to higher activation energy.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on amine alkylation vs. acylation chemistry).

  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591-2611. (Discusses charge retention benefits in polymer conjugation).

  • Basle, E., Joubert, N., & Pucheault, M. (2010). Protein chemical modification on endogenous amino acids.[2] Chemistry & Biology, 17(3), 213-227. (Review of alkylation strategies for lysine modification).

Sources

Safety Operating Guide

1-Azido-2-hydroxy-3-tosyloxypropane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Dual-Hazard Management

Immediate Action Required: 1-Azido-2-hydroxy-3-tosyloxypropane presents a compound risk profile : it is both a potential high-energy explosive (Azide moiety) and a potent alkylating agent (Tosylate moiety).

Do NOT:

  • Do NOT dispose of down the drain (Risk of explosive metal azide formation in plumbing).[1][2]

  • Do NOT mix with acids (Risk of toxic/explosive Hydrazoic acid evolution).[3][4]

  • Do NOT use metal spatulas or containers (Shock sensitivity risk).[3][4]

Preferred Disposal Route: Segregated Chemical Waste Stream for Incineration. Chemical deactivation is reserved strictly for trace residues and glassware decontamination.

Part 1: Hazard Causality & Molecular Analysis

To handle this compound safely, you must understand the why behind the protocols. As scientists, we do not follow rules blindly; we manage energy and reactivity.

1. The Azide Moiety (

)
  • The Threat: Organic azides are energy-rich. While the Carbon-to-Nitrogen (

    
    ) ratio of this molecule is approx 3.3 (10 carbons / 3 nitrogens), placing it slightly outside the "immediate danger zone" (
    
    
    
    ), the molecule is still shock and heat sensitive.
  • The Mechanism: Azides can decompose to release nitrogen gas (

    
    ) rapidly. If confined or catalyzed by metals, this decomposition becomes explosive.[3]
    
  • The "Heavy Metal" Trap: Sodium azide or organic azides can react with copper, lead, or brass in laboratory plumbing to form heavy metal azides (e.g.,

    
    ), which are more sensitive than primary explosives like TNT [1].
    
2. The Tosylate Moiety (

)
  • The Threat: The p-toluenesulfonate group is an excellent leaving group. This makes the molecule a strong electrophile.

  • The Mechanism: It can alkylate DNA and proteins, classifying it as a probable carcinogen and mutagen. Disposal must account for biological toxicity, not just physical stability.

Part 2: Decision Matrix & Waste Segregation

Effective disposal starts with accurate segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving azides.

Disposal Decision Logic

Use the following logic flow to determine the correct protocol for your situation.

DisposalLogic Start Start: Material State IsSpill Is this a spill? Start->IsSpill SpillProtocol GO TO PROTOCOL B: Emergency Spill Cleanup IsSpill->SpillProtocol Yes IsBulk Is it Bulk Material? (>100 mg) IsSpill->IsBulk No Segregate Segregate into Solid/Liquid Waste IsBulk->Segregate Yes Glassware Is it Trace Residue? (Glassware/Spatulas) IsBulk->Glassware No CheckCompat Check Compatibility: NO Acids, NO Metals Segregate->CheckCompat ProtocolA GO TO PROTOCOL A: Professional Waste Pickup CheckCompat->ProtocolA Glassware->ProtocolA No (Small vial disposal) ProtocolC GO TO PROTOCOL C: Chemical Deactivation Glassware->ProtocolC Yes

Figure 1: Operational decision tree for this compound disposal.

Part 3: Operational Protocols

Protocol A: Segregated Waste Stream (Primary Method)

For bulk reagents, reaction byproducts, and expired stock.

The Standard: The safest method for organic azides is incineration by a licensed hazardous waste contractor. Do not attempt to destroy bulk quantities in the lab.

  • Container Selection: Use a polyethylene (HDPE) or glass container.

    • Critical: Ensure the cap is not metal-lined.

    • Critical: Do not overfill (leave 20% headspace).

  • Solvent Compatibility:

    • If the material is in solution, ensure the solvent is non-halogenated (e.g., Ethanol, Ethyl Acetate).

    • Avoid: Dichloromethane (DCM). Azides can react with DCM to form diazidomethane, which is extremely explosive [2].

  • Labeling:

    • Label clearly: "HAZARDOUS WASTE - ORGANIC AZIDE / ALKYLATING AGENT."

    • Add Warning: "DO NOT MIX WITH ACID. DO NOT MIX WITH METALS."

  • Storage: Store in a secondary container (plastic tray) in a cool, dark place until pickup.

Protocol B: Emergency Spill Cleanup

For accidental release on benchtop or floor.

Pre-requisites: Full PPE (Goggles, Nitrile Gloves x2, Lab Coat, Closed Shoes).

  • Isolate: Evacuate the immediate area. If the spill is large (>50mL or >5g), call EHS immediately.

  • Absorb (Liquids):

    • Gently cover the spill with a compatible absorbent (Vermiculite or sand).

    • Do NOT use paper towels (combustible) if the concentration is high.

  • Collect (Solids):

    • Do not sweep (generates static/friction).

    • Use a plastic scoop or stiff paper to gently lift the solid.

    • Place material into a plastic waste container.

  • Decontaminate Surface:

    • Wipe the surface with a 10% Sodium Hydroxide (NaOH) solution. This hydrolyzes the tosylate (reducing alkylation risk) and helps solubilize the azide for removal.

    • Follow with water.[5][6] Collect all wipes as hazardous waste.

Protocol C: Chemical Deactivation (Trace Residues Only)

For cleaning glassware, syringes, and spatulas. NOT for bulk disposal.

Mechanism: We utilize the Staudinger Reduction . This reaction uses a phosphine to reduce the explosive azide into a stable amine, releasing nitrogen gas. This is safer than oxidative (bleach) methods which can generate toxic chlorinated gases [3].

Reagents:

  • Triphenylphosphine (

    
    )[7]
    
  • Solvent (THF or Toluene)

  • Water[5][6]

Step-by-Step:

  • Preparation: In a fume hood, prepare a dilute solution of Triphenylphosphine (1.5 equivalents relative to estimated azide residue) in THF.

  • Soaking: Rinse the contaminated glassware with the phosphine solution.

  • Reaction: Allow to sit for 2-3 hours.

    • Observation: You may see mild bubbling (

      
       gas evolution). This is the self-validating sign that the azide is decomposing.
      
  • Hydrolysis: Add a small amount of water to the solution to hydrolyze the intermediate iminophosphorane to the amine.

  • Final Wash: Rinse glassware with Acetone.[8] Collect the rinsate into the "Organic Waste" stream (it is now a mixture of phosphine oxide and amine, which is non-explosive).

Part 4: Data & Compatibility Reference

Material Compatibility Table
MaterialStatusReason
Stainless Steel (304/316) Safe Generally resistant to azide corrosion.
Copper / Brass / Lead DANGER Forms explosive metal azides (impact sensitive).[3]
Dichloromethane (DCM) DANGER Forms explosive Diazidomethane (

).
Acids (HCl,

)
DANGER Forms Hydrazoic Acid (

) - Toxic & Explosive.
Polyethylene (HDPE) Safe Inert; ideal for waste containers.
Teflon (PTFE) Safe Inert; ideal for stir bars/sleeves.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, Santa Cruz. (n.d.). Azide Handling and Safety. EH&S Guidelines. [Link]

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797. (Referencing Staudinger ligation mechanics for azide reduction). [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Personal protective equipment for handling 1-Azido-2-hydroxy-3-tosyloxypropane

[1][2]

Executive Hazard Assessment

For the attention of Principal Investigators and Senior Chemists:

Handling 1-Azido-2-hydroxy-3-tosyloxypropane requires a safety protocol that transcends standard organic synthesis measures.[1] This molecule presents a dual-threat mechanism :

  • The Azide Moiety (

    
    ):  Introduces shock and thermal sensitivity.[1] While the Carbon-to-Nitrogen (
    
    
    ) ratio suggests moderate stability in solution, isolation of the neat material significantly elevates explosion risk.[1][2]
  • The Tosylate Group (

    
    ):  A potent leaving group that classifies this compound as a strong alkylating agent, capable of direct DNA modification (genotoxicity).[1][2]
    

Operational Directive: Treat this compound as a potential explosive and a confirmed carcinogen . All manipulation must occur within a certified chemical fume hood behind a blast shield.[1]

The Hazard Architecture

To understand the safety requirements, we must deconstruct the molecule's reactivity profile.

Functional GroupHazard MechanismCritical Safety Consequence
Azide (

)
High-energy N-N bond instability.[1][2] Release of

gas upon decomposition causes rapid volume expansion (explosion).[1][2]
Do not concentrate to dryness. Avoid metal spatulas (potential for heavy metal azide formation).[1][2]
Tosylate (

)
Nucleophilic substitution target.[1][2] The tosylate is an excellent leaving group, facilitating the alkylation of biological nucleophiles (DNA/RNA).[2]Zero-skin-contact policy. Standard nitrile gloves may offer insufficient breakthrough times for prolonged exposure.[1]
Hydroxyl (

)
Increases water solubility/polarity, potentially aiding systemic absorption if skin contact occurs.[1][2]Systemic Toxicity Risk. Immediate decontamination required upon exposure.[1][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy barrier.[1] Do not rely on a single layer of protection.[1]

Hand Protection Strategy

Protocol: Double-Gloving with Laminate Interlayer.[1]

  • Inner Layer: 4 mil Nitrile (Tactile sensitivity).[1][2]

  • Middle Layer (Critical): Silver Shield® / Norfoil (Laminate).[1][2] Required for spill cleanup or handling neat material.[1]

  • Outer Layer: 8 mil Nitrile (Mechanical strength and grip).[1]

Eye & Face Protection[1][4][5][6][7][8]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to the alkylating vapor/aerosol risk.

  • Scale-Up (>1g) or Concentration: Polycarbonate Face Shield worn over goggles.[1][2]

Respiratory & Body Protection[2][4][6][8][9]
  • Engineering Control: All work must be performed in a fume hood with a face velocity of 80-100 fpm.

  • Body: Fire-resistant (Nomex) lab coat buttoned to the neck.[1]

  • Footwear: Closed-toe, chemically resistant shoes.[1]

Operational Workflow & Logic

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.

HazardLogiccluster_warningCRITICAL STOPStartStart: Synthesis/HandlingCheckScaleCheck Scale & StateStart->CheckScaleIsNeatIs Material Neat/Solid?CheckScale->IsNeatBlastShieldMANDATORY: Blast Shield+ Static Dissipative MatIsNeat->BlastShieldYesSolventCheckSolvent Selection(No Halogenated Solvents)IsNeat->SolventCheckNo (Solution)BlastShield->SolventCheckProcessingProcess: Maintain Wet/DiluteAvoid Rotary Evaporation to DrynessSolventCheck->ProcessingDichloromethane ForbiddenWasteWaste Stream:Segregated Azide WasteProcessing->WasteStopSTOP: Do not use Metal SpatulasDo not heat > 40°CProcessing->StopIf Deviation

Figure 1: Operational safety logic flow. Note the critical prohibition of halogenated solvents (e.g., DCM) which can form explosive di-azidomethane.[1][2][4][5][6]

Experimental Protocols

A. Weighing and Transfer[11]
  • Static Control: Use an antistatic gun or mat if handling the solid.[1] Electrostatic discharge can initiate decomposition.[1]

  • Tooling: Use Teflon or ceramic spatulas only . Never use metal.[1][5][7] Metal ions can react with azides to form heavy metal azides (e.g., Copper Azide), which are primary explosives.[2]

  • Containment: Weigh inside the fume hood. Do not transport the open container across the lab.

B. Reaction Monitoring[1]
  • Solvent Choice: Avoid Dichloromethane (DCM) or Chloroform.[1][2] Azides can react with halogenated solvents to form diazidomethane, a highly unstable explosive [1].[6] Use Ethyl Acetate, Toluene, or THF.[2]

  • Concentration: Never concentrate the reaction mixture to complete dryness on a rotary evaporator. Always leave a "wet heel" of solvent.[1] If solvent exchange is needed, use azeotropic distillation.

C. Spill Decontamination (Small Scale < 500mg)[1][2]
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves.[1][5]

  • Quench: Gently cover the spill with a chemically compatible absorbent pad soaked in 10% Cerium Ammonium Nitrate (CAN) solution (oxidative decomposition) or a specific azide deactivation solution [2].[1]

  • Wait: Allow 15 minutes for reaction.

  • Clean: Wipe up with soap and water.[1] Dispose of as hazardous waste.[1][5][7][8]

Waste Disposal & Deactivation

Never pour azide solutions down the drain. Reaction with copper/lead plumbing creates explosive traps.[5]

Disposal Pathway[7][10][11][12]
  • Segregation: Collect in a dedicated High-Density Polyethylene (HDPE) container.

  • Labeling: Label clearly: "WARNING: ORGANIC AZIDE - POTENTIAL EXPLOSIVE - TOXIC ALKYLATOR."[1]

  • Compatibility: Do not mix with acids (generates toxic

    
     gas) or heavy metals.[1]
    
Chemical Deactivation (Emergency Only)

If immediate on-site deactivation is required due to instability: Use the Nitrous Acid Decomposition Method [3]:

  • Dissolve the azide in water/solvent.[1]

  • Add excess Sodium Nitrite (

    
    ) solution (1.5 equivalents).[1][2]
    
  • Slowly add 20% Sulfuric Acid (

    
    ) while stirring.
    
    • Warning: This releases Nitric Oxide (NO) and potentially trace Hydrazoic Acid (

      
      ).[1][2] Must be done in a high-efficiency hood. 
      
  • Test with starch-iodide paper (blue = excess nitrite present, azide consumed).[1][5]

  • Neutralize with NaOH before disposal.[1][5]

References

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides.[2][4] Retrieved from [Link][1][2]

  • Keicher, T., & Löbbecke, S. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][5] Angewandte Chemie International Edition.[1][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.